N-acetylhistidine monohydrate
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWSDQRXCOJSFC-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021292 | |
| Record name | N-Acetyl-L-histidine Monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39145-52-3 | |
| Record name | Acetyl histidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039145523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-L-histidine Monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYLHISTIDINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ2TC3X11O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Discovery and history of N-acetylhistidine isolation.
An In-depth Technical Guide on the Discovery and History of N-acetylhistidine Isolation
Introduction
N-acetylhistidine (NAH) is an acetylated derivative of the amino acid L-histidine.[1] Since its discovery in the mid-20th century, it has been a subject of scientific inquiry due to its unique distribution across the animal kingdom and its proposed physiological roles, particularly in osmoregulation and cellular protection.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and historical context of N-acetylhistidine, with a focus on the foundational experimental work. It is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Initial Isolation
The first documented isolation of N-acetylhistidine from a biological source was reported in 1966 by Kuroda and Ikoma.[1] They identified a diazo-positive compound in an extract from a frog's heart (Anura species).[1][2] A key observation was that this substance gave a negative reaction to ninhydrin, which suggested that its amino group was blocked.[1][2] Further characterization using paper chromatography with a phenol-hydrochloric acid solvent system revealed that the compound had a higher Rf value than carnosine.[1][2] Through chromatographic isolation and subsequent analysis, the substance was identified as N-acetyl-L-histidine.[2]
Following its initial discovery, N-acetylhistidine was found to be a prominent biomolecule in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates, including fish, amphibians, and reptiles.[1][3][4] In contrast, it is present in much lower concentrations in homeothermic (warm-blooded) vertebrates.[1][3][4]
Quantitative Data
The following table summarizes key quantitative data for N-acetyl-L-histidine, compiled from modern databases and historical findings.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₃ | --INVALID-LINK--[5] |
| Molecular Weight | 197.19 g/mol | --INVALID-LINK--[5] |
| Melting Point | 187 °C | Human Metabolome Database[5][6] |
| Water Solubility | 11360 mg/L @ 25 °C (estimated) | The Good Scents Company Information System[6] |
| Concentration in Fish Lens | High millimolar (mM) concentrations | --INVALID-LINK--[3] |
| Concentration in Mammals | Significantly lower than in poikilotherms | --INVALID-LINK--[3][7] |
Experimental Protocols
Reconstructed Protocol for Isolation from Frog Heart
This protocol is based on the historical account of Kuroda and Ikoma's work and common biochemical techniques of that era.[1]
Objective: To isolate and identify the unknown diazo-positive, ninhydrin-negative compound from frog heart tissue.
Materials:
-
Frog hearts
-
Trichloroacetic acid (TCA)
-
Diethyl ether
-
Phenol
-
Hydrochloric acid (HCl)
-
Whatman No. 1 filter paper
Procedure:
-
Homogenization and Protein Precipitation:
-
Solvent Extraction:
-
The TCA was removed from the supernatant by repeated extractions with diethyl ether.[1]
-
-
Paper Chromatography:
-
Identification:
-
The developed chromatogram was treated with reagents to visualize diazo-positive and ninhydrin-reactive spots.
-
The spot corresponding to the unknown compound was compared to the carnosine standard and its Rf value was calculated.
-
Early Chemical Synthesis
The N-acetylation of amino acids was a well-established method in the mid-20th century. A plausible method for the early chemical synthesis of N-acetylhistidine would have involved the use of acetic anhydride.[1]
Objective: To chemically synthesize N-acetyl-L-histidine.
Materials:
-
L-histidine
-
Acetic anhydride
-
Ice bath
-
Büchner funnel
Procedure:
-
Dissolution: L-histidine is dissolved or suspended in a suitable solvent.
-
Acetylation: The flask is placed in an ice bath to cool the solution. Acetic anhydride (approximately 2 molar equivalents) is added portion-wise with vigorous stirring.[1] The reaction is allowed to proceed for 15-30 minutes.[1]
-
Crystallization and Isolation: After the reaction is complete, the solution is refrigerated overnight to allow for the crystallization of N-acetyl-L-histidine.[1] The resulting crystalline precipitate is collected by suction filtration using a Büchner funnel.[1]
Biological Significance and the "Molecular Water Pump" Hypothesis
A significant hypothesis regarding the function of N-acetylhistidine is its role as a "molecular water pump" (MWP) in the lens of fish.[1][8][9] This hypothesis was proposed to explain the unusual compartmentalized metabolism of NAH in the eye.[1]
In the fish lens, N-acetylhistidine is synthesized from L-histidine and acetyl-CoA.[1][3][8][9] However, the lens tissue itself lacks the enzyme to hydrolyze NAH.[1][3][8][9] For its breakdown, NAH is transported out of the lens into the surrounding ocular fluid, where an acylase cleaves it back into L-histidine and acetate.[1][3][8][9] The L-histidine is then actively transported back into the lens to be re-synthesized into NAH.[1][3][8][9] It is hypothesized that as NAH moves down its concentration gradient from the lens to the ocular fluid, it carries a significant number of water molecules with it, effectively pumping water out of the lens and maintaining its dehydrated state to prevent cataracts.[1][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. N-acetylhistidine isolated from frog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N-Acetyl-L-histidine | C8H11N3O3 | CID 75619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for N-Acetylhistidine (HMDB0032055) [hmdb.ca]
- 7. benchchem.com [benchchem.com]
- 8. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates [mdpi.com]
- 9. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of N-acetylhistidine Monohydrate
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. All quantitative data is presented in structured tables for ease of comparison, and detailed, generalized experimental protocols for key characterization methods are provided.
Chemical Identity and Structure
This compound is the hydrated form of N-acetylhistidine, an acetylated derivative of the amino acid L-histidine.[1][2] It plays a significant biological role, particularly as an osmolyte in the brain and ocular tissues of many vertebrates.[1][2] The presence of a water molecule in its crystal structure differentiates it from its anhydrous form.
Below is a diagram illustrating the relationship between L-histidine, N-acetylhistidine, and its monohydrate form.
Caption: Chemical relationship of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and use in various research and development applications.
| Property | Value |
| Appearance | White to off-white crystalline powder.[3][4] |
| Molecular Formula | C₈H₁₁N₃O₃·H₂O or C₈H₁₃N₃O₄[3][5][6] |
| Molecular Weight | 215.21 g/mol [3][5][6] |
| Melting Point | 155-170 °C[7], 163 °C[5][8][9] |
| Solubility | Soluble in water.[8] Slightly soluble in DMSO.[4] |
| Optical Rotation | +44° to +49° (c=1, H₂O)[5][7] |
Chemical and Spectroscopic Properties
Key chemical and spectroscopic data for this compound are provided below, offering insights into its purity and structural characteristics.
| Property | Value |
| Purity (HPLC) | ≥99.0%[3][5][10] |
| Purity (Neutralization Titration) | ≥99.0% (calculated on anhydrous basis)[5][10] |
| Water Content | 7.0 - 10.0%[5][10] |
| ¹H NMR Spectral Data (in D₂O) | See detailed interpretation in Experimental Protocols. Key signals include: Acetyl CH₃ (~1.968 ppm), Imidazole H2 (~8.046 ppm), and Imidazole H4 (~7.053 ppm).[1] |
| Crystal Structure | Triclinic, space group P1.[11][12] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of this compound. These protocols are based on standard laboratory practices.
-
Objective: To determine the temperature range over which the crystalline solid melts.
-
Methodology (Capillary Method):
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus (e.g., a DigiMelt instrument).
-
The sample is heated at a controlled rate (e.g., 2 °C/min).
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
-
Objective: To determine the solubility of this compound in a given solvent.
-
Methodology (Visual Method):
-
A known volume of the solvent (e.g., deionized water) is placed in a vial at a controlled temperature.
-
Small, accurately weighed portions of this compound are added to the solvent with continuous stirring.
-
The process is continued until the solid no longer dissolves, and a saturated solution is formed.
-
Solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL). For enhanced dissolution, sonication and warming can be applied.
-
-
Objective: To separate and quantify N-acetylhistidine and any impurities.
-
Methodology (Reversed-Phase HPLC):
-
Mobile Phase Preparation: A suitable mobile phase is prepared, for instance, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Standard and Sample Preparation: Standard solutions of this compound at known concentrations and a solution of the sample to be tested are prepared in the mobile phase.
-
Chromatographic Conditions: A C18 analytical column is typically used. The mobile phase is pumped through the column at a constant flow rate (e.g., 1.0 mL/min).
-
Injection and Detection: A small volume of the standard or sample solution is injected into the HPLC system. The components are detected as they elute from the column using a UV detector (e.g., at 212 nm).
-
Data Analysis: The purity is determined by comparing the peak area of N-acetylhistidine to the total area of all peaks in the chromatogram.
-
Caption: A typical workflow for HPLC analysis.
-
Objective: To determine the purity of this compound by titrating its acidic functional group.
-
Methodology:
-
An accurately weighed sample of this compound is dissolved in a known volume of deionized water.
-
A few drops of a suitable indicator (e.g., phenolphthalein) are added to the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change.
-
The purity is calculated based on the volume of titrant used and the stoichiometry of the reaction.
-
-
Objective: To measure the specific rotation of a solution of this compound.
-
Methodology:
-
A solution of this compound is prepared by accurately weighing the compound and dissolving it in a precise volume of solvent (e.g., water) to a known concentration.
-
The polarimeter is calibrated using a blank (the pure solvent).
-
The sample solution is placed in a polarimeter cell of a known path length (e.g., 100 mm).
-
The angle of rotation of plane-polarized light (e.g., sodium D-line) by the solution is measured at a specific temperature (e.g., 20 °C).
-
The specific rotation is calculated from the observed rotation, concentration, and path length.
-
-
Objective: To confirm the chemical structure of N-acetylhistidine.
-
Methodology:
-
Sample Preparation: A small amount of this compound (1-5 mg) is dissolved in a deuterated solvent (e.g., D₂O) in an NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 500 MHz).
-
Data Processing: The raw data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectrum.
-
Spectral Interpretation: The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the presence of the acetyl group, the histidine backbone, and the imidazole ring protons.
-
-
Objective: To determine the three-dimensional atomic structure of this compound in its crystalline state.
-
Methodology:
-
Crystallization: Single crystals of this compound are grown from an aqueous solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. A model of the molecule is built into the electron density and refined to best fit the experimental data. This process yields the precise atomic coordinates, bond lengths, and bond angles. The crystal system and space group are also determined.[11][12]
-
References
- 1. CN101968472A - Method for analyzing raw materials of histidine and histidine monohydrochloride and preparation by HPLC method - Google Patents [patents.google.com]
- 2. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. uwm.edu.pl [uwm.edu.pl]
- 5. umb.edu.pl [umb.edu.pl]
- 6. benchchem.com [benchchem.com]
- 7. uwm.edu.pl [uwm.edu.pl]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. researchgate.net [researchgate.net]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
N-Acetylhistidine: An In-Depth Technical Guide on its Function as a Brain Osmolyte
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylhistidine (NAH) is an endogenous amino acid derivative that plays a crucial role as an osmolyte in the brains of poikilothermic (cold-blooded) vertebrates. In these species, NAH is present in high concentrations and is integral to cellular volume regulation under conditions of osmotic stress. This contrasts with homeothermic (warm-blooded) vertebrates, including mammals, where N-acetylaspartate (NAA) is the predominant acetylated amino acid, and NAH is found in significantly lower concentrations. This technical guide provides a comprehensive overview of the function of NAH as a brain osmolyte, detailing its metabolism, the "molecular water pump" hypothesis, relevant quantitative data, and detailed experimental protocols for its study. Furthermore, this guide illustrates key metabolic and signaling pathways using Graphviz diagrams, offering a valuable resource for researchers in neuroscience and drug development.
Introduction
Cell volume homeostasis is critical for the proper functioning of all cells, particularly neurons within the confined space of the cranium. Osmotic stress, arising from changes in the solute concentration of the extracellular fluid, can lead to cell swelling or shrinkage, impairing neuronal activity and potentially leading to cell death. To counteract these changes, brain cells utilize a variety of organic osmolytes, small molecules that can be accumulated or released to balance intracellular and extracellular osmolarity.
In poikilothermic vertebrates such as fish, amphibians, and reptiles, N-acetylhistidine (NAH) is a major organic osmolyte in the brain.[1][2][3] Its concentration can reach millimolar levels and is dynamically regulated in response to environmental osmotic challenges.[2][3] This guide delves into the multifaceted role of NAH in brain osmoregulation, providing the technical details necessary for its investigation.
Metabolism of N-Acetylhistidine
The metabolism of NAH involves a two-step enzymatic cycle of synthesis and degradation, which is highly compartmentalized in some tissues.[4]
-
Synthesis: NAH is synthesized from L-histidine and acetyl-coenzyme A (acetyl-CoA) by the enzyme histidine N-acetyltransferase (EC 2.3.1.33).[4] The gene encoding this enzyme in fish has been identified, with the human homolog being N-acetyltransferase 16 (NAT16).[5]
-
Degradation: The hydrolysis of NAH back to L-histidine and acetate is catalyzed by N-acetylhistidine deacetylase (also known as acylase or amidohydrolase).[4]
This metabolic cycle allows for the rapid synthesis and removal of NAH, enabling dynamic regulation of its intracellular concentration in response to osmotic cues.
The "Molecular Water Pump" Hypothesis
A key proposed function of NAH, particularly in the lens of the fish eye, is the "molecular water pump" (MWP) mechanism.[2][6] This hypothesis suggests that the efflux of NAH down its steep concentration gradient from the intracellular to the extracellular space co-transports a significant number of water molecules, effectively pumping water out of the cell against a water potential gradient.[6]
In this model, NAH is synthesized intracellularly, creating a high internal concentration. Upon a hypoosmotic challenge, a putative transporter facilitates the efflux of NAH. In the extracellular space, NAH is hydrolyzed by N-acetylhistidine deacetylase. The resulting L-histidine is then actively transported back into the cell for re-synthesis into NAH, completing the cycle.[2] Each molecule of NAH is hypothesized to carry with it approximately 33 molecules of water.[3][6] While extensively studied in the fish lens, this mechanism is also proposed to be relevant for brain osmoregulation in poikilotherms.
Quantitative Data on N-Acetylhistidine in Poikilotherms
The concentration of NAH in the brain and other tissues of poikilothermic vertebrates is a key indicator of its role as an osmolyte. Below are tables summarizing reported concentrations.
| Species | Tissue | Condition | NAH Concentration (mM) | Reference |
| Carp (Cyprinus carpio) | Lens | Normal | ~12 | [3] |
| Various Fish Species (14 species) | Lens | Normal | 3.3 - 21.7 | [2] |
| Goldfish (Carassius auratus) | Lens | Hypo-osmotic | Decreased | [2] |
| Atlantic Salmon (Salmo salar) | Lens | Seawater | Higher than freshwater | [3] |
| Atlantic Salmon (Salmo salar) | Lens | Hyperosmotic (in vitro) | Increased | [7] |
| Giant Danio (Devario aequipinnatus) | Brain | Normal | ~10 | [2] |
| Atlantic Salmon (Salmo salar) | Brain | Normal | Detectable peak by MRS | [3] |
Table 1: N-Acetylhistidine Concentrations in Poikilothermic Tissues.
| Parameter | Value | Reference |
| Water molecules co-transported per NAH molecule | ~33 | [3][6] |
Table 2: Key Parameter of the Molecular Water Pump Hypothesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of NAH as a brain osmolyte.
Quantification of N-Acetylhistidine by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted for the analysis of NAH in fish brain tissue.[1][8]
5.1.1. Materials and Reagents
-
Fish brain tissue
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Potassium hydroxide (KOH), 3 M
-
pH indicator strips
-
Dounce tissue grinder or bead-based homogenizer
-
Refrigerated centrifuge
-
0.22 µm syringe filters
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
Mobile phase: 50 mM potassium dihydrogen phosphate (pH 3.4) containing 6 mM 1-heptanesulfonic acid and 4% acetonitrile[8]
-
N-Acetyl-L-histidine standard
-
Ultrapure water
5.1.2. Sample Preparation
-
Rapidly dissect fish brain tissue and immediately freeze in liquid nitrogen. Store at -80°C until use.
-
On ice, add 10 volumes of ice-cold 0.4 M PCA to the frozen tissue (e.g., 500 µL for a 50 mg sample).
-
Homogenize the tissue thoroughly using an ice-cold Dounce tissue grinder or a bead-based homogenizer.
-
Incubate the homogenate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding 3 M KOH dropwise while vortexing. Monitor the pH with indicator strips to reach a pH of 6.5-7.5. This will precipitate potassium perchlorate.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.
5.1.3. HPLC Analysis
-
Equilibrate the C18 column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Elute isocratically with the mobile phase at a defined flow rate.
-
Detect NAH using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Prepare a standard curve using known concentrations of NAH standard to quantify the amount of NAH in the brain samples.
Detection of N-Acetylhistidine by Proton Magnetic Resonance Spectroscopy (¹H-MRS)
¹H-MRS is a non-invasive technique that can be used to detect and quantify metabolites in intact tissue.[3]
5.2.1. Instrumentation and Parameters
-
High-field MRI scanner (e.g., 7.0 Tesla)
-
Point Resolved Spectroscopy (PRESS) sequence
-
Typical parameters for fish brain (can be adapted):
-
Repetition time (TR): 4 s
-
Echo time (TE): 7.5 ms
-
Number of averages: 64-750 (depending on desired signal-to-noise)
-
Voxel size: 5-15 µL
-
5.2.2. Data Acquisition and Analysis
-
Position the fish or brain tissue within the scanner.
-
Acquire a high-resolution anatomical image to guide the placement of the MRS voxel in the brain region of interest.
-
Acquire the ¹H-MRS spectrum using the PRESS sequence.
-
Process the raw data, including Fourier transformation, phase correction, and baseline correction.
-
Identify the NAH peak, which typically appears around 1.9-2.0 ppm.[3] Note that this peak is close to the N-acetylaspartate (NAA) peak, and careful spectral analysis is required for accurate identification.
-
Quantify the NAH concentration relative to an internal reference standard (e.g., creatine) or using an external standard of known concentration.
Induction of Osmotic Stress in Zebrafish Larvae
Zebrafish larvae are a powerful model for studying osmotic stress in vertebrates.
5.3.1. Materials
-
Zebrafish larvae (e.g., 5-7 days post-fertilization)
-
Embryo medium (E3)
-
Sodium chloride (NaCl) stock solution (e.g., 5 M)
-
Multi-well plates
5.3.2. Protocol
-
Raise zebrafish larvae in E3 medium under standard conditions.
-
For acute hyperosmotic stress, prepare solutions of NaCl in E3 medium at the desired final concentrations (e.g., 50, 100, 150 mM).
-
Transfer individual larvae to the wells of a multi-well plate containing the hyperosmotic medium.
-
Expose the larvae for a defined period (e.g., 10 minutes to a few hours).[9]
-
For chronic stress, larvae can be maintained in moderately hyperosmotic solutions for longer durations.
-
Following the stress exposure, larvae can be processed for behavioral analysis, metabolite extraction (as in section 5.1), or imaging.
Measurement of Brain Cell Volume Changes
Changes in brain cell volume in response to osmotic stress can be visualized and quantified using advanced imaging techniques. The following is a general approach that can be adapted for fish brain slices or in vivo imaging.
5.4.1. Methodology: Two-Photon Laser Scanning Microscopy (2PLSM)
-
Prepare acute brain slices from the fish species of interest or use a transgenic zebrafish line expressing a fluorescent protein in specific brain cells.
-
Mount the brain slice in a perfusion chamber on the stage of a two-photon microscope.
-
Perfuse the slice with artificial cerebrospinal fluid (aCSF) of normal osmolarity.
-
Acquire baseline 3D image stacks of the cells of interest.
-
Switch the perfusion to a hypo- or hyperosmotic aCSF to induce cell volume changes.
-
Acquire time-lapse 3D image stacks to monitor the changes in cell volume over time.
-
Analyze the image data to quantify changes in cell soma or process volume using appropriate software.
Signaling Pathways in Osmotic Stress Response
The cellular response to osmotic stress involves complex signaling cascades that ultimately lead to the regulation of osmolyte levels. While the specific pathways that directly regulate NAH metabolism are not fully elucidated, the mitogen-activated protein kinase (MAPK) pathways are known to be key players in the general osmotic stress response in vertebrates.[1][6][8]
Upon hyperosmotic stress, cell shrinkage can activate various cell surface sensors, leading to the activation of a MAPK cascade. This can result in the phosphorylation of transcription factors and other proteins that regulate the expression and activity of enzymes and transporters involved in osmolyte synthesis and transport.
The precise mechanisms by which osmotic stress regulates the activity of histidine N-acetyltransferase and N-acetylhistidine deacetylase remain an active area of research. It is plausible that MAPK signaling or other stress-activated pathways could modulate the expression or post-translational modification of these enzymes.
Potential as a Therapeutic Target
Given the critical role of osmolytes in protecting the brain from osmotic stress, the NAH pathway presents a potential target for therapeutic intervention in conditions associated with cerebral edema, particularly in the context of poikilothermic models of brain injury. Further research is needed to explore whether modulation of NAH levels could have neuroprotective effects.
Conclusion
N-acetylhistidine is a key player in the intricate process of brain osmoregulation in poikilothermic vertebrates. Its dynamic metabolism and the proposed "molecular water pump" mechanism highlight a sophisticated adaptation to environmental osmotic challenges. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the physiological and potential pathological significance of this important brain osmolyte. Future research should focus on elucidating the specific signaling pathways that control NAH metabolism and identifying the transporters involved in its efflux, which will provide a more complete understanding of its role in maintaining brain homeostasis.
References
- 1. Mitogen-activated protein kinases as key players in osmotic stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dealing with osmostress through MAP kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evolution of osmotic stress signaling via MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Osmotic stress activates distinct lipid and MAPK signalling pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylhistidine in Poikilotherms: A Deep Dive into Biosynthesis, Metabolism, and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-acetylhistidine (NAH) is a significant yet often overlooked biomolecule that plays a crucial role in the physiology of poikilothermic (cold-blooded) vertebrates, including fish, amphibians, and reptiles.[1][2][3][4] This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and proposed functions of NAH in these organisms, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways to serve as a valuable resource for research and drug development.
Biosynthesis and Catabolism: A Two-Step Metabolic Pathway
The metabolism of N-acetylhistidine is a straightforward enzymatic process involving its synthesis from L-histidine and its subsequent breakdown.
Biosynthesis: NAH is synthesized through the transfer of an acetyl group from acetyl-CoA to the α-amino group of L-histidine.[2] This reaction is catalyzed by the enzyme histidine N-acetyltransferase (HISAT) , classified under EC 2.3.1.33.[2]
Catabolism: The breakdown of NAH back into L-histidine and acetate is facilitated by the enzyme N-acetylhistidine deacetylase (EC 3.5.1.34). This enzyme is also sometimes referred to as an acylase or amidohydrolase.[3]
Quantitative Data on N-Acetylhistidine Distribution
N-acetylhistidine is found in notable concentrations in various tissues of poikilotherms, particularly in the skeletal muscle, brain, retina, and lens. The following tables summarize the available quantitative data.
Table 1: N-Acetylhistidine Concentration in the Skeletal Muscle of Poikilotherms
| Species | Common Name | NAH Concentration (μmol/g wet weight) |
| Betta splendens | Siamese fighting fish | 10.37[5] |
| Trichogaster trichopterus | Three spot gourami | 3.17 - 6.16[5] |
| Kryptopterus bicirrhis | Glass catfish | 3.17 - 6.16[5] |
| Oreochromis niloticus | Nile tilapia | 3.17 - 6.16[5] |
| Mikrogeophagus ramirezi | Ram cichlid | 3.17 - 6.16[5] |
| Parachromis managuensis | Jaguar cichlid | 3.17 - 6.16[5] |
| Various Amphibian Species (5) | - | < 0.25[5][6] |
| Various Reptile Species (4) | - | < 0.25[5][6] |
Table 2: N-Acetylhistidine Concentration in the Ocular Lens of Fish
| Species | Common Name | NAH Concentration (mM) |
| Cyprinus carpio | Carp | ~12[2] |
| Various Fish Species (14) | - | 3.3 - 21.7[2] |
| Salmo salar (diet-supplemented) | Atlantic salmon | ~12[7] |
The "Molecular Water Pump" Hypothesis in the Fish Lens
A fascinating and significant proposed role for NAH is in the maintenance of lens clarity in fish through a "molecular water pump" mechanism.[2] This hypothesis is based on the compartmentalized metabolism of NAH in the eye. NAH is synthesized within the lens cells but cannot be broken down there.[2] For catabolism, it is transported to the ocular fluid, where N-acetylhistidine deacetylase is present.[2] It is proposed that as NAH moves out of the lens down its concentration gradient, it carries a significant number of water molecules with it (estimated at 33 water molecules per NAH molecule), effectively pumping water out of the lens and maintaining its dehydrated state, which is crucial for transparency.[2] The L-histidine produced in the ocular fluid is then actively transported back into the lens for the re-synthesis of NAH.[2]
Experimental Protocols
Accurate quantification and characterization of NAH and its metabolizing enzymes are crucial for research. The following are detailed methodologies for key experiments.
Quantification of N-Acetylhistidine by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of NAH in various biological tissues.
-
Sample Preparation:
-
Accurately weigh the frozen tissue sample.
-
Homogenize the tissue in 5 volumes of ice-cold 8% perchloric acid or 10% trichloroacetic acid (TCA).[1][8]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant containing the deproteinized tissue extract.
-
Filter the supernatant through a 0.22 µm syringe filter.[1]
-
-
Chromatographic Conditions:
-
Column: TSK–gel ODS-80Ts (4.6 mm × 150 mm, 5 µm) or equivalent C18 column.[6]
-
Mobile Phase: 50 mmol/L potassium dihydrogen phosphate (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile in a ratio of 96:4.[6]
-
Flow Rate: 1.0 mL/min.[1]
-
Standard Curve: Prepare a standard curve of NAH in the mobile phase ranging from 0.1 µmol/L to 250 µmol/L.[6]
-
Identification and Quantification of N-Acetylhistidine by Proton NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a powerful tool for the unambiguous identification and quantification of NAH in biological samples.[9]
-
Sample Preparation:
-
Lyophilize the tissue extract or biofluid to dryness.
-
Reconstitute the sample in a known volume of deuterated water (D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
Adjust the pH to a desired value (e.g., 7.4) using dilute DCl or NaOD.[9]
-
-
¹H NMR Spectral Data:
-
The characteristic signals for N-acetylhistidine in D₂O at pH 7.4 on a 500 MHz spectrometer are as follows:[9]
-
Acetyl CH₃: Singlet at ~1.968 ppm.
-
H2 (imidazole): Singlet at ~8.046 ppm.
-
H4 (imidazole): Singlet at ~7.053 ppm.
-
Hα: Doublet of doublets at ~4.441 ppm.
-
Hβ₁: Doublet of doublets at ~3.158 ppm.
-
Hβ₂: Doublet of doublets at ~2.998 ppm.
-
-
-
Quantification: The concentration of NAH can be determined by comparing the integral of its characteristic peaks (e.g., the acetyl singlet at 1.968 ppm) to the integral of the known concentration of the internal standard.
Enzyme Assay for Histidine N-acetyltransferase (HISAT) Activity
This spectrophotometric assay measures the activity of HISAT by detecting the free thiol group of Coenzyme A (CoA) released during the reaction.[1]
-
Materials:
-
Procedure:
-
In a 96-well plate or a cuvette, prepare a reaction mixture containing Assay Buffer, L-histidine, Acetyl-CoA, and DTNB.
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the HISAT enzyme.
-
Immediately monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) as DTNB reacts with the released CoA.
-
Conclusion
N-acetylhistidine is a key metabolite in poikilothermic vertebrates, with significant roles in osmoregulation and potentially in maintaining tissue integrity, as exemplified by the "molecular water pump" hypothesis in the fish lens. The quantitative data highlight its abundance in specific tissues, and the provided experimental protocols offer a robust framework for its further investigation. A deeper understanding of the biosynthesis, metabolism, and function of NAH in these organisms could provide valuable insights into comparative biochemistry and may have implications for aquaculture and the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Occurrence of a novel acetylated amino acid, N(alpha)-acetylhistidine, in skeletal muscle of freshwater fish and other ectothermic vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
N-Acetylhistidine in Human Plasma and Cerebrospinal Fluid: A Technical Overview for Researchers
An In-depth Guide to the Presence, Quantification, and Metabolic Significance of an Endogenous Neurometabolite
Introduction
N-acetylhistidine (NAH) is an endogenous acetylated amino acid derived from L-histidine. While it is a prominent metabolite in the nervous systems of poikilothermic vertebrates, its role in mammals, including humans, has been less understood. In these species, N-acetylaspartate (NAA) is the more abundant acetylated amino acid. However, recent advancements in metabolomic analyses have definitively confirmed the presence of N-acetylhistidine in human plasma and cerebrospinal fluid (CSF), sparking renewed interest in its physiological and potential pathological significance.[1] This technical guide provides a comprehensive overview of the current knowledge regarding N-acetylhistidine in these critical human biofluids, with a focus on quantitative data, experimental protocols for its analysis, and its metabolic context.
Quantitative Data
Advanced metabolomic studies have begun to quantify the concentrations of N-acetylhistidine in human plasma and cerebrospinal fluid. These levels are generally low in healthy individuals but can be altered in certain disease states, such as uremia. The following tables summarize the available quantitative data.
Table 1: Concentration of N-Acetylhistidine in Human Plasma
| Population | Mean Concentration (μM) | Method of Analysis | Reference |
| Healthy Controls | 0.49 ± 0.23 | LC-MS/MS | Tanaka H, et al. (2015) |
| Hemodialysis Patients | 2.05 ± 0.81 | LC-MS/MS | Tanaka H, et al. (2015) |
Table 2: Concentration of N-Acetylhistidine in Human Cerebrospinal Fluid
| Population | Concentration Range (μM) | Method of Analysis | Reference |
| Healthy Individuals | Data not yet available in cited literature | - | - |
| Neurologically Normal | Detected, but not quantified | Metabolomics | [1] |
Note: Quantitative data for N-acetylhistidine in the cerebrospinal fluid of healthy humans is still emerging. While its presence is confirmed, specific concentration ranges from large cohort studies are not yet widely published.
Experimental Protocols
The quantification of N-acetylhistidine in biological matrices such as plasma and CSF is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a representative workflow adapted from metabolomics studies that have successfully measured this analyte.
Quantification of N-Acetylhistidine in Human Plasma and CSF by LC-MS/MS
1. Sample Preparation:
-
Plasma: To 100 µL of plasma, add 400 µL of ice-cold methanol (containing an appropriate internal standard, e.g., deuterated N-acetylhistidine) to precipitate proteins.
-
Cerebrospinal Fluid: Due to the lower protein content, a smaller dilution factor may be used. To 100 µL of CSF, add 200 µL of ice-cold methanol with an internal standard.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
2. Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating this polar analyte. A common choice is a silica-based column with amide or cyano functional groups.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-acetylhistidine: Precursor ion (m/z) 198.09 -> Product ion (m/z) 110.07 (loss of the acetylated amino group).
-
Internal Standard (e.g., d3-N-acetylhistidine): Precursor ion (m/z) 201.11 -> Product ion (m/z) 110.07.
-
-
Optimization: Cone voltage, collision energy, and other source parameters should be optimized for maximum signal intensity for N-acetylhistidine.
4. Quantification:
-
A calibration curve is constructed using known concentrations of N-acetylhistidine standards.
-
The concentration of N-acetylhistidine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling and Metabolic Pathways
N-acetylhistidine is involved in a straightforward metabolic pathway consisting of its synthesis and degradation.
Biosynthesis and Degradation of N-Acetylhistidine
The synthesis of N-acetylhistidine involves the enzymatic transfer of an acetyl group from acetyl-CoA to the amino group of L-histidine. This reaction is catalyzed by the enzyme histidine N-acetyltransferase (HisAT), which in humans is encoded by the NAT16 gene. The degradation of N-acetylhistidine back to L-histidine and acetate is carried out by a deacetylase enzyme. While a specific human N-acetylhistidine deacetylase has not been fully characterized, this role is likely performed by a member of the acylase or amidohydrolase family of enzymes.
Experimental Workflow for Quantification
The process for quantifying N-acetylhistidine in biological samples follows a structured workflow from sample collection to data analysis.
References
The Molecular Water Pump of the Fish Lens: A Technical Whitepaper on the Role of N-acetylhistidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The maintenance of lens transparency is paramount for vision, and in poikilothermic vertebrates, particularly fish, this is intrinsically linked to a state of relative dehydration. A compelling scientific proposition, the "molecular water pump" (MWP) hypothesis, posits a central role for N-acetylhistidine (NAH) in actively maintaining this dehydrated state. This technical guide provides an in-depth exploration of the NAH molecular water pump hypothesis, consolidating the existing scientific evidence, detailing experimental methodologies, and presenting quantitative data to offer a comprehensive resource for researchers in ophthalmology, aquaculture, and drug development. The intricate biochemical cycling of NAH at the lens-ocular fluid interface appears to be a key mechanism for extruding water against its osmotic gradient, a process with significant implications for preventing cataract formation.
Introduction
The crystalline lens of the eye must remain transparent to effectively focus light onto the retina. This transparency is highly dependent on the precise organization of lens proteins and a tightly regulated water balance. In many fish species, the lens exists in a dehydrated state relative to the surrounding ocular fluids.[1] The molecular water pump hypothesis, first proposed by Baslow, suggests that N-acetylhistidine (NAH), a dipeptide found in high concentrations in the lenses of poikilothermic vertebrates, functions as a key player in a metabolic cycle that actively removes water from the lens.[2][3] This process is thought to be crucial for preventing lens swelling and subsequent cataract formation, a significant issue in aquaculture, particularly for anadromous fish like Atlantic salmon that experience dramatic osmotic changes when moving between freshwater and seawater.[4][5][6]
The N-acetylhistidine Molecular Water Pump Hypothesis
The core of the hypothesis is an energy-dependent cycling of NAH between the lens and the surrounding ocular fluid. This cycle effectively transports water out of the lens against a concentration gradient.[1][2][7] The proposed mechanism involves several key steps:
-
Synthesis within the Lens: L-histidine is actively transported into the lens cells where it is acetylated using acetyl-CoA to form N-acetylhistidine. This synthesis traps histidine within the lens in a new molecular form.[1][2]
-
Water Binding and Efflux: Each molecule of NAH is hypothesized to bind a significant number of water molecules, with estimates suggesting as many as 33 water molecules per molecule of NAH.[1][2][3][7] This NAH-water complex is then transported out of the lens, down the NAH concentration gradient, into the ocular fluid.
-
Hydrolysis in the Ocular Fluid: The ocular fluid contains a specific enzyme, NAH acylase, which is absent in the lens itself. This enzyme hydrolyzes NAH back into L-histidine and acetate, releasing the bound water molecules into the ocular fluid for subsequent removal from the eye.[1][2]
-
Re-uptake of Precursors: The L-histidine and acetate are then actively transported back into the lens cells, where they can be re-synthesized into NAH, thus completing the cycle.[1][2]
This continuous, energy-dependent cycle is proposed to act as a biological pump, maintaining the low water content essential for lens clarity.
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed cyclical pathway of the N-acetylhistidine molecular water pump.
Caption: The proposed N-acetylhistidine molecular water pump cycle.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on N-acetylhistidine in fish lenses.
Table 1: N-acetylhistidine Concentrations in Fish Lenses
| Fish Species | NAH Concentration (mM) | Reference |
| Carp | ~12 | [1][2] |
| Various (14 species) | 3.3 - 21.7 | [1] |
Table 2: Effect of Dietary Histidine on Lens NAH and Osmotic Stress Response in Atlantic Salmon
| Parameter | Control Diet (CD) | Histidine-Supplemented Diet (HD) | Reference |
| Histidine Content in Diet | 8.9 g/kg | 14.2 g/kg | [4][8] |
| Transient Increase in Aqueous Humor Osmolality (Freshwater to Seawater) | 20 mmol/kg | 20 mmol/kg | [4][8] |
| [14C]-Histidine Efflux Stimulation (Hypoosmotic Exposure) | 9.2-fold | 2.6-fold | [4][5][8] |
| NAH Efflux Stimulation (Hypoosmotic Exposure) | Lower | Much Greater | [4][5][8] |
| Lens NAH Increase in Response to Elevated Aqueous Humor Osmolality (in vivo) | No | Yes | [4][5][8] |
Table 3: Proposed Water Transport Capacity of NAH
| Parameter | Value | Reference |
| Water Molecules per NAH Molecule | 33 | [1][2][3][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols cited in the literature.
Dietary Histidine Supplementation in Atlantic Salmon
This protocol is designed to evaluate the effect of dietary histidine on lens NAH concentration and cataract formation.[9]
Experimental Workflow:
Caption: Experimental workflow for dietary histidine supplementation studies.
Methodology:
-
Animal Model: Atlantic salmon (Salmo salar).
-
Experimental Design:
-
Diet Preparation: The experimental diets are prepared by incorporating the specified amount of L-histidine into the basal feed.
-
Feeding Regimen: Salmon are fed their respective diets for a predetermined period, often spanning several months to allow for potential cataract development.[9]
-
Biochemical Analysis: Lens tissue is homogenized and prepared for the quantification of NAH and histidine concentrations, typically using High-Performance Liquid Chromatography (HPLC).[4][8][9]
Ex Vivo Lens Culture for Osmotic Stress Studies
This protocol allows for the investigation of lens responses to osmotic challenges in a controlled environment.[4][8]
Methodology:
-
Lens Dissection: Lenses are carefully dissected from euthanized fish.
-
Culture Medium: Lenses are incubated in a suitable culture medium (e.g., a simple support medium consisting of NaCl, Ca2+, and D-glucose at a specific pH).[3]
-
Osmotic Challenge: The osmolality of the culture medium is adjusted to create hyperosmotic or hypoosmotic conditions.
-
Incubation: Lenses are cultured for a defined period (e.g., 24 hours to several days).[4][8]
-
Parameter Measurement:
-
Lens Transparency and Volume: Changes in lens diameter and opacity are monitored and recorded.[8]
-
NAH and Histidine Content: Lens tissue is analyzed by HPLC to determine the concentrations of NAH and histidine.[4][8][10]
-
Efflux Measurement: The efflux of NAH and radiolabeled histidine (e.g., [14C]-histidine) into the culture medium is quantified.[4][8]
-
Identification and Quantification of N-acetylhistidine using Proton NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the unambiguous identification and quantification of NAH in biological samples.[11]
Methodology:
-
Sample Preparation:
-
Extraction: NAH is extracted from lens tissue homogenates.
-
Dissolution: The extracted sample is dissolved in a deuterated solvent, typically D₂O, in a clean vial.[11]
-
pH Adjustment: If necessary, the pH of the D₂O solution is adjusted to a physiologically relevant value (e.g., 7.4).[11]
-
Reference Standard: An internal reference standard (e.g., DSS or TSP) is added for accurate chemical shift referencing and quantification.[11]
-
Transfer to NMR Tube: The final solution is transferred to a 5 mm NMR tube.[11]
-
-
¹H NMR Spectrum Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used.[11]
-
Instrument Setup: The spectrometer is locked on the deuterium signal of the solvent, and the magnetic field is shimmed for optimal homogeneity. The probe is tuned and matched for the ¹H frequency.[11]
-
Data Acquisition: A 1D ¹H NMR spectrum is acquired using standard pulse sequences.
-
-
Data Interpretation: The resulting spectrum is analyzed for the characteristic signals of NAH. The chemical shifts (δ) and multiplicities of the proton signals provide a unique fingerprint for the molecule.[11]
Implications for Drug Development and Aquaculture
The molecular water pump hypothesis of NAH has significant implications for several fields:
-
Aquaculture: Understanding the role of NAH in preventing osmotic cataracts is crucial for optimizing fish feed formulations, particularly for anadromous species. Dietary supplementation with histidine has been shown to be an effective strategy to mitigate cataract formation in farmed salmon.[6][9]
-
Drug Development: The NAH cycle represents a potential target for therapeutic intervention in conditions related to cellular water imbalance. While distinct from mammalian physiology, the principles of using small molecules to modulate water transport could inspire novel drug design strategies for ocular and other diseases.
-
Basic Research: Further elucidation of the NAH molecular water pump can provide fundamental insights into cellular osmoregulation and the maintenance of tissue transparency.
Conclusion
The N-acetylhistidine molecular water pump hypothesis provides a compelling framework for understanding the maintenance of lens dehydration and transparency in fish. The cyclical synthesis, transport, and hydrolysis of NAH at the lens-ocular fluid interface represent an elegant biological solution to the challenge of osmotic stress. The quantitative data and experimental protocols summarized in this whitepaper offer a solid foundation for future research aimed at further validating this hypothesis and exploring its broader implications for biology and medicine. Continued investigation into the specific transporters and regulatory mechanisms involved in the NAH cycle will be essential for a complete understanding of this fascinating physiological process.
References
- 1. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylhistidine, a novel osmolyte in the lens of Atlantic salmon (Salmo salar L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
N-Acetylhistidine's Uneven Presence Across the Animal Kingdom: A Technical Deep Dive
For Immediate Release
A comprehensive examination of N-acetylhistidine (NAH) reveals a striking phylogenetic divide in its distribution and concentration within the animal kingdom. This in-depth guide synthesizes current research for scientists and drug development professionals, detailing the quantitative landscape, experimental methodologies, and the intriguing functional hypotheses surrounding this endogenous metabolite.
N-acetylhistidine, an acetylated derivative of the amino acid L-histidine, is not uniformly present across all animal life. A significant disparity exists between poikilothermic (cold-blooded) and homeothermic (warm-blooded) vertebrates. In fish, amphibians, and reptiles, NAH is a major biomolecule, particularly abundant in the brain, retina, and lens where it functions as a key osmolyte.[1][2][3][4] Conversely, in mammals and birds, its presence is drastically reduced, with N-acetylaspartate (NAA) assuming a similar osmotic role in the brain.[1][3] Despite its low levels in mammals, advanced analytical techniques have confirmed the presence of NAH in human plasma and cerebrospinal fluid, indicating a conserved but perhaps more subtle role.[1]
Quantitative Distribution of N-Acetylhistidine
The concentration of N-acetylhistidine varies significantly across different animal groups and tissues. The following tables summarize the available quantitative data to provide a comparative overview.
| Vertebrate Group | Tissue | Species | Concentration (µmol/g wet weight) | Reference |
| Fish | Skeletal Muscle | Siamese fighting fish (Betta splendens) | 10.37 | [2] |
| Skeletal Muscle | Three spot gourami (Trichogaster trichopterus) | 3.17–6.16 | [2] | |
| Skeletal Muscle | Glass catfish (Kryptopterus bicirrhis) | 3.17–6.16 | [2] | |
| Skeletal Muscle | Nile tilapia (Oreochromis niloticus) | 3.17–6.16 | [2] | |
| Lens | 14 fish species | 3.3–21.7 mM | [3] | |
| Brain | Fish (general) | ~10 mM | [3] | |
| Amphibians | Skeletal Muscle | 5 species | < 0.25 | [2] |
| Reptiles | Skeletal Muscle | 4 species | < 0.25 | [2] |
| Mammals | Plasma | Human | Detected | [2] |
| Cerebrospinal Fluid | Human | Detected | [2] | |
| Brain | Mammals (general) | Trace amounts | [1] |
Biosynthesis and Metabolism: A Tale of Two Compartments
The metabolic pathway of N-acetylhistidine involves its synthesis from L-histidine and acetyl-CoA, a reaction catalyzed by the enzyme histidine N-acetyltransferase (HISAT; EC 2.3.1.33).[1][2] The human homolog of the gene encoding this enzyme is N-acetyltransferase 16 (NAT16).[1] The breakdown of NAH into L-histidine and acetate is carried out by N-acetylhistidine deacetylase.[1][2]
A fascinating aspect of NAH metabolism is its compartmentalization, particularly in the fish eye.[3][5][6] NAH is synthesized within the lens cells but cannot be broken down there.[3][5][6] For its hydrolysis, NAH is transported out to the ocular fluid, where the deacetylase enzyme is located.[3][5][6] The resulting L-histidine is then actively taken back up by the lens to be re-synthesized into NAH, creating an energy-dependent cycle.[3][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to N-acetylhistidine Monohydrate (CAS: 39145-52-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acetylhistidine (NAH), in its monohydrate form (CAS: 39145-52-3), is an endogenous N-acetylated amino acid that has garnered considerable interest for its diverse physiological roles and therapeutic potential. Predominantly found in high concentrations in the brain and ocular tissues of poikilothermic vertebrates, it is a key player in osmoregulation and is hypothesized to be a central component of a "molecular water pump" mechanism crucial for maintaining lens transparency.[1][2][3][4][5][6][7][8] In mammals, while present at lower concentrations, NAH is a component of the novel organ preservation solution, Custodiol-N, which is under clinical investigation for enhancing the protection of organs during transplantation.[4][5][6][9][10][11] This technical guide provides a comprehensive overview of the physicochemical properties, biological functions, and analytical methodologies pertaining to N-acetylhistidine monohydrate, with a focus on its metabolic pathways and experimental protocols relevant to research and drug development.
Physicochemical Properties
This compound is a white crystalline powder soluble in water.[12][13][14] Its chemical structure consists of an L-histidine core with an acetyl group attached to the alpha-amino nitrogen.
| Property | Value | Reference |
| CAS Number | 39145-52-3 | [3][12][13][14][15][16][17][18][19][20] |
| Molecular Formula | C₈H₁₃N₃O₄ | [13][14][18][19] |
| Molecular Weight | 215.21 g/mol | [13][14][16][18][19] |
| IUPAC Name | (2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate | [13][19] |
| Melting Point | 155-170 °C | [16] |
| Optical Rotation | +44° to +49° (C=1, H₂O) | [16][20] |
| Solubility | Soluble in water | [12][13][14] |
| Appearance | White to almost white powder or crystalline powder | [20] |
| Water Content | 7.0-10.0% | [20] |
Biological Significance and Therapeutic Potential
Role in Osmoregulation and the "Molecular Water Pump" Hypothesis
N-acetylhistidine is a prominent biomolecule in the brain, retina, and lens of poikilothermic vertebrates, where it functions as a critical osmolyte.[2][3][4][5][6][7][8] The "molecular water pump" hypothesis suggests that a metabolic cycle of NAH between the lens and ocular fluids actively removes water from the lens, thereby maintaining its dehydrated state and preventing cataract formation.[2][3][15][21] This process involves the synthesis of NAH within the lens and its subsequent efflux into the ocular fluid, where it is hydrolyzed. It is proposed that each molecule of NAH carries a significant number of water molecules with it as it moves down its concentration gradient.[2][15]
Application in Organ Preservation
N-acetylhistidine is a key component of Custodiol-N, a novel organ preservation solution.[4][6][9][11] Its inclusion is intended to improve the protection of organs such as the heart, liver, and kidney during the cold ischemia period of transplantation.[4][6][9][11] Clinical trials are ongoing to evaluate the safety and efficacy of Custodiol-N compared to standard preservation solutions.[5][6][9][11] The rationale for its use includes its potential to mitigate ischemia-reperfusion injury.[4]
Metabolic Pathways
The metabolism of N-acetylhistidine involves a straightforward enzymatic cycle of synthesis and degradation.
Biosynthesis
N-acetylhistidine is synthesized from L-histidine and acetyl-CoA in a reaction catalyzed by the enzyme Histidine N-acetyltransferase (EC 2.3.1.33) .[4][8][22]
-
Reaction: L-histidine + Acetyl-CoA → N-acetyl-L-histidine + CoA
Catabolism
The breakdown of N-acetylhistidine to L-histidine and acetate is catalyzed by N-acetylhistidine deacetylase .[4]
-
Reaction: N-acetyl-L-histidine + H₂O → L-histidine + Acetate
Experimental Protocols
Synthesis of this compound
This protocol is based on the general method of N-acetylation of amino acids using acetic anhydride.[23]
Materials:
-
L-Histidine
-
Acetic anhydride
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve L-histidine in deionized water in a flask with stirring.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled, stirring solution. Maintain the temperature below 10°C.
-
Continue stirring in the ice bath for 1-2 hours after the addition is complete.
-
Allow the reaction mixture to stand at room temperature for 30 minutes.
-
Reduce the volume of the solution by rotary evaporation.
-
Store the concentrated solution at 4°C overnight to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the purified this compound under vacuum.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of N-acetylhistidine in biological samples.[7][24]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Acetonitrile (HPLC grade)
-
N-acetylhistidine standard
-
Trichloroacetic acid (TCA) for sample deproteinization
Procedure:
-
Mobile Phase Preparation: Prepare an aqueous mobile phase of potassium dihydrogen phosphate (e.g., 50 mM) and adjust the pH to approximately 3.0 with orthophosphoric acid. The mobile phase may contain a small percentage of acetonitrile.
-
Standard Solution Preparation: Prepare a stock solution of N-acetylhistidine in the mobile phase and perform serial dilutions to create a calibration curve.
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate volume of cold 10% TCA.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the prepared standards and samples onto the HPLC system. Identify and quantify the N-acetylhistidine peak based on the retention time and the calibration curve.
The "Molecular Water Pump" Hypothesis: A Visual Representation
The proposed "molecular water pump" mechanism in the ocular lens is a dynamic, compartmentalized process.
References
- 1. 34.237.233.138 [34.237.233.138]
- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Custodiol-N, the novel cardioplegic solution reduces ischemia/reperfusion injury after cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Custodiol-N versus Custodiol: a prospective randomized double-blind multicentre phase III trial in patients undergoing elective coronary bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A prospective, randomized, single-blind, multicentre, phase III study on organ preservation with Custodiol-N solution compared with Custodiol® solution in organ transplantation (kidney, liver and pancreas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Substrate specificity and kinetic mechanism of the Sir2 family of NAD+-dependent histone/protein deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A prospective, randomized, single-blind, multicentre, phase III study on organ preservation with Custodiol-N solution compared with Custodiol® solution in organ transplantation (kidney, liver and pancreas) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermo Scientific Chemicals N-Acetyl-L-histidine monohydrate 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. Thermo Scientific Chemicals N-Acetyl-L-histidine monohydrate | Fisher Scientific [fishersci.ca]
- 14. Thermo Scientific Chemicals N-acétyl-L-histidine monohydraté 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.fr]
- 15. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. N-alpha-acetyl-laevo-histidine monohydrate, 39145-52-3 [thegoodscentscompany.com]
- 18. chemscene.com [chemscene.com]
- 19. This compound | C8H13N3O4 | CID 2724380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. N-Acetyl-L-histidine monohydrate 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 21. Evidence supporting a role for N-acetyl-L-aspartate as a molecular water pump in myelinated neurons in the central nervous system. An analytical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Histidine N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Endogenous Sources of N-acetyl-L-histidine in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-L-histidine (NAH) is an endogenously synthesized acetylated amino acid found in mammals, albeit at significantly lower concentrations than in poikilothermic vertebrates.[1][2] In mammals, its physiological roles are still under investigation, but its presence in biofluids such as plasma and cerebrospinal fluid suggests systemic functions.[3] This technical guide provides a comprehensive overview of the endogenous sources of NAH in mammals, detailing its biosynthetic and catabolic pathways, the enzymes involved, and its tissue distribution. The guide includes a compilation of quantitative data, detailed experimental protocols for the analysis of NAH and its related enzymes, and visual diagrams of the metabolic pathways and experimental workflows to serve as a resource for researchers and professionals in drug development.
Introduction
N-acetyl-L-histidine (NAH) is a derivative of the essential amino acid L-histidine. While it is a major osmolyte in the brain and eyes of fish, amphibians, and reptiles, its concentration in mammals is substantially lower.[1][2] In mammalian species, N-acetylaspartate (NAA) is often considered to fulfill a similar osmoregulatory role, particularly in the brain.[2] Despite its lower abundance, the confirmed presence of NAH in human plasma and cerebrospinal fluid points towards specific, regulated endogenous production and potential physiological significance.[3] Understanding the endogenous sources of NAH is crucial for elucidating its functions in mammalian physiology and pathology.
Biosynthesis and Catabolism of N-acetyl-L-histidine
The metabolism of NAH in mammals involves a straightforward two-enzyme pathway for its synthesis and degradation.
Biosynthesis
The synthesis of NAH is a single-step enzymatic reaction involving the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the alpha-amino group of L-histidine.
-
Reaction: L-histidine + Acetyl-CoA → N-acetyl-L-histidine + CoA-SH
-
Enzyme: Histidine N-acetyltransferase (HisAT)
-
Human Gene: NAT16[3]
The enzyme responsible for this reaction in humans has been identified as N-acetyltransferase 16 (NAT16), which functions as a histidine acetyltransferase (HisAT).[3]
Catabolism
The breakdown of NAH regenerates L-histidine and acetate through hydrolysis.
-
Reaction: N-acetyl-L-histidine + H₂O → L-histidine + Acetate
-
Enzyme: N-acetylhistidine deacetylase (Anserinase)
-
EC Number: EC 3.5.1.34
This enzyme is also known as anserinase, which is capable of hydrolyzing other histidine-containing dipeptides like anserine.
Signaling and Metabolic Pathways
The metabolic pathway for NAH is a simple cycle of acetylation and deacetylation. The regulation of NAH levels is likely dependent on the availability of its precursors, L-histidine and acetyl-CoA, and the relative activities of the synthesizing and degrading enzymes.
Quantitative Data
The concentration of NAH in mammals is significantly lower than that of NAA, particularly in the brain. The following table summarizes available quantitative data for NAH and NAA in various species and tissues.
| Species | Tissue/Fluid | N-acetyl-L-histidine (NAH) Concentration | N-acetyl-L-aspartate (NAA) Concentration | Reference |
| Human | Plasma | Detected | - | [3] |
| Human | Cerebrospinal Fluid | Detected | - | [3] |
| Rat | Brain | Trace amounts | ~10 mM | [2] |
| Mouse | Brain | Trace amounts | ~10 mM | [2] |
| Fish (general) | Brain | ~10 mM | Lower amounts than NAH | [2] |
| Fish (Carp) | Lens | ~12 mM | - |
Experimental Protocols
Quantification of N-acetyl-L-histidine by UHPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of NAH in biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates.
5.1.1. Sample Preparation
-
Tissue Homogenization: Weigh frozen tissue and homogenize in 4 volumes of ice-cold methanol.
-
Protein Precipitation: For plasma or CSF, add 4 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated NAH). For tissue homogenates, the methanol will serve to precipitate proteins.
-
Centrifugation: Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Dry the supernatant under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 98% Mobile Phase A).
5.1.2. UHPLC-MS/MS Conditions
-
UHPLC System: A high-performance liquid chromatography system capable of binary gradients.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 2% B, ramp to 98% B over several minutes, hold, and then return to initial conditions for re-equilibration. The gradient should be optimized for the specific column and system.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for NAH and the internal standard must be determined by direct infusion.
-
Example MRM transition for NAH:m/z 198.1 → 156.1
-
5.1.3. Data Analysis
Quantify NAH by constructing a standard curve using known concentrations of NAH standards prepared in a matching matrix. The ratio of the peak area of NAH to the peak area of the internal standard is plotted against the concentration.
Histidine N-acetyltransferase (NAT16) Activity Assay
This is a spectrophotometric assay based on the detection of the free thiol group of Coenzyme A (CoA-SH) released during the acetylation of histidine, using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
5.2.1. Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
L-histidine solution: 10 mM in Assay Buffer.
-
Acetyl-CoA solution: 2 mM in Assay Buffer.
-
DTNB solution: 10 mM in Assay Buffer.
-
Purified recombinant NAT16 enzyme.
5.2.2. Procedure
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:
-
Assay Buffer
-
L-histidine (final concentration, e.g., 1 mM)
-
Acetyl-CoA (final concentration, e.g., 200 µM)
-
DTNB (final concentration, e.g., 0.2 mM)
-
-
Enzyme Addition: Pre-incubate the reaction mixture at 37°C. Initiate the reaction by adding the purified NAT16 enzyme.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹).
N-acetylhistidine Deacetylase Activity Assay
A common method to assay for deacetylase activity involves a two-step fluorometric process.
5.3.1. Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
N-acetyl-L-histidine substrate.
-
Developer Solution: A solution containing an enzyme that can act on the product (L-histidine) to generate a fluorescent signal (e.g., a coupled assay with histidine ammonia-lyase leading to a product that can be measured, or a more generic amino acid detection reagent). A more direct, though less common, approach would be to quantify the production of L-histidine via HPLC.
-
A fluorogenic substrate for HDACs, such as Boc-Lys(Ac)-AMC, can be used as a general protocol template, with the understanding that the substrate specificity will differ.
5.3.2. General Fluorometric Procedure (adapted from general HDAC assays)
-
Reaction Setup: In a 96-well plate, add the purified N-acetylhistidine deacetylase to the Assay Buffer.
-
Substrate Addition: Add the N-acetyl-L-histidine substrate to initiate the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add the developer solution, which reacts with the L-histidine produced to generate a fluorescent product.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Logical Relationships and Regulation
The endogenous levels of NAH in mammals are likely regulated by a combination of factors.
Conclusion
The endogenous synthesis of N-acetyl-L-histidine in mammals is a regulated process catalyzed by the enzyme NAT16. While present at lower concentrations compared to non-mammalian vertebrates, its consistent detection in human biofluids warrants further investigation into its physiological roles. The methodologies and data presented in this guide provide a foundation for researchers to explore the significance of NAH in mammalian health and disease, and for drug development professionals to consider its metabolic pathway as a potential target. Further research is needed to fully elucidate the tissue-specific distribution and regulatory mechanisms governing NAH levels in mammals.
References
A Technical Guide to N-Acetyl-L-Histidine Monohydrate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-histidine (NAH) monohydrate is an acetylated derivative of the essential amino acid L-histidine. It is an endogenous compound found in various biological systems, playing a significant role in osmoregulation and exhibiting potential as a therapeutic agent. This technical guide provides a comprehensive overview of commercially available N-acetyl-L-histidine monohydrate for research purposes, including a comparative analysis of supplier specifications, detailed experimental protocols, and a review of its biological significance and potential applications in drug development.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer N-acetyl-L-histidine monohydrate for research applications. The purity and specifications of the compound can vary between suppliers, which is a critical consideration for experimental design and reproducibility. Below is a summary of the quantitative data provided by prominent commercial suppliers.
| Supplier | Purity (Assay) | Optical Rotation (c=1, H₂O) | Water Content | Molecular Formula | CAS Number |
| Thermo Scientific Chemicals | ≥99.0% (HPLC), ≥99.0% (Titration, anhydrous basis)[1] | +44.0° to +49.0°[1] | 7.0-10.0%[1] | C₈H₁₃N₃O₄ | 39145-52-3[1] |
| TCI America | >99.0% (HPLC)[2] | +44.0 to +49.0 deg[2] | 7.0 to 10.0 %[2] | C₈H₁₁N₃O₃·H₂O | 39145-52-3[2] |
| CymitQuimica | >99.0%(T)(HPLC)[3] | Not Specified | Not Specified | C₈H₁₁N₃O₃·H₂O[3] | 39145-52-3[3] |
| INDOFINE Chemical Company | >91% (Titration)[4] | Not Specified | Not Specified | C₈H₁₁N₃O₃ . H₂O[4] | 39145-52-3[4] |
| MOLNOVA | Not Specified | Not Specified | Not Specified | C₈H₁₃N₃O₄ | 39145-52-3[5] |
Note: Researchers should always refer to the supplier's most recent Certificate of Analysis (CoA) for lot-specific data.
Physicochemical Properties and Stability
N-acetyl-L-histidine monohydrate is a white to off-white powder or crystalline solid. It is soluble in water[6]. For experimental use, stock solutions can be prepared in water or dimethyl sulfoxide (DMSO). MedchemExpress suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[7]. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use[7]. The compound is stable under normal storage conditions but should be stored away from strong oxidizing agents[6].
Biological Significance and Therapeutic Potential
The "Molecular Water Pump" Hypothesis in Ocular Health
The most well-documented biological role of N-acetyl-L-histidine is its function as a "molecular water pump" in the lens of poikilothermic (cold-blooded) vertebrates, such as fish[8]. This mechanism is crucial for maintaining lens dehydration and preventing the formation of cataracts[8].
The proposed mechanism involves a cycle of synthesis and degradation of NAH at the lens-ocular fluid interface. Within the lens, L-histidine is acetylated to form NAH. This NAH is then transported out of the lens and into the ocular fluid, where it is hydrolyzed back to L-histidine and acetate by an enzyme present in the fluid. The L-histidine is then taken back up by the lens to be re-synthesized into NAH. This continuous cycling is thought to actively transport water out of the lens, maintaining its clarity[8].
References
- 1. J65657.14 [thermofisher.com]
- 2. N-Acetyl-L-histidine | 39145-52-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. N-Acetyl-L-histidine Monohydrate | CymitQuimica [cymitquimica.com]
- 4. Nα-ACETYL-L-HISTIDINE MONOHYDRATE | 39145-52-3 | INDOFINE Chemical Company [indofinechemical.com]
- 5. Influence of histidine on the stability and physical properties of a fully human antibody in aqueous and solid forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermo Scientific Chemicals N-Acetyl-L-histidine monohydrate 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Crystal Structure of L-N-acetylhistidine Monohydrate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-N-acetylhistidine (NAH) is a significant biomolecule, found prominently in the brain and ocular tissues of many vertebrates.[1][2] Its physiological roles and potential therapeutic applications underscore the importance of understanding its fundamental physicochemical properties. The crystalline state, particularly of its monohydrate form, dictates critical parameters for pharmaceutical development, including stability, solubility, and bioavailability. This guide provides a comprehensive technical overview of the crystal structure of L-N-acetylhistidine monohydrate, detailing the experimental protocols for its preparation and analysis, and delving into the nuanced structural features that define its behavior. The structure, solved by direct methods, reveals a triclinic system with two independent molecules in the asymmetric unit, showcasing distinct "open" and "closed" conformations, a feature heavily influenced by the intricate hydrogen-bonding network facilitated by the water molecule.[3][4]
Introduction: The Significance of N-acetyl-L-histidine Monohydrate
N-acetyl-L-histidine, the acetylated derivative of the essential amino acid L-histidine, plays a key role in various biological systems.[1] In pharmaceutical sciences, the precise control over the solid-state form of an active pharmaceutical ingredient (API) is paramount. The hydration state of a crystalline solid can dramatically alter its properties. L-N-acetylhistidine readily crystallizes from aqueous solutions as a monohydrate, making this form particularly relevant for manufacturing and formulation.[3][4]
A detailed understanding of the crystal structure provides invaluable insights into:
-
Molecular Conformation: How the molecule arranges itself in the solid state.
-
Intermolecular Interactions: The forces, particularly hydrogen bonds, that hold the crystal lattice together.
-
Physicochemical Properties: The structural basis for properties like melting point, dissolution rate, and hygroscopicity.
This guide focuses on the triclinic crystal form of L-N-acetylhistidine monohydrate, which presents a fascinating case of conformational polymorphism within the same crystal lattice.[3][4]
Synthesis and Crystallization
The preparation of high-quality single crystals is the foundational step for accurate X-ray diffraction analysis. For L-N-acetylhistidine monohydrate, this involves the synthesis of the parent compound followed by a controlled crystallization process.
Synthesis of L-N-acetylhistidine
While several methods exist for the N-acetylation of amino acids, a common laboratory-scale approach involves the reaction of L-histidine with an acetylating agent like acetic anhydride under controlled pH conditions. The imidazole ring of histidine can also be acetylated, requiring careful control of the reaction stoichiometry and conditions to ensure selective Nα-acetylation. The synthesized product is then purified, often by recrystallization, before proceeding to the final crystallization step.[5]
Protocol: Single Crystal Growth of L-N-acetylhistidine Monohydrate
The key to obtaining diffraction-quality crystals is to allow them to grow slowly from a supersaturated solution. Aqueous solutions are ideal for growing the monohydrate form.
Objective: To grow single crystals of L-N-acetylhistidine monohydrate suitable for Single-Crystal X-ray Diffraction (SC-XRD).
Methodology: Slow Evaporation
-
Preparation of Saturated Solution: Dissolve purified L-N-acetylhistidine in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to create a saturated or near-saturated solution.
-
Filtration: Filter the warm solution through a fine-pore filter (e.g., 0.22 µm) into a clean, dust-free crystallization dish or beaker. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Slow Evaporation: Cover the container with a perforated film (e.g., Parafilm with a few pinholes). This restricts the rate of solvent evaporation.
-
Incubation: Place the container in a vibration-free environment at a constant, controlled temperature (e.g., room temperature, ~20-25 °C). Temperature fluctuations can cause rapid precipitation and inhibit the growth of large single crystals.
-
Crystal Harvesting: Over a period of several days to weeks, as the water slowly evaporates, well-formed, colorless crystals of the monohydrate will appear.[3][4] Carefully harvest the crystals from the mother liquor using a spatula or forceps.
-
Drying: Gently dry the harvested crystals on filter paper. Do not use high heat, as this could drive off the water of hydration and destroy the crystal structure.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.
Experimental Workflow: From Crystal to Structure
The process of determining a crystal structure follows a well-defined workflow, from data collection to the final refined model.
Caption: Workflow for Crystal Structure Determination.
Protocol: SC-XRD Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. An automated diffractometer is used to collect a full sphere of diffraction data.
-
Data Processing: The raw intensity data are integrated, scaled, and corrected for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: The phase problem is solved using direct methods. This computational technique was successfully applied to solve the structure in the challenging P1 space group.[4]
-
Structure Refinement: The initial atomic model is refined using full-matrix least-squares methods against the experimental data. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms, including those of the water molecule, are typically located from a difference Fourier map and refined isotropically. The final refinement results in a low R-factor (e.g., R=0.029), indicating a good fit between the model and the data.[4]
Detailed Analysis of the Crystal Structure
The crystallographic analysis of L-N-acetylhistidine monohydrate reveals a complex and fascinating structure.
Crystallographic Data
The fundamental parameters defining the crystal lattice are summarized below.
| Parameter | Value | Reference |
| Chemical Formula | C₈H₁₁N₃O₃·H₂O | [6][7] |
| Formula Weight | 215.21 g/mol | [6] |
| Crystal System | Triclinic | [3][4] |
| Space Group | P1 | [3][4] |
| a | 8.865 (2) Å | [4] |
| b | 9.097 (2) Å | [4] |
| c | 7.346 (2) Å | [4] |
| α | 102.24 (1)° | [4] |
| β | 90.30 (1)° | [4] |
| γ | 117.73 (1)° | [4] |
| Z (Formula units/cell) | 2 | [3][4] |
Table 1: Key Crystallographic Data for L-N-acetylhistidine Monohydrate.
Molecular Conformation: An "Open" and "Closed" Case
A remarkable feature of this crystal structure is the presence of two independent molecules of L-N-acetylhistidine (and two independent water molecules) in the asymmetric unit.[4] These two molecules adopt distinctly different conformations, which are described as "open" and "closed".[3][4]
-
Open Conformation: The imidazole side chain is extended away from the acetylated amino acid backbone.
-
Closed Conformation: The imidazole side chain folds back towards the backbone.
This conformational difference is not inherent to the molecule itself but is a direct result of the crystal packing forces and the hydrogen-bonding network.[4] It demonstrates how intermolecular interactions can dictate molecular shape in the solid state.
The Hydrogen Bonding Network
The molecule exists in the crystal as a zwitterion, with the carboxyl group deprotonated (-COO⁻) and the imidazole ring protonated.[4] This charge separation, along with the acetyl group and the water of hydration, creates a rich network of hydrogen bond donors and acceptors.
The hydrogen bonds are the primary cohesive force in the crystal, linking the N-acetylhistidine molecules and water molecules into a stable three-dimensional architecture. Key interactions include:
-
Strong N-H···O bonds from the protonated imidazole ring to carboxylate oxygen atoms.
-
O-H···O bonds involving the water molecules, which bridge between different N-acetylhistidine molecules.
-
N-H···O bonds from the acetyl amide group.
-
Potential C-H···O interactions, which are weaker but can contribute to overall packing stability.[8][9]
Caption: Schematic of Hydrogen Bonding Interactions.
This intricate network is crucial for stabilizing the two different molecular conformations and the overall crystal packing.[4]
Implications for Drug Development
The detailed structural knowledge of L-N-acetylhistidine monohydrate is directly applicable to pharmaceutical development:
-
Polymorph Screening: The existence of "open" and "closed" conformers within a single crystal highlights the molecule's conformational flexibility. This suggests that different packing arrangements (polymorphs) or solvates might be accessible under different crystallization conditions. A thorough polymorph screen is essential to identify the most stable form for development.
-
Formulation Design: The hydrogen bonding capacity and the presence of a water molecule indicate that the material's stability may be sensitive to humidity. This knowledge informs decisions on storage conditions, excipient compatibility, and the selection of appropriate dosage forms.
-
Computational Modeling: The high-resolution crystal structure serves as a crucial experimental benchmark for validating and refining computational models used to predict crystal structures and properties of related molecules.
Conclusion
The crystal structure of L-N-acetylhistidine monohydrate is a prime example of how subtle intermolecular forces shape molecular conformation and solid-state architecture. Solved in the triclinic P1 space group, it uniquely features two independent molecules with distinct "open" and "closed" conformations.[3][4] This is a direct consequence of an extensive hydrogen-bonding network mediated by the zwitterionic nature of the molecule and the integral water of hydration. For scientists in drug development, this detailed structural information is not merely academic; it provides a foundational understanding necessary for controlling the solid-state properties of this important biomolecule, ensuring the development of a safe, stable, and effective pharmaceutical product.
References
- 1. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crystal structure of L-N-acetylhistidine monohydrate: an open and closed case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. N-acetylhistidine monohydrate | C8H13N3O4 | CID 2724380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Acetyl-L-histidine Monohydrate | CymitQuimica [cymitquimica.com]
- 8. Newly identified C–H⋯O hydrogen bond in histidine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
N-Acetylhistidine as an Acetylated Enzyme Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylhistidine (NAH) is an acetylated derivative of the amino acid L-histidine, primarily recognized as a stable metabolite synthesized by the enzyme Histidine N-acetyltransferase (HisAT), also known as N-acetyltransferase 16 (NAT16). While its role as an osmolyte in the nervous system of poikilothermic vertebrates is well-established, its function as a transient acetylated enzyme intermediate in broader biochemical pathways is an area of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of N-acetylhistidine's enzymatic context, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic pathway and analytical workflows.
Introduction
N-acetylhistidine is formed through the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of L-histidine, a reaction catalyzed by Histidine N-acetyltransferase (EC 2.3.1.33).[1][2] Historically, NAH has been identified as a major endogenous metabolite in the brain and ocular tissues of fish, amphibians, and reptiles, where it functions as a critical osmolyte.[3] In mammals, its concentrations are significantly lower, though it is detected in plasma and cerebrospinal fluid, suggesting a conserved, albeit less prominent, physiological role.[2]
The concept of N-acetylhistidine as an "acetylated enzyme intermediate" primarily stems from its position as the product of the HisAT-catalyzed reaction, which can be considered an intermediate in the broader metabolic fate of L-histidine.[1] While direct evidence of NAH acting as a transient, covalent intermediate that subsequently donates its acetyl group in other enzymatic reactions is limited in the current literature, the possibility remains a subject of scientific inquiry. This guide will focus on the well-characterized role of NAH in the context of its synthesis by HisAT and provide the necessary tools for researchers to investigate its potential broader functions.
Quantitative Data
The following tables summarize the available quantitative data regarding N-acetylhistidine concentrations in various biological tissues and the kinetic parameters of the primary enzyme responsible for its synthesis, human Histidine N-acetyltransferase (NAT16).
Table 1: Concentration of N-Acetylhistidine in Biological Tissues
| Tissue | Species | Concentration (µmol/g wet weight) | Reference |
| Lens | Carp (Cyprinis carpio) | ~12,000 | [4] |
| Brain | Teleost Fish | High (major osmolyte) | [3] |
| Retina | Poikilothermic Vertebrates | Prominent | [4] |
| Plasma | Human | Detected | [5] |
| Cerebrospinal Fluid | Human | Detected | [5] |
| Skeletal Muscle | Poikilothermic Vertebrates | Varies | [4] |
Table 2: Kinetic Parameters of Human Histidine N-acetyltransferase (NAT16)
| Substrate | Enzyme Variant | Apparent KM | Reference |
| L-Histidine | Wild-Type | 93 ± 21 µM | [5] |
| L-Histidine | F63S | 333 ± 46 µM | [5] |
| Acetyl-CoA | Wild-Type | 10.8 ± 1.6 µM | [5] |
| Acetyl-CoA | F63S | 17.6 ± 2.6 µM | [5] |
| L-Arginine | Wild-Type | ~1 mM | [5] |
| L-Lysine | Wild-Type | ~1 mM | [5] |
Signaling and Metabolic Pathways
The primary pathway involving N-acetylhistidine is its own synthesis and degradation. The synthesis is a single-step enzymatic reaction, while its degradation to L-histidine and acetate is catalyzed by N-acetylhistidine deacetylase.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of N-acetylhistidine and its associated enzyme, Histidine N-acetyltransferase.
Histidine N-acetyltransferase (HisAT) Activity Assay
This protocol is adapted from general fluorometric assays for histone acetyltransferases and is optimized for HisAT. The assay measures the production of Coenzyme A (CoA), a product of the acetyl transfer reaction.
Materials:
-
Purified recombinant HisAT/NAT16 enzyme
-
L-Histidine stock solution (e.g., 100 mM in assay buffer)
-
Acetyl-CoA stock solution (e.g., 10 mM in assay buffer)
-
HisAT Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT
-
ThioGlo® 1 or similar thiol-reactive fluorescent probe
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of L-histidine dilutions in HisAT Assay Buffer to determine the KM.
-
Prepare a working solution of Acetyl-CoA in HisAT Assay Buffer (e.g., 1 mM).
-
Prepare a working solution of ThioGlo® 1 in a suitable solvent as per the manufacturer's instructions.
-
-
Enzyme Reaction:
-
In each well of the 96-well plate, add 25 µL of HisAT Assay Buffer.
-
Add 5 µL of the L-histidine dilution series.
-
Add 10 µL of a suitable concentration of purified HisAT enzyme.
-
Initiate the reaction by adding 10 µL of the Acetyl-CoA working solution. The final reaction volume is 50 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding a suitable quenching agent if necessary (this may depend on the specific fluorescent probe used).
-
Add the ThioGlo® 1 working solution to each well according to the manufacturer's protocol.
-
Incubate in the dark for 15-30 minutes.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 384/513 nm for ThioGlo® 1).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of CoA to convert fluorescence units to moles of product formed.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
-
Quantification of N-Acetylhistidine in Biological Tissues by HPLC
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of N-acetylhistidine in tissue samples.
Materials:
-
Tissue sample (e.g., brain, muscle)
-
Perchloric acid (PCA), 0.4 M
-
Potassium carbonate (K₂CO₃), 2 M
-
N-acetylhistidine standard
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: 50 mM potassium phosphate buffer (pH 3.0) with 5% acetonitrile
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Homogenize the frozen tissue sample in 10 volumes of ice-cold 0.4 M PCA.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and neutralize it by adding 2 M K₂CO₃ dropwise until the pH is approximately 7.0.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate the potassium perchlorate.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min.
-
Set the UV detector to 210 nm.
-
Inject 20 µL of the prepared sample.
-
Run the analysis isocratically for a sufficient time to allow for the elution of N-acetylhistidine.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of N-acetylhistidine.
-
Identify the N-acetylhistidine peak in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the concentration of N-acetylhistidine in the sample by comparing the peak area to the standard curve.
-
Identification and Relative Quantification of N-Acetylhistidine by ¹H-NMR Spectroscopy
This protocol provides a general framework for the analysis of N-acetylhistidine in biological extracts using proton Nuclear Magnetic Resonance (¹H-NMR).
Materials:
-
Lyophilized biological extract
-
Deuterated water (D₂O)
-
Internal standard (e.g., DSS or TSP)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a known weight of the lyophilized extract in a precise volume of D₂O containing a known concentration of an internal standard.
-
Adjust the pH to ~7.4 using dilute DCl or NaOD in D₂O.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H-NMR spectrum using a standard pulse program with water suppression (e.g., NOESYPRESAT).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate quantification.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Reference the spectrum to the internal standard signal (e.g., DSS at 0.0 ppm).
-
Identify the characteristic signals of N-acetylhistidine (singlet for the acetyl group protons at ~2.0 ppm and signals for the imidazole protons at ~7.1 and ~7.8 ppm).
-
Integrate the area of a well-resolved N-acetylhistidine peak and the peak of the internal standard.
-
Calculate the concentration of N-acetylhistidine relative to the known concentration of the internal standard, accounting for the number of protons contributing to each signal.
-
Conclusion
N-acetylhistidine stands as a significant metabolite, particularly in non-mammalian vertebrates, with its synthesis tightly regulated by Histidine N-acetyltransferase. While its role as a stable product of this reaction is well-documented, its potential function as a transient acetylated enzyme intermediate in other biochemical transformations remains an intriguing area for future research. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of N-acetylhistidine in health and disease. The detailed methodologies for enzyme activity assays and quantification will be instrumental in elucidating its metabolic pathways and potential as a therapeutic target or biomarker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for N-Acetylhistidine (HMDB0032055) [hmdb.ca]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylhistidine: A Technical Overview for Researchers and Drug Development Professionals
An In-depth Examination of N-Acetylhistidine in the Human Metabolome
HMDB ID: HMDB0032055
Introduction
N-acetylhistidine (NAH) is an acetylated derivative of the essential amino acid L-histidine. While it is a well-documented osmolyte in the nervous and ocular tissues of many poikilothermic vertebrates, its role in human physiology is an emerging area of research. Recent metabolomic studies have consistently detected N-acetylhistidine in human biofluids, including blood, urine, and cerebrospinal fluid, sparking interest in its potential physiological and pathological significance in mammals.[1] This technical guide provides a comprehensive overview of N-acetylhistidine, summarizing quantitative data from the Human Metabolome Database (HMDB) and other sources, detailing experimental protocols for its analysis, and visualizing its known metabolic pathways.
Quantitative Data
N-acetylhistidine has been detected and quantified in various human biofluids. The following tables summarize the available quantitative data, providing a baseline for researchers.
Table 1: Concentration of N-Acetylhistidine in Human Biofluids
| Biofluid/Tissue | Condition | Age Group | Concentration | Reference |
| Urine | Normal | Newborn (0-30 days) | 8.13 (3.72-9.89) umol/mmol creatinine | --INVALID-LINK--[2] |
| Feces | Normal | Adult (>18 years) | Detected but not Quantified | --INVALID-LINK--[2] |
| Blood | Normal | Not Specified | Expected but not Quantified | --INVALID-LINK--[2] |
| Cerebrospinal Fluid | Normal | Not Specified | Detected | [1] |
Note: Further studies are required to establish definitive concentration ranges for N-acetylhistidine in a broader range of human populations and conditions.
Metabolic Pathways
The metabolism of N-acetylhistidine in humans involves its synthesis from L-histidine and its subsequent degradation.
Biosynthesis of N-Acetylhistidine
N-acetylhistidine is synthesized via the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of L-histidine. This reaction is catalyzed by the enzyme Histidine N-acetyltransferase (HISAT).[2] In humans, HISAT is encoded by the NAT16 gene.[3][4][5]
Degradation of N-Acetylhistidine
The degradation of N-acetylhistidine is presumed to occur via hydrolysis, yielding L-histidine and acetate. This reaction is likely catalyzed by a deacetylase enzyme.[6] While N-acetylhistidine deacetylase activity has been characterized in other species, the specific human enzyme responsible for this process has not yet been definitively identified. General aminoacylases or other hydrolases may be involved.[6]
Potential Biological Roles and Clinical Significance
While the physiological role of N-acetylhistidine in humans is not fully elucidated, several studies suggest its involvement in kidney function. Elevated levels of N-acetylhistidine have been associated with the progression of chronic kidney disease (CKD), and it is considered a potential uremic toxin when present in high concentrations.[2][7][8] The gene encoding its synthesizing enzyme, NAT8, has also been linked to CKD.[7][8]
In non-mammalian vertebrates, N-acetylhistidine plays a crucial role as an osmolyte, particularly in the lens of the eye, where it is involved in a "molecular water pump" mechanism to maintain lens clarity.[9] Whether a similar, albeit more subtle, role exists in human tissues remains to be investigated.
Experimental Protocols
Accurate quantification of N-acetylhistidine is essential for understanding its physiological and pathological roles. The following sections provide detailed methodologies for its analysis in human biofluids.
Quantification of N-Acetylhistidine in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the analysis of amino acids and related compounds in human plasma.[10][11][12][13]
1. Sample Preparation
-
Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
Internal Standard (IS): Isotope-labeled N-acetylhistidine (e.g., N-acetyl-L-[¹³C₆,¹⁵N₃]histidine)
-
Deproteinizing agent: Acetonitrile (ACN) or Trichloroacetic acid (TCA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, combine 100 µL of plasma with a known concentration of the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate N-acetylhistidine from other plasma components. For example, start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-acetylhistidine: Q1 (precursor ion m/z) -> Q3 (product ion m/z). The exact m/z values should be determined by direct infusion of a standard.
-
Internal Standard: Q1 -> Q3 for the isotope-labeled compound.
-
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
3. Data Analysis
-
Integrate the peak areas for N-acetylhistidine and its internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using standards of known N-acetylhistidine concentrations and their corresponding internal standard.
-
Determine the concentration of N-acetylhistidine in the plasma samples by interpolating their peak area ratios on the calibration curve.
Quantification of N-Acetylhistidine in Human Urine by ¹H-NMR Spectroscopy
This protocol is based on established methods for NMR-based metabolomics of urine.[14][15]
1. Sample Preparation
-
Materials:
-
Human urine
-
Phosphate buffer (e.g., 0.2 M, pH 7.4) containing a known concentration of an internal standard (e.g., TSP or DSS) and D₂O.
-
Microcentrifuge tubes
-
Centrifuge
-
NMR tubes
-
-
Procedure:
-
Thaw urine samples to room temperature.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
In an NMR tube, mix 540 µL of the urine supernatant with 60 µL of the phosphate buffer/internal standard solution.
-
Vortex briefly to ensure thorough mixing.
-
2. ¹H-NMR Spectroscopy
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
-
Acquisition Parameters (Example):
-
Pulse Sequence: 1D NOESY with presaturation for water suppression (e.g., noesygppr1d).
-
Temperature: 298 K.
-
Number of Scans: 64-128 (depending on desired signal-to-noise).
-
Relaxation Delay: 4 seconds.
-
Mixing Time: 10-100 ms.
-
Spectral Width: 12-16 ppm.
-
3. Data Analysis
-
Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra to the internal standard signal (e.g., TSP at 0.0 ppm).
-
-
Quantification:
-
Identify the characteristic resonance signal for the acetyl group of N-acetylhistidine (a singlet).
-
Integrate the area of this peak.
-
Calculate the concentration of N-acetylhistidine relative to the known concentration of the internal standard using the following formula:
-
Concentration_NAH = (Integral_NAH / Number of Protons_NAH) * (Number of Protons_IS / Integral_IS) * Concentration_IS
-
-
Conclusion
N-acetylhistidine is an endogenous metabolite present in human biofluids, with emerging links to kidney function and disease. While its biosynthesis is established, further research is needed to fully characterize its degradation pathway and physiological roles in humans. The provided experimental protocols offer a foundation for accurate and reproducible quantification of N-acetylhistidine, which will be crucial for advancing our understanding of this intriguing molecule in health and disease. The development of targeted studies will be instrumental in elucidating its potential as a biomarker and its involvement in human metabolic and signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for N-Acetylhistidine (HMDB0032055) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An ectotherm homologue of human predicted gene NAT16 encodes histidine N-acetyltransferase responsible for Nα-acetylhistidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 7. NAT8 Variants, N-Acetylated Amino Acids, and Progression of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1H-Nuclear Magnetic Resonance Analysis of Urine as Diagnostic Tool for Organic Acidemias and Aminoacidopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Histidine Supplementation on Global Serum and Urine 1H NMR-based Metabolomics and Serum Amino Acid Profiles in Obese Women from a Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for N-acetylation of L-histidine using Acetic Anhydride: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the N-acetylation of L-histidine utilizing acetic anhydride. It includes detailed experimental protocols, characterization data, and relevant biological context to support researchers in the synthesis and application of N-acetyl-L-histidine.
Introduction
N-acetyl-L-histidine is an acetylated derivative of the essential amino acid L-histidine. In biological systems, it is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase[1][2]. This metabolite is particularly abundant in the brain and eyes of many cold-blooded vertebrates, where it is thought to function as an osmolyte and play a role in a "molecular water pump" mechanism to maintain lens clarity[1]. The chemical synthesis of N-acetyl-L-histidine is a fundamental procedure for various research applications, including its use as a standard for metabolomic studies, in the investigation of its potential therapeutic properties, and as a building block in peptide synthesis. The following protocol details a straightforward and efficient method for its preparation using acetic anhydride.
Data Presentation
Table 1: Reaction Parameters and Expected Outcome
| Parameter | Value/Range | Reference/Note |
| Starting Material | L-Histidine | |
| Acetylating Agent | Acetic Anhydride | |
| Solvent | Water or Acetic Acid | |
| Molar Ratio (L-Histidine:Acetic Anhydride) | ~1:2 | Based on general amino acid acetylation protocols. |
| Reaction Temperature | 0-5 °C (Ice Bath) | To control the exothermic reaction. |
| Reaction Time | 15 - 30 minutes | |
| Expected Yield | 92-98% | Based on a general method for N-acetylation of amino acids[3]. Specific yield for L-histidine may vary. |
| Purity | ≥99.0% | After recrystallization, comparable to commercial standards. |
Table 2: Spectroscopic Characterization Data for N-acetyl-L-histidine
| Analytical Method | Data | Interpretation |
| ¹H NMR (D₂O) | δ ~2.0 ppm (s, 3H), δ ~3.2 ppm (m, 2H), δ ~4.5 ppm (m, 1H), δ ~7.1 ppm (s, 1H), δ ~8.0 ppm (s, 1H) | Singlet at ~2.0 ppm corresponds to the acetyl group protons. Signals for α-H, β-CH₂, and imidazole protons are also present[1]. |
| ¹³C NMR | Expected signals for acetyl methyl, acetyl carbonyl, α-carbon, β-carbon, and imidazole carbons. | Specific shifts can be compared to L-histidine data, with expected downfield shift for the α-carbon upon acetylation. |
| FTIR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3100-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1640 (Amide I band, C=O stretch), ~1550 (Amide II band, N-H bend) | Characteristic peaks for the amino acid backbone, carboxylic acid, and the newly formed amide bond. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 198.08 m/z | Corresponds to the protonated molecular ion of N-acetyl-L-histidine (C₈H₁₁N₃O₃). |
Experimental Protocols
Materials and Reagents
-
L-Histidine
-
Acetic Anhydride
-
Deionized Water
-
Ice
-
Ethanol (for recrystallization)
-
Hydrochloric Acid (optional, for pH adjustment)
-
Sodium Bicarbonate (for neutralization)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Büchner funnel and filter paper
-
Rotary evaporator
Synthesis of N-acetyl-L-histidine
-
Dissolution of L-histidine: In a round bottom flask equipped with a magnetic stir bar, dissolve L-histidine (1 mole equivalent) in a suitable volume of deionized water. The solution can be cooled in an ice bath.
-
Acetylation Reaction: While vigorously stirring the L-histidine solution in the ice bath, slowly add acetic anhydride (~2 mole equivalents) portion-wise. The reaction is exothermic and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Monitoring: Continue stirring the reaction mixture in the ice bath for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization and Isolation: After the reaction is complete, the product may begin to crystallize in the reaction flask. To enhance crystallization, the flask can be stored in a refrigerator overnight. Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold water to remove any unreacted L-histidine and acetic acid.
-
Drying: Dry the crude N-acetyl-L-histidine, for instance, in a desiccator under vacuum.
Purification by Recrystallization
-
Dissolve the crude N-acetyl-L-histidine in a minimum amount of hot water or an ethanol-water mixture.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Characterization
-
Melting Point: Determine the melting point of the purified product and compare it with the literature value.
-
NMR Spectroscopy: Prepare a sample in a suitable deuterated solvent (e.g., D₂O) and acquire ¹H and ¹³C NMR spectra to confirm the structure.
-
FTIR Spectroscopy: Obtain an infrared spectrum of the solid product to identify the characteristic functional groups.
-
Mass Spectrometry: Analyze the product by mass spectrometry to confirm the molecular weight.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N-acetyl-L-histidine.
Caption: Biosynthesis and degradation pathway of N-acetyl-L-histidine.
References
HPLC method for quantification of N-acetylhistidine in tissue.
An HPLC-based approach for the quantification of N-acetylhistidine (NAH) in tissue samples is a critical tool for researchers in neuroscience, drug development, and metabolomics. N-acetylhistidine, an acetylated derivative of the amino acid L-histidine, is found in significant concentrations in the brain and ocular tissues of many vertebrate species.[1] Its quantification is essential for understanding its physiological roles, which are thought to include neurotransmission, osmoregulation, and protection against oxidative stress.
This document provides a detailed application note and protocol for the quantification of N-acetylhistidine in tissue samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Application Notes
Introduction
N-acetylhistidine is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase.[1] Altered levels of NAH have been associated with various physiological and pathological conditions, making its accurate quantification in tissue extracts a key area of investigation. The RP-HPLC method detailed below offers a robust and reliable approach for the determination of NAH concentrations in complex biological matrices.
Method Principle
The method is based on the separation of N-acetylhistidine from other tissue components on a C18 reversed-phase column. The sample is first homogenized and deproteinized to remove interfering macromolecules. The resulting extract is then injected into the HPLC system. Isocratic elution with a phosphate buffer and acetonitrile mobile phase allows for the separation of NAH, which is then detected by its absorbance in the low UV range (210 nm). Quantification is achieved by comparing the peak area of NAH in the sample to a standard curve generated from known concentrations of an N-acetylhistidine reference standard.
Method Validation
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2] Representative validation data for a similar HPLC method for a related compound are provided in the tables below to illustrate the expected performance of the method.
Experimental Protocols
1. Tissue Sample Preparation
This protocol describes the extraction of N-acetylhistidine from brain tissue using perchloric acid precipitation.
Materials:
-
Brain tissue
-
Liquid nitrogen
-
Perchloric acid (PCA), 8% (v/v), ice-cold
-
Potassium hydroxide (KOH), 3 M
-
Dounce tissue grinder or bead-based homogenizer
-
Microcentrifuge
-
0.22 µm syringe filters
Procedure:
-
Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until use.
-
On the day of extraction, weigh the frozen tissue (typically 50-100 mg).
-
In a pre-chilled tissue grinder, add the frozen tissue and 10 volumes of ice-cold 8% perchloric acid (e.g., 1 mL for 100 mg of tissue).
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a microcentrifuge tube and incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Neutralize the acidic supernatant by adding a pre-determined volume of 3 M KOH dropwise while vortexing. Monitor the pH with indicator strips to reach a pH between 6.5 and 7.5. The addition of KOH will cause the precipitation of potassium perchlorate (KClO₄).[1]
-
Incubate the neutralized sample on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the KClO₄ salt.
-
Carefully collect the final supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for analysis.[1]
2. HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic mobile phase of 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (95:5 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 20 µL.[2]
3. Standard Preparation and Quantification
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve the N-acetylhistidine reference standard in the mobile phase.[2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards. A typical range would be from 1 to 100 µg/mL.[2]
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of N-acetylhistidine.
-
Sample Quantification: Inject the prepared tissue extracts into the HPLC system. Determine the concentration of N-acetylhistidine in the samples by comparing their peak areas to the calibration curve.
Data Presentation
The following tables summarize the expected quantitative performance of the HPLC method, based on validation data for similar compounds.
Table 1: Linearity and Range
| Parameter | Value |
|---|---|
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Linearity Equation | y = mx + c |
Table 2: Precision
| Precision Level | Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
|---|---|---|---|
| Low | 5 | < 2.0% | < 3.0% |
| Medium | 50 | < 1.5% | < 2.5% |
| High | 90 | < 1.0% | < 2.0% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
|---|---|---|
| 20 | 19.8 | 99.0 |
| 50 | 50.5 | 101.0 |
| 80 | 79.2 | 99.0 |
Table 4: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | ~0.1 |
| Limit of Quantification (LOQ) | ~0.3 |
Visualizations
N-Acetylhistidine (NAH) synthesis pathway.
Workflow for NAH extraction and analysis.
References
Application Notes and Protocols: Dietary Histidine Supplementation in Salmon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine is an essential amino acid for salmonids, playing a critical role not only in protein synthesis but also in specialized physiological functions. Research has demonstrated that dietary histidine levels exceeding the requirements for optimal growth are necessary to mitigate the development of cataracts, a significant issue in farmed salmon that can lead to reduced feed intake, impaired growth, and increased susceptibility to secondary diseases.[1] This document provides a detailed experimental protocol for investigating the effects of dietary histidine supplementation in salmon, along with a summary of key quantitative data from relevant studies and visualizations of the associated biological pathways and experimental workflows.
The primary mechanism by which histidine is understood to prevent cataracts involves its conversion to N-acetylhistidine (NAH) in the lens.[2][3] NAH is a crucial osmolyte, helping to maintain the water balance and integrity of the lens, particularly during the challenging transition from freshwater to seawater (smoltification).[4] Inadequate dietary histidine leads to reduced lens NAH concentrations, increasing the risk of cataract formation.[2][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of varying dietary histidine levels on salmon growth performance and cataract development, as reported in several key studies.
Table 1: Effect of Dietary Histidine on Growth Performance of Atlantic Salmon
| Dietary Histidine Level | Initial Weight (g) | Final Weight Gain (%) | Feed Conversion Ratio (FCR) | Thermal Growth Coefficient (TGC) | Study Reference |
| 0.5% | ~355 | 157 | ~1.0 | 1.6 | [6] |
| 0.7% | ~355 | - | ~1.0 | - | [6] |
| 0.9% | ~355 | 225 (Maximum) | ~1.0 | 2.0 | [6] |
| 1.1% | ~355 | - | ~1.0 | - | [6] |
| 1.3% | ~355 | - | ~1.0 | - | [6] |
| 1.5% | ~355 | - | ~1.0 | - | [6] |
| 1.17% (11.7 g/kg) | - | - | Positive Effect | - | [7] |
| 1.8% (18 g/kg) | - | - | Positive Effect | - | [7] |
Note: In some studies, growth performance was not significantly affected by histidine levels above the requirement for growth, especially in larger fish.[8]
Table 2: Effect of Dietary Histidine on Cataract Severity and Lens N-acetylhistidine (NAH) in Atlantic Salmon
| Dietary Histidine Level (g/kg) | Cataract Score (0-8 scale) | Lens NAH (μmol/g) | Study Reference |
| 9.3 | 4.4 | 3.1 | [8][9] |
| 10.0 | High Severity | - | [10] |
| 12.8 | < 1.5 | 10.9 | [8][9][10] |
| 13.4 | Lowest Severity | - | [1][10] |
| 14.4 | Minimized Risk | - | [1][10] |
| 17.2 | < 1.5 | 11-12 | [8][9] |
Experimental Protocols
This section outlines a detailed methodology for a dietary histidine supplementation trial in salmon, synthesized from established research practices.[7][8][10]
Experimental Design
A dose-response study is recommended to determine the optimal dietary histidine level.
-
Animals: Atlantic salmon ( Salmo salar ) smolts, post-seawater transfer, are a suitable model. Fish should be individually tagged (e.g., PIT tags) to monitor individual performance.
-
Acclimation: Acclimate fish to the experimental system (e.g., fiberglass tanks or sea pens) for a minimum of two weeks, feeding a commercial control diet.
-
Dietary Groups: Formulate a basal diet to meet all known nutritional requirements for salmon, except for histidine, which should be at a suboptimal level. Create a minimum of five experimental diets by supplementing the basal diet with graded levels of crystalline L-histidine. Recommended levels for testing could range from 8 g/kg to 18 g/kg of feed.[10] A control group should be fed a diet with a known adequate level for cataract prevention (e.g., 14 g/kg).[1][10]
-
Replication: Each dietary treatment should be tested in at least duplicate or triplicate tanks/pens.
-
Duration: The feeding trial should last for a minimum of 13 weeks to allow for the development of cataracts and for significant differences in growth to become apparent.[10]
Diet Formulation and Preparation
-
Basal Diet: The basal diet should be formulated using practical ingredients (e.g., fishmeal, soy protein concentrate, fish oil, wheat meal). All dry ingredients should be thoroughly mixed before the addition of oils and water.
-
Histidine Supplementation: Crystalline L-histidine (or L-histidine HCl) should be added to the basal diet mix to achieve the target concentrations.[10]
-
Pelletizing: Diets should be processed into pellets of appropriate size for the fish using a feed extruder. Pellets should be dried to <10% moisture and stored at -20°C until use.
-
Diet Analysis: A sample of each experimental diet should be analyzed for proximate composition (crude protein, crude lipid, ash, moisture) and the actual histidine concentration.
Feeding and Husbandry
-
Feeding Regime: Fish should be fed to apparent satiety two to three times daily. Record the daily feed intake for each tank/pen.
-
Water Quality: Maintain optimal water quality parameters (temperature, dissolved oxygen, salinity, pH, and nitrogenous waste) and monitor them daily.
Sampling and Data Collection
-
Initial Sampling: At the start of the trial, sample a representative number of fish to determine initial body weight.
-
Interim and Final Sampling: At regular intervals (e.g., every 4-6 weeks) and at the end of the trial, sample fish from each tank/pen.
-
Anesthesia: Anesthetize fish using an approved anesthetic (e.g., tricaine methanesulfonate, MS-222).
-
Growth Performance: Record individual body weight and length. Calculate Weight Gain (WG), Specific Growth Rate (SGR), Feed Conversion Ratio (FCR), and Thermal Growth Coefficient (TGC).
-
Cataract Assessment: Examine the lenses of each fish using a slit-lamp biomicroscope. Score the severity of cataracts on a graded scale (e.g., 0-4 for each eye, for a total score of 0-8 per fish).[9]
-
Tissue Sampling: Collect tissue samples for analysis. This should include the lens, white muscle, and liver. Samples for biochemical analysis should be flash-frozen in liquid nitrogen and stored at -80°C.
-
Analytical Methods
-
Lens N-acetylhistidine (NAH) and Histidine Analysis:
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a salmon dietary histidine supplementation experiment.
Signaling Pathways Diagram
Caption: Histidine signaling pathways influencing growth and cataract prevention.
Conclusion
The provided protocols and data serve as a comprehensive guide for designing and conducting experiments on the effects of dietary histidine in salmon. The evidence strongly indicates that histidine supplementation above the levels required for growth is a critical factor in preventing cataracts.[10] The quantification of lens NAH provides a reliable biomarker for assessing the risk of cataract development.[3] Further research can build upon these protocols to refine dietary formulations, explore the interaction of histidine with other nutrients, and further elucidate the molecular mechanisms governing its protective effects in the salmon lens.
References
- 1. Effective replacement of blood meal by L-histidine in diets for salmon | Engormix [en.engormix.com]
- 2. researchgate.net [researchgate.net]
- 3. Genome-wide transcription analysis of histidine-related cataract in Atlantic salmon (Salmo salar L) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylhistidine, a novel osmolyte in the lens of Atlantic salmon (Salmo salar L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Histidine nutrition and genotype affect cataract development in Atlantic salmon, Salmo salar L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary histidine supplementation prevents cataract development in adult Atlantic salmon, Salmo salar L., in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary histidine supplementation prevents cataract development in adult Atlantic salmon, Salmo salar L., in seawater | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. Dietary histidine requirement to reduce the risk and severity of cataracts is higher than the requirement for growth in Atlantic salmon smolts, independently of the dietary lipid source | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for N-acetylhistidine in Organ Preservation Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylhistidine is a key component of the advanced organ preservation solution, Custodiol-N® (also known as HTK-N). This solution represents a significant development in the field of organ transplantation, offering enhanced protection against ischemia-reperfusion injury (IRI), a critical factor in graft survival and function. Custodiol-N is a modified version of the well-established histidine-tryptophan-ketoglutarate (HTK) solution, with N-acetylhistidine partially replacing histidine as a buffer. This substitution, along with the addition of other protective agents, aims to improve the safety and efficacy of organ preservation.
These application notes provide a comprehensive overview of the use of N-acetylhistidine in organ preservation solutions, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Mechanism of Action
The protective effects of N-acetylhistidine in organ preservation are attributed to its role within the multi-component Custodiol-N solution. The primary mechanisms include:
-
Improved Buffering Capacity: N-acetylhistidine serves as a buffer, helping to maintain a stable physiological pH during cold ischemia. It is considered to be less toxic than the high concentrations of histidine used in the original HTK solution.
-
Antioxidant Properties: Ischemia and reperfusion generate a burst of reactive oxygen species (ROS), leading to cellular damage. While the direct antioxidant activity of N-acetylhistidine is an area of ongoing research, the structurally similar compound N-acetylcysteine (NAC) is a potent antioxidant. NAC is known to replenish intracellular glutathione (GSH), a major cellular antioxidant, and directly scavenge free radicals. It is hypothesized that N-acetylhistidine contributes to the overall enhanced antioxidative capacity of the Custodiol-N solution.
-
Reduction of Oxidative Stress and Inflammation: By mitigating ROS production and cellular damage, N-acetylhistidine, as part of Custodiol-N, helps to reduce the inflammatory response that is typically triggered upon reperfusion of the organ.[1][2]
Signaling Pathways
The precise signaling pathways modulated by N-acetylhistidine in organ preservation are still under investigation. However, based on the known mechanisms of the related compound N-acetylcysteine (NAC), the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary candidate.
The proposed mechanism is as follows:
-
Ischemia-Reperfusion Injury: The process of organ transplantation involves periods of ischemia (lack of blood flow) followed by reperfusion, which leads to a surge in reactive oxygen species (ROS) and oxidative stress.
-
Nrf2 Activation: N-acetylhistidine, likely through its antioxidant properties, may lead to the activation of the Nrf2 transcription factor. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus.
-
Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.
-
Cellular Protection: The increased expression of these antioxidant proteins enhances the cell's ability to combat oxidative stress, reduce inflammation, and protect against apoptosis (programmed cell death), ultimately preserving organ function.
// Nodes Ischemia_Reperfusion [label="Ischemia/\nReperfusion Injury", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; N_acetylhistidine [label="N-acetylhistidine\n(in Custodiol-N)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keap1_Nrf2_complex [label="Keap1-Nrf2\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2_translocation [label="Nrf2 Translocation\nto Nucleus", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant\nResponse Element (ARE)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Genes [label="Upregulation of\nAntioxidant Genes\n(e.g., HO-1, NQO1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Protection [label="Cellular Protection\n(↓ Oxidative Stress, ↓ Inflammation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Ischemia_Reperfusion -> ROS; ROS -> Keap1_Nrf2_complex [label="induces dissociation"]; N_acetylhistidine -> Keap1_Nrf2_complex [label="promotes dissociation", style=dashed]; Keap1_Nrf2_complex -> Nrf2_translocation; Nrf2_translocation -> ARE [label="binds to"]; ARE -> Antioxidant_Genes [label="activates"]; Antioxidant_Genes -> Cell_Protection; } DOT Caption: Proposed Nrf2 signaling pathway activated by N-acetylhistidine.
Data Presentation
The following tables summarize the available quantitative data from preclinical and clinical studies comparing organ preservation solutions containing N-acetylhistidine (Custodiol-N) with other solutions.
Table 1: Composition of Custodiol® (HTK) vs. Custodiol-N®
| Component | Custodiol® (HTK) (mmol/L) | Custodiol-N® (mmol/L) |
| Sodium | 15 | 15 |
| Potassium | 9 | 9 |
| Magnesium | 4 | 4 |
| Calcium | 0.015 | 0.015 |
| Chloride | 50 | 50 |
| Histidine | 198 | 18 |
| N-acetylhistidine | - | 180 |
| Tryptophan | 2 | 2 |
| α-Ketoglutarate | 1 | 1 |
| Alanine | - | 3 |
| Arginine | - | 3 |
| Glycine | - | 3 |
| Deferoxamine | - | 0.002 |
| LK-614 | - | 0.0075 |
| Mannitol | 30 | - |
| Sucrose | - | 30 |
Data compiled from publicly available product information.
Table 2: Preclinical Comparison of Custodiol-N (CND) vs. Kidney Perfusion Solution 1 (KPS-1) in a Porcine Kidney Model [2]
| Parameter (at 2h post-reperfusion) | Custodiol-N + Dextran (CND) | KPS-1 |
| Renal Blood Flow (mL/min) | Significantly Higher | Lower |
| Urine Production (mL/min) | Significantly Higher | Lower |
| Oxygen Consumption (mL/min) | Higher | Lower |
| Creatinine Clearance | Increased | Declined |
This study used Custodiol-N supplemented with 50 g/L dextran 40.
Table 3: Clinical Trial Endpoints for Custodiol-N vs. Custodiol® in Kidney, Liver, and Pancreas Transplantation (Phase III, NCT03627013) [3][4][5]
| Organ | Primary Endpoint | Secondary Endpoints |
| Kidney | Incidence of Delayed Graft Function (DGF) | Serum creatinine, need for dialysis, graft survival |
| Liver | Incidence of Early Allograft Dysfunction (EAD) | Serum levels of AST, ALT, bilirubin; graft and patient survival |
| Pancreas | Incidence of Delayed Graft Function (DGF) | Serum amylase and lipase, insulin requirement, graft survival |
Note: The final results of this clinical trial are anticipated to provide more detailed quantitative comparisons.
Experimental Protocols
The following protocols are based on methodologies described in preclinical and clinical studies. They are intended as a guide and should be adapted to specific experimental needs.
Protocol 1: Static Cold Storage of Porcine Kidney for Ex Vivo Evaluation
This protocol is adapted from a study comparing Custodiol-N with KPS-1 in a porcine model.[2]
Materials:
-
Custodiol-N® solution
-
Porcine kidneys from donor animals
-
Sterile surgical instruments
-
Perfusion apparatus (e.g., LifePort Kidney Transporter)
-
Reperfusion circuit with oxygenator
-
Autologous blood for reperfusion
-
Analytical equipment for measuring renal function parameters
Workflow:
// Nodes Organ_Retrieval [label="1. Organ Retrieval\n(Porcine Kidney)", fillcolor="#F1F3F4", fontcolor="#202124"]; Perfusion [label="2. Initial Perfusion\n(Custodiol-N)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cold_Storage [label="3. Static Cold Storage\n(20 hours at 4°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Reperfusion [label="4. Ex Vivo Reperfusion\n(120 min at 37°C with\nautologous blood)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Viability_Assessment [label="5. Viability Assessment\n(Renal blood flow, urine production,\ncreatinine clearance)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Organ_Retrieval -> Perfusion; Perfusion -> Cold_Storage; Cold_Storage -> Reperfusion; Reperfusion -> Viability_Assessment; } DOT Caption: Workflow for ex vivo porcine kidney preservation and evaluation.
Procedure:
-
Organ Retrieval: Harvest kidneys from German Landrace pigs under sterile surgical conditions.
-
Initial Perfusion: Immediately after retrieval, cannulate the renal artery and flush the kidney with cold (4°C) Custodiol-N® solution until the effluent is clear.
-
Static Cold Storage: Place the perfused kidney in a sterile container filled with cold (4°C) Custodiol-N® solution and store for 20 hours.
-
Ex Vivo Reperfusion:
-
Prepare a reperfusion circuit with an oxygenator.
-
Prime the circuit with a solution containing diluted autologous blood.
-
Connect the kidney to the reperfusion circuit via the renal artery and vein.
-
Initiate reperfusion and maintain at 37°C for 120 minutes.
-
-
Viability Assessment:
-
Continuously monitor renal blood flow and urine production during reperfusion.
-
Collect perfusate and urine samples at regular intervals to measure creatinine clearance, oxygen consumption, and other relevant biomarkers of kidney function and injury.
-
Protocol 2: General Protocol for Organ Preservation in Clinical Transplantation
This protocol is a generalized guideline based on clinical trial protocols for kidney, liver, and pancreas transplantation.[3][4][5][6]
Materials:
-
Custodiol-N® solution, cooled to 4°C
-
Sterile organ retrieval and preservation containers
-
Surgical instruments for organ procurement and transplantation
Procedure:
-
In Situ Flushing (Donor): Prior to organ removal, flush the abdominal aorta (for kidney, liver, pancreas) or the aortic root (for heart) with cold Custodiol-N® solution to rapidly cool the organs and wash out blood.
-
Organ Procurement: Surgically excise the target organ(s).
-
Ex Vivo Flushing and Storage:
-
Immediately after removal, flush the organ again with cold Custodiol-N® solution via the arterial vasculature until the effluent is clear.
-
Place the organ in a sterile container filled with sufficient cold Custodiol-N® solution to ensure complete immersion.
-
Store the container on ice (maintaining a temperature of 2-8°C) until transplantation.
-
-
Transplantation: Prior to implantation, the organ may be briefly flushed with a small volume of cold solution to remove any accumulated metabolic byproducts.
-
Post-Transplantation Monitoring:
-
Closely monitor the recipient for signs of graft function and rejection.
-
Collect blood and urine samples at specified time points (e.g., daily for the first week, then at 1 and 3 months post-transplantation) to assess organ-specific function markers as outlined in Table 3.
-
Conclusion
N-acetylhistidine, as a central component of Custodiol-N, offers a promising advancement in organ preservation. Its role as a less toxic buffer, combined with the overall enhanced antioxidant and protective properties of the solution, has the potential to improve graft function and patient outcomes. The ongoing clinical trials will provide more definitive data on its efficacy across different organ types. The protocols and information provided here serve as a valuable resource for researchers and clinicians working to optimize organ preservation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of the new preservation solution Custodiol-N supplemented with dextran for hypothermic machine perfusion of the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A prospective, randomized, single-blind, multicentre, phase III study on organ preservation with Custodiol-N solution compared with Custodiol® solution in organ transplantation (kidney, liver and pancreas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A prospective, randomized, single-blind, multicentre, phase III study on organ preservation with Custodiol-N solution compared with Custodiol® solution in organ transplantation (kidney, liver and pancreas) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Custodiol-N Solution Compared With Custodiol Solution in Organ Transplantation (Kidney, Liver and Pancreas) | Clinical Research Trial Listing [centerwatch.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
N-acetylhistidine as a Potential Therapeutic for Ocular Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The investigation into N-acetylhistidine (NAH) as a therapeutic agent for ocular diseases in mammals is an emerging field with limited direct experimental data. The primary body of research focuses on its significant role in the ocular health of poikilothermic (cold-blooded) vertebrates, such as fish, where it is believed to be crucial for maintaining lens clarity and preventing cataracts.[1][2] In contrast, the structurally similar compound, N-acetylcysteine (NAC), has been extensively studied for its therapeutic potential in a variety of mammalian ocular diseases due to its potent antioxidant and anti-inflammatory properties.[3]
These application notes and protocols will therefore focus on two key areas:
-
The hypothesized mechanism of N-acetylhistidine in non-mammalian ocular health, providing a basis for future research.
-
Detailed experimental protocols and quantitative data from studies on N-acetylcysteine (NAC) in mammalian models of ocular diseases, which can serve as a valuable framework for initiating and designing future investigations into N-acetylhistidine.
Section 1: N-acetylhistidine (NAH) in Ocular Health
Introduction to N-acetylhistidine
N-acetylhistidine is a derivative of the essential amino acid L-histidine.[1] It is found in high concentrations in the brain and eyes of fish, where it is thought to contribute to osmotic pressure regulation and lens transparency.[1][2] In mammals, NAH is present at significantly lower concentrations.[1]
Hypothesized Mechanism of Action in Cataract Prevention (Fish Model)
The primary proposed mechanism for NAH's role in preventing cataracts in fish is the "molecular water pump" (MWP) hypothesis.[1][2] This model suggests that NAH helps to maintain the dehydrated state of the lens, which is essential for its transparency.[1][2]
The key steps in this hypothesized cycle are:
-
Synthesis: NAH is synthesized within the lens from L-histidine and acetyl-CoA.[2]
-
Export: NAH is then exported from the lens into the surrounding ocular fluid down its concentration gradient.[2]
-
Water Transport: As each NAH molecule moves, it is thought to carry a significant number of water molecules with it, effectively pumping water out of the lens.[2][4]
-
Hydrolysis: In the ocular fluid, an enzyme called NAH acylase hydrolyzes NAH back into L-histidine and acetate.[2]
-
Re-uptake: The L-histidine is then actively transported back into the lens to be re-synthesized into NAH, completing the cycle.[2]
This continuous, energy-dependent cycling is believed to counteract the natural tendency of the lens to swell with water, thus preventing the formation of cataracts.[2]
Section 2: N-acetylcysteine (NAC) as a Therapeutic Framework for Ocular Diseases
Due to the limited data on NAH in mammalian models, this section details the therapeutic investigation of N-acetylcysteine (NAC), a structurally similar compound with a wealth of preclinical and clinical data. NAC is a precursor to the potent antioxidant glutathione and has been extensively studied in various ocular diseases.[3][5] The methodologies and findings presented here can serve as a guide for future research on NAH.
Mechanism of Action of NAC
NAC's therapeutic effects in the eye are primarily attributed to its:
-
Antioxidant Properties: NAC is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[5] By boosting GSH levels, NAC helps to neutralize reactive oxygen species (ROS) and reduce oxidative stress, a key pathological factor in many ocular diseases.[5][6]
-
Anti-inflammatory Effects: NAC can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β.[7][8][9]
-
Mucolytic Activity: NAC is capable of breaking down disulfide bonds in mucin polymers, thereby reducing mucus viscosity. This property is particularly useful in treating conditions like dry eye disease and filamentary keratitis.[3][10]
Quantitative Data Summary for NAC in Ocular Diseases
The following tables summarize key quantitative findings from preclinical and clinical studies on NAC for various ocular conditions.
Table 1: NAC for Dry Eye Disease
| Parameter | Study Type | Model | Treatment | Key Findings | Reference |
|---|---|---|---|---|---|
| Tear Film Break-Up Time (TBUT) | Quasi-experimental | Human patients with Dry Eye Disease (DED) | 0.1% w/v NAC eye drops | Median TBUT increased from 7.00s to 15.50s at 3 months (p<0.001) | [11][12] |
| Schirmer's Test Score | Quasi-experimental | Human patients with DED | 0.1% w/v NAC eye drops | Median score improved from 5.00 mm to 11.00 mm at 3 months (p<0.001) | [11][12] |
| Symptoms (Foreign Body Sensation) | Quasi-experimental | Human patients with DED | 0.1% w/v NAC eye drops | Significant reduction in foreign body sensation at 3 months (p=0.023) |[11][12] |
Table 2: NAC for Age-Related Macular Degeneration (AMD)
| Parameter | Study Type | Model | Treatment | Key Findings | Reference |
|---|---|---|---|---|---|
| Hazard Ratio (HR) of AMD | Retrospective cohort study | Taiwanese population database | Oral NAC | HR of 0.19 for overall AMD (p<0.001) | [13][14] |
| HR of Dry AMD | Retrospective cohort study | Taiwanese population database | Oral NAC | HR of 0.19 | [13][14] |
| HR of Wet AMD | Retrospective cohort study | Taiwanese population database | Oral NAC | HR of 0.31 |[13][14] |
Table 3: NAC for Glaucoma | Parameter | Study Type | In vivo | Model | Treatment | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Retinal Ganglion Cell (RGC) Degeneration | Preclinical | EAAC1 knockout mouse model of normal tension glaucoma | Intraperitoneal NAC (200 mg/kg) | Prevented RGC degeneration and visual impairment |[5] | | Ganglion Cell Layer (GCL) Thickness | Preclinical | Rat model of optic nerve crush | Intraperitoneal NAC | Significantly preserved GCL and total retinal thickness (p < 0.001) |[6][15] | | Oxidative Stress Markers | Preclinical | Rat model of optic nerve crush | Intraperitoneal NAC | Increased GSH levels; Reduced BAX, GFAP, MDA, and TOS levels (p < 0.001) |[6][15] |
Table 4: NAC for Retinitis Pigmentosa (RP)
| Parameter | Study Type | Model | Treatment | Key Findings | Reference |
|---|---|---|---|---|---|
| Visual Acuity and Retinal Sensitivity | Phase I Clinical Trial | Human patients with RP | Oral NAC | Small but statistically significant improvement after 6 months | [16][17] |
| Cone Function | Phase I Clinical Trial | Human patients with RP | Oral NAC | Suggests improvement in suboptimally functioning macular cones |[18] |
Table 5: N-acetylcysteine Amide (NACA) for Cataracts
| Parameter | Study Type | Model | Treatment | Key Findings | Reference |
|---|---|---|---|---|---|
| Lens Opacity | Ex vivo | Rat lenses cultured with H2O2 | NACA | Significantly reduced H2O2-induced lens opacity | [19] |
| Cataract Formation | In vivo | BSO-induced cataract model in rats | NACA | 80% of NACA-treated rats showed clear lenses compared to none in the control group | [19] |
| Lens Opacity | In vivo | Aged mice | Topical NACA instillation | Preserved lens integrity and reduced opacity |[19] |
Note: NACA is a derivative of NAC designed for improved cell membrane permeability.[20][21]
Section 3: Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on NAC, which can be adapted for the study of NAH.
In Vivo Glaucoma Model (Optic Nerve Crush)
Objective: To assess the neuroprotective effects of a test compound on retinal ganglion cells (RGCs) following optic nerve injury.
Animal Model: Adult female Wistar albino rats.[6][15]
Experimental Groups:
-
Control: No surgical intervention or treatment.
-
Sham: Surgical exposure of the optic nerve without crush, treated with vehicle.
-
Test Compound (e.g., NAC): Optic nerve crush followed by intraperitoneal administration of the test compound.
-
Positive Control (e.g., Brimonidine): Optic nerve crush followed by intraperitoneal administration of a known neuroprotective agent.
-
Combination: Optic nerve crush followed by administration of both the test compound and the positive control.[6][15]
Protocol:
-
Anesthesia: Anesthetize rats with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Surgical Procedure:
-
Make a lateral canthotomy to expose the orbital contents.
-
Gently retract the extraocular muscles to visualize the optic nerve.
-
Using fine forceps, carefully crush the optic nerve for a defined duration (e.g., 10 seconds) at a specific distance from the globe (e.g., 2 mm), avoiding the retinal blood supply.
-
-
Treatment Administration: Administer the test compound, positive control, or vehicle intraperitoneally at a defined dosage and frequency (e.g., every 72 hours) for the duration of the study (e.g., 30 days).[6][15]
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and enucleate the eyes.
-
Fix the eyes in a suitable fixative (e.g., 4% paraformaldehyde).
-
Process the tissue for paraffin embedding and sectioning.
-
-
Histopathological Assessment:
-
Stain retinal sections with Hematoxylin and Eosin (H&E).
-
Measure the thickness of the ganglion cell layer (GCL) and the total retinal thickness using imaging software.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for markers of apoptosis (e.g., BAX, BCL-2) and glial activation (e.g., GFAP).
-
-
Biochemical Analysis:
In Vitro Oxidative Stress Model in Retinal Pigment Epithelial (RPE) Cells
Objective: To evaluate the protective effects of a test compound against oxidative stress-induced damage in human RPE cells, a key cell type implicated in AMD.
Cell Model: Human Retinal Pigment Epithelial cells (e.g., ARPE-19 cell line).[22][23]
Protocol:
-
Cell Culture: Culture ARPE-19 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics until they reach confluence.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound (e.g., NACA) for a specified duration (e.g., 24 hours).[22]
-
-
Induction of Oxidative Stress:
-
Cell Viability Assay:
-
Assess cell viability using a standard method, such as the MTT or WST-1 assay, to quantify the protective effect of the test compound.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFH-DA).[8]
-
-
Western Blot Analysis:
Conclusion
While direct evidence for the therapeutic efficacy of N-acetylhistidine in mammalian ocular diseases is currently lacking, its hypothesized role in maintaining lens clarity in fish provides a compelling rationale for further investigation. The extensive research on the structurally similar compound, N-acetylcysteine, offers a robust foundation of methodologies and established mechanisms of action—primarily antioxidant and anti-inflammatory—that can be effectively adapted to explore the therapeutic potential of N-acetylhistidine. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers to design and execute studies aimed at elucidating the role of N-acetylhistidine in the treatment of ocular pathologies such as cataracts, glaucoma, AMD, and dry eye disease.
References
- 1. benchchem.com [benchchem.com]
- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of topical N-acetylcysteine in ocular therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of N-acetylcysteine on retinal degeneration in two mouse models of normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of neuroprotective efficacy of N-acetylcysteine compared with brimonidine in an experimental glaucoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and anti-apoptotic effects of N-acetylcysteine in diabetic rat corneal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antioxidant N-Acetylcysteine Inhibits Inflammatory and Apoptotic Processes in Human Conjunctival Epithelial Cells in a High-Glucose Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and anti-apoptotic effects of N-acetylcysteine in diabetic rat corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Customized Solutions for the Dry Eye Patient [reviewofoptometry.com]
- 11. researchgate.net [researchgate.net]
- 12. jhrlmc.com [jhrlmc.com]
- 13. reviewofoptometry.com [reviewofoptometry.com]
- 14. Oral Acetylcysteine and the Risk of Age-Related Macular Degeneration: A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Oral N-acetylcysteine for Retinitis Pigmentosa | Clinical Research Trial Listing [centerwatch.com]
- 18. Oral N-acetylcysteine improves cone function in retinitis pigmentosa patients in phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. reviewofoptometry.com [reviewofoptometry.com]
- 21. Antioxidant Can Prevent Or Heal Cataracts And Other Degenerative Eye Disorders [medicalnewstoday.com]
- 22. N-acetylcysteine amide (NACA) prevents retinal degeneration by up-regulating reduced glutathione production and reversing lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Studying N-acetylhistidine in Cataract Prevention
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylhistidine (NAH) is an acetylated derivative of the amino acid histidine. It is found in high concentrations in the lenses of some vertebrates, particularly fish, where it is thought to play a crucial role in maintaining lens transparency by acting as an osmolyte.[1] This has led to interest in its potential as a therapeutic agent for the prevention of cataracts, a leading cause of blindness worldwide. However, research on NAH in mammalian models of cataract is currently limited.
These application notes provide a comprehensive overview of the available animal models and experimental protocols relevant to the study of N-acetylated amino acids in cataract prevention. Given the scarcity of direct research on NAH, this document leverages the extensive data available for the structurally and functionally similar compounds, N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA), as a practical guide for researchers. The protocols and methodologies described herein can be adapted for the investigation of NAH.
Animal Models for Cataract Research
The most widely used and well-characterized animal model for studying antioxidant-based cataract prevention is the selenite-induced cataract model in rats . This model is advantageous due to its rapidity, reproducibility, and the clear oxidative stress-mediated mechanism of cataractogenesis.[2][3]
Other models that have been used to study the efficacy of NAC and NACA, and could be adapted for NAH, include:
-
Streptozotocin (STZ)-induced diabetic cataract model in rats: This model is relevant for studying cataracts secondary to diabetes.[4]
-
L-buthionine-(S,R)-sulfoximine (BSO)-induced cataract model in rats: BSO is an inhibitor of glutathione synthesis, making this model suitable for studying compounds that replenish glutathione levels.[5][6]
-
Ex vivo lens culture models: Lenses from various animals (e.g., rats, pigs) can be cultured and exposed to oxidative stressors like hydrogen peroxide (H₂O₂) to screen potential anti-cataract agents.[6]
Experimental Protocols
Protocol 1: Selenite-Induced Cataract Model in Rats
This protocol is adapted from studies on NAC and NACA.[7][8][9]
Objective: To evaluate the efficacy of a test compound (e.g., N-acetylhistidine) in preventing or reversing selenite-induced cataracts in rat pups.
Materials:
-
Sprague-Dawley or Wistar rat pups (postpartum day 9-10) and their mothers.
-
Sodium selenite (Na₂SeO₃) solution in sterile saline.
-
Test compound (e.g., N-acetylhistidine) solution.
-
Phosphate buffer (pH 7.4).
-
Slit-lamp biomicroscope for cataract evaluation.
-
Reagents for biochemical assays (glutathione, malondialdehyde, etc.).
Procedure:
-
Animal Grouping: Randomly divide the rat pups into the following groups (n=10-15 per group):
-
Group 1 (Control): Receive saline or vehicle control injections.
-
Group 2 (Selenite): Receive a single subcutaneous injection of sodium selenite (25-30 µmol/kg body weight) on postpartum day 10.[2][10]
-
Group 3 (Selenite + Test Compound): Receive the sodium selenite injection as in Group 2, and also receive the test compound administered via a relevant route (e.g., intraperitoneal injection, oral gavage, or topical eye drops) at a predetermined dose and schedule (e.g., daily from postpartum day 9 to 15).[7][8]
-
Group 4 (Test Compound Only): Receive only the test compound to assess for any independent effects.
-
-
Cataract Induction and Treatment:
-
On postpartum day 10, administer a single subcutaneous injection of sodium selenite to the pups in Groups 2 and 3.
-
Administer the test compound to Groups 3 and 4 according to the chosen dosing regimen. For example, N-acetylcysteine has been administered intraperitoneally at a dose of 250 mg/kg body weight.[8]
-
-
Cataract Evaluation:
-
Beginning when the pups' eyes open (around postpartum day 14), examine the lenses daily using a slit-lamp biomicroscope.
-
Grade the cataracts based on a standardized classification system (e.g., Grade 0: clear lens; Grade 1: slight opacity; Grade 2: moderate opacity; Grade 3: dense nuclear opacity).
-
-
Biochemical Analysis:
-
At the end of the study period (e.g., postpartum day 30), euthanize the animals and carefully dissect the lenses.
-
Homogenize the lenses and perform biochemical assays to measure key markers of oxidative stress.
-
Glutathione (GSH) level: A key antioxidant in the lens.
-
Malondialdehyde (MDA) level: A marker of lipid peroxidation.[8]
-
Protein carbonyl content: A marker of protein oxidation.
-
Antioxidant enzyme activities: (e.g., glutathione peroxidase, glutathione reductase, catalase).
-
Expected Outcomes:
-
The selenite-treated group is expected to develop dense nuclear cataracts.
-
An effective test compound should significantly reduce the incidence and severity of cataracts compared to the selenite-only group.
-
Biochemical analysis should show that the test compound mitigates the selenite-induced decrease in GSH and the increase in MDA and protein carbonyls.
Data Presentation
The following tables summarize the type of quantitative data that should be collected and presented. The values are illustrative and based on findings from studies using NAC and NACA.
Table 1: Effect of N-acetylated Compounds on Cataract Formation in Selenite-Treated Rats
| Group | Number of Animals | Grade 0 (Clear) | Grade 1 (Slight) | Grade 2 (Moderate) | Grade 3 (Dense) |
| Control | 12 | 12 (100%) | 0 (0%) | 0 (0%) | 0 (0%) |
| Selenite | 8 | 0 (0%) | 4 (50%) | 0 (0%) | 4 (50%) |
| Selenite + NAC | 14 | 9 (64.3%) | 3 (21.4%) | 0 (0%) | 2 (14.3%) |
Data adapted from a study on N-acetylcysteine.[7]
Table 2: Biochemical Parameters in Rat Lenses
| Group | Lenticular Glutathione (GSH) (nmol/mg protein) | Lenticular Malondialdehyde (MDA) (nmol/mg protein) |
| Control | 15.2 ± 1.8 | 1.1 ± 0.2 |
| Selenite | 6.8 ± 1.2 | 3.5 ± 0.5 |
| Selenite + NACA | 13.5 ± 1.5 | 1.5 ± 0.3 |
| NACA Only | 14.9 ± 1.7 | 1.2 ± 0.2 |
Illustrative data based on findings for N-acetylcysteine amide (NACA).[8][9]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the selenite-induced cataract model.
Caption: Proposed mechanism of NAH in maintaining lens transparency.
Caption: Antioxidant mechanism of NAC in preventing selenite-induced cataracts.
References
- 1. N-acetylhistidine, a novel osmolyte in the lens of Atlantic salmon (Salmo salar L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogen saline prevents selenite-induced cataract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different experimental approaches in modelling cataractogenesis: An overview of selenite-induced nuclear cataract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of N-acetylcysteine and glutathione ethyl ester drops on streptozotocin-induced diabetic cataract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Topical Instillation of N-Acetylcysteine and N-Acetylcysteine Amide Impedes Age-Related Lens Opacity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention of selenite-induced cataractogenesis by N-acetylcysteine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention and reversal of selenite-induced cataracts by N-acetylcysteine amide in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention and reversal of selenite-induced cataracts by N-acetylcysteine amide in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Sodium Selenite-Induced Cataract Through Autophagy in Wistar (Rattus norvegicus) Rats [jmchemsci.com]
Application Notes & Protocols: Preparation of N-acetylhistidine Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyl-L-histidine (NAH) is an acetylated derivative of the amino acid L-histidine. It is found endogenously in various tissues, particularly in the brain and eyes of certain vertebrates where it may function as an osmolyte.[1][2] In cell culture applications, N-acetylhistidine can serve multiple roles, including acting as an antioxidant, a pH buffer, or a bioavailable source of histidine. Proper preparation of stock solutions is critical to ensure experimental reproducibility and maintain cell health. These application notes provide a detailed protocol for the preparation, storage, and use of N-acetylhistidine stock solutions in a cell culture setting.
Materials and Equipment
-
N-Acetyl-L-histidine powder (CAS: 39145-52-3)
-
Sterile, cell culture grade water, Phosphate-Buffered Saline (PBS), or Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filters
-
Syringes (appropriate volume for filtration)
-
Analytical balance
-
pH meter (optional, but recommended)
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)[3][4]
-
Laminar flow hood (Biological Safety Cabinet Class II)
-
Sterile, single-use cryovials for aliquots
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and use of N-acetylhistidine solutions.
| Parameter | Value | Solvent/Conditions | Source |
| Molecular Weight | ~215.21 g/mol (monohydrate) | N/A | [5] |
| Solubility | Generally soluble | Water | [3] |
| ~6.09 g/L | Water (Predicted) | [6] | |
| Soluble | DMSO, Ethanol | [3][4] | |
| Stock Solution Conc. | 10 mM - 1 M | Dependent on solvent and experimental need | [3] |
| Storage (Powder) | 2-8°C | Tightly sealed container | [3] |
| Storage (Stock Sol.) | -20°C for up to 1 month | Aliquoted, protected from light | [1][3] |
| -80°C for up to 6 months | Aliquoted, protected from light | [1][3] | |
| Typical Working Conc. | 10 µM to 1 mM | Varies by cell line and application | [3] |
Note: The response to N-acetylhistidine can be cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.[3]
Experimental Workflow Diagram
Caption: Workflow for N-acetylhistidine stock solution preparation and use.
Detailed Experimental Protocol
This protocol describes the preparation of a 100 mM N-acetylhistidine stock solution in cell culture grade water.
5.1. Calculation of Mass
-
Determine the desired stock concentration (e.g., 100 mM) and final volume (e.g., 10 mL).
-
Use the molecular weight (MW) of N-acetylhistidine monohydrate (~215.21 g/mol ) to calculate the required mass.
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Example Calculation: Mass (g) = 0.1 mol/L x 0.01 L x 215.21 g/mol = 0.2152 g
-
Therefore, 215.2 mg of N-acetylhistidine is needed for 10 mL of a 100 mM stock solution.
-
5.2. Dissolution
-
Working inside a laminar flow hood, weigh out the calculated mass (215.2 mg) of N-acetylhistidine powder and transfer it to a sterile 15 mL conical tube.
-
Add approximately 8 mL of sterile, cell culture grade water or PBS to the tube.
-
Vortex the solution until the powder is completely dissolved.
5.3. pH Adjustment (Recommended)
-
Once dissolved, check the pH of the solution. Since N-acetylhistidine can be slightly acidic, it is good practice to adjust the pH to ~7.2-7.4 to match physiological conditions and prevent pH shock to cells.
-
Use sterile, low-concentration NaOH or HCl to adjust the pH as needed.
-
Bring the final volume to 10 mL with the sterile solvent. Mix gently.
5.4. Sterilization and Storage
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution directly into a new, sterile 15 mL conical tube. This step is crucial to remove any potential microbial contamination.[1]
-
Dispense the sterile stock solution into smaller, single-use sterile cryovials (e.g., 100 µL or 500 µL aliquots). This practice is highly recommended to prevent degradation from repeated freeze-thaw cycles.[3]
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][3]
5.5. Use in Cell Culture
-
When ready to use, thaw a single aliquot at room temperature or in a 37°C water bath.
-
Dilute the stock solution directly into your cell culture medium to achieve the desired final working concentration (e.g., for a 1 mM final concentration in 10 mL of media, add 100 µL of the 100 mM stock).
-
Mix the medium gently by swirling before adding it to your cells.
Safety and Handling Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle N-acetylhistidine powder in a chemical fume hood or on a balance with appropriate ventilation to avoid inhalation.
-
All steps involving sterile solutions and cell culture reagents should be performed in a certified laminar flow hood to maintain sterility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetyl-L-histidine monohydrate 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Human Metabolome Database: Showing metabocard for N-Acetylhistidine (HMDB0032055) [hmdb.ca]
Application Notes and Protocols: Investigating the Effect of N-acetylhistidine on p38 MAPK Phosphorylation using Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] Activation of the p38 MAPK pathway, primarily through the dual phosphorylation of threonine and tyrosine residues (Thr180/Tyr182), plays a pivotal role in cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation.[3][4] Dysregulation of this pathway is implicated in numerous inflammatory diseases, making it a key target for therapeutic intervention.[5]
N-acetylhistidine (NAH) is an endogenous acetylated amino acid.[6] While its precise functions in mammals are still under investigation, its structural analog, N-acetylcysteine (NAC), is a well-known antioxidant that has been shown to modulate inflammatory pathways.[2][7] Studies have demonstrated that NAC can inhibit the activation of the p38 MAPK pathway, suggesting that its antioxidant properties may play a role in mitigating stress-induced signaling.[8][9][10] Given the structural similarities between NAH and NAC, it is hypothesized that NAH may also possess antioxidant and anti-inflammatory properties with the potential to modulate the p38 MAPK signaling cascade.
This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effect of N-acetylhistidine on the phosphorylation of p38 MAPK in a cellular model. The described methodology will enable researchers to quantitatively assess the potential of N-acetylhistidine to modulate this key signaling pathway, providing valuable insights for drug discovery and development.
Signaling Pathway
Caption: The p38 MAPK signaling cascade.
Experimental Workflow
References
- 1. betalifesci.com [betalifesci.com]
- 2. benchchem.com [benchchem.com]
- 3. navbo.info [navbo.info]
- 4. m.youtube.com [m.youtube.com]
- 5. ahajournals.org [ahajournals.org]
- 6. kjpp.net [kjpp.net]
- 7. mdpi.com [mdpi.com]
- 8. N-acetylcysteine reduces chemokine release via inhibition of p38 MAPK in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. publications.ersnet.org [publications.ersnet.org]
Application Note: DPPH Radical Scavenging Assay for Assessing N-acetylhistidine Antioxidant Activity
Introduction
N-acetylhistidine (NAH) is an acetylated derivative of the amino acid L-histidine. The imidazole group within the histidine side chain is known to confer antioxidant properties, including the ability to scavenge free radicals and chelate metal ions.[1] The acetylation of the amino group may influence the molecule's overall antioxidant efficacy and bioavailability. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases. Therefore, the evaluation of the antioxidant capacity of compounds like N-acetylhistidine is of significant interest in the fields of drug discovery and nutritional science.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, simple, and rapid spectrophotometric method for determining the antioxidant capacity of various compounds.[2][3][4] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1][5][6] The DPPH radical is a stable free radical that exhibits a deep purple color in solution, with a maximum absorbance at approximately 517 nm.[2][6][7] Upon reduction by an antioxidant, the purple color fades to a pale yellow, and the absorbance at 517 nm decreases. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[5][6]
This application note provides a detailed protocol for assessing the antioxidant activity of N-acetylhistidine using the DPPH radical scavenging assay.
Principle of the DPPH Assay
The DPPH assay measures the free radical scavenging activity of a compound. The stable DPPH radical is reduced by an antioxidant compound, in this case, N-acetylhistidine, resulting in a color change from purple to yellow. This change in color is quantified by measuring the decrease in absorbance at 517 nm. The antioxidant activity is typically expressed as the percentage of DPPH radical inhibition and the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[1][8]
Experimental Protocols
Reagent and Sample Preparation
A comprehensive list of reagents and a structured approach to sample preparation are crucial for the reproducibility of the DPPH assay.
| Reagent/Sample | Preparation Instructions | Storage and Stability |
| DPPH Solution (0.1 mM) | Dissolve 3.94 mg of DPPH (M.W. 394.32 g/mol ) in 100 mL of methanol or ethanol. | Prepare fresh daily and protect from light by wrapping the container in aluminum foil. The solution should be stored at 4°C when not in use. |
| N-acetylhistidine (NAH) Stock Solution (e.g., 1 mg/mL) | Accurately weigh and dissolve N-acetylhistidine in the same solvent used for the DPPH solution (methanol or ethanol) to create a stock solution. | Store at 4°C. Stability will depend on the specific compound; however, fresh preparation is recommended. |
| Serial Dilutions of NAH | Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL). | Prepare fresh on the day of the experiment. |
| Positive Control (e.g., Ascorbic Acid or Trolox) | Prepare a stock solution of a known antioxidant like ascorbic acid or Trolox in the same solvent. Prepare serial dilutions in a similar concentration range as the test sample. | Prepare fresh on the day of the experiment. |
| Solvent (Methanol or Ethanol) | Use analytical grade solvent. | Store at room temperature in a flammable storage cabinet. |
Assay Procedure (96-Well Plate Format)
The use of a 96-well plate format allows for high-throughput screening and analysis of multiple samples and concentrations simultaneously.[1]
| Step | Action | Volume (per well) | Notes |
| 1. Sample/Control Addition | Add the N-acetylhistidine sample dilutions, positive control dilutions, and solvent (for the blank) to the respective wells of a 96-well microplate. | 100 µL | It is recommended to perform all measurements in triplicate. |
| 2. DPPH Addition | Add the DPPH working solution to all wells except the blank wells (which should contain only the solvent). | 100 µL | To initiate the reaction simultaneously in all wells, a multichannel pipette is recommended. |
| 3. Incubation | Incubate the plate in the dark at room temperature. | N/A | A typical incubation time is 30 minutes, but this may need to be optimized.[1][5][7] |
| 4. Absorbance Measurement | Measure the absorbance of each well at approximately 517 nm using a microplate reader.[1][7] | N/A | The wavelength of maximum absorbance can range from 515 to 520 nm.[9] |
Data Presentation and Analysis
Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [1]
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample (control).
-
Abs_sample is the absorbance of the DPPH solution with the N-acetylhistidine sample.
Determination of IC50 Value
The IC50 value, which is the concentration of the sample required to inhibit 50% of the DPPH radicals, is a common metric for comparing the antioxidant activity of different compounds.[8] To determine the IC50 value, a dose-response curve is plotted with the percentage of inhibition on the y-axis against the concentration of N-acetylhistidine on the x-axis. The IC50 value is then determined by interpolation from this curve.[8][10][11]
| Antioxidant Strength | IC50 Value (µg/mL) |
| Very Strong | < 50 |
| Strong | 50 - 100 |
| Moderate | 101 - 150 |
| Weak | > 150 |
This classification is a general guideline and may vary between different studies.[12]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the DPPH antioxidant assay of N-acetylhistidine.
DPPH Radical Scavenging Mechanism
Caption: DPPH radical scavenging by N-acetylhistidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Extraction and Analysis of N-acetylhistidine from Fish Brain Tissue
Introduction
N-acetylhistidine (NAH) is a significant endogenous molecule found in high concentrations in the brain and eye tissues of poikilothermic vertebrates, such as fish.[1][2][3] Unlike in mammals where N-acetylaspartate (NAA) is the predominant acetylated amino acid, NAH serves as a major osmolyte in the nervous system of many fish species, with reported concentrations of approximately 10 mM in the brain.[1][2] NAH is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase (HISAT).[1][2] Research indicates that NAH plays a crucial role in cellular hydration, potentially acting as a "molecular water pump" to transport water out of cells against a concentration gradient, a function vital for maintaining tissue integrity, particularly in the eye lens.[1][2][4][5]
This application note provides a comprehensive protocol for the extraction of NAH from fish brain tissue and its subsequent quantification using various analytical techniques. The methodologies outlined are intended for researchers, scientists, and drug development professionals investigating the roles of NAH and other metabolites in neuroscience, marine biology, and the development of novel therapeutics.
Biological Pathway and Function
The synthesis of NAH is a targeted enzymatic process. The proposed functional cycle, particularly described in the fish lens, offers a model for its role in the brain.
References
- 1. benchchem.com [benchchem.com]
- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of N-acetylhistidine in the Human Brain using Magnetic Resonance Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylhistidine (NAH) is an acetylated derivative of the amino acid L-histidine. While it is a prominent osmolyte in the brains of poikilothermic vertebrates, its concentration in the mammalian brain is substantially lower, where N-acetylaspartate (NAA) is the most abundant acetylated amino acid[1][2]. Despite its low concentration, the confirmed presence of NAH in human plasma and cerebrospinal fluid suggests it is a conserved component of human neurochemistry, prompting interest in its potential physiological and pathological roles[1].
Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that allows for the in vivo quantification of metabolites in the brain[3]. However, the detection of NAH in the human brain is particularly challenging due to two main factors: its low physiological concentration and the significant spectral overlap of its primary signal with the much larger peak of NAA. The N-acetyl proton signal of NAH resonates at approximately 1.963 ppm, closely situated to the NAA peak at around 2.02 ppm[2].
These application notes provide a theoretical framework and an advanced, exploratory protocol for the detection of N-acetylhistidine in the human brain using ¹H-MRS. The proposed methods are based on established advanced MRS techniques designed to detect low-concentration metabolites in spectrally crowded environments. Given the current literature, this protocol should be considered experimental.
Theoretical Background and Rationale
Standard short-echo time (TE) single-voxel MRS sequences like PRESS (Point RESolved Spectroscopy) or STEAM (STimulated Echo Acquisition Mode) are unlikely to resolve the NAH peak from the NAA peak at clinical field strengths (e.g., 3T) due to the small chemical shift difference and the vast concentration disparity.
The most promising approach for isolating the NAH signal is J-difference editing , with sequences such as MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy). This technique exploits the J-coupling between protons in a molecule to selectively edit the signal of interest. While the target acetyl group protons of NAH at ~1.96 ppm are a singlet and not directly J-coupled, it may be possible to indirectly edit the NAH signal by targeting its other coupled protons, or more likely, to use spectral editing to suppress the overlapping NAA signal. However, a more direct and feasible approach with MEGA-PRESS would be to suppress the NAA peak to reveal the underlying NAH signal. This would require precise frequency-selective editing pulses.
An alternative and complementary strategy is the use of ultra-high field (UHF) MRS (≥7T) . The increased spectral dispersion and signal-to-noise ratio (SNR) at higher field strengths significantly improve the ability to resolve closely spaced peaks, offering the potential to separate the NAH and NAA signals directly without spectral editing[4][5].
Quantitative Data Summary
Currently, there is a lack of published in vivo quantitative data for N-acetylhistidine concentration in the healthy or diseased human brain as measured by MRS. The available information suggests its concentration is in trace amounts. For context, typical concentrations of major brain metabolites measured by MRS are presented in the table below. The expected concentration of NAH is likely to be in the sub-millimolar range, similar to other low-concentration metabolites that have been successfully quantified using advanced MRS techniques[6][7].
| Metabolite | Typical Concentration (Gray Matter) | Chemical Shift of Major Peak (ppm) |
| N-acetylaspartate (NAA) | ~10-12 mM | 2.02 |
| N-acetylhistidine (NAH) | < 1 mM (estimated) | ~1.96 |
| Creatine + Phosphocreatine (tCr) | ~8 mM | 3.03 |
| Choline-containing compounds (tCho) | ~1.5-2.0 mM | 3.22 |
| myo-Inositol (mI) | ~5-7 mM | 3.56 |
| Glutamate + Glutamine (Glx) | ~8-12 mM | 2.1-2.4, 3.75 |
| gamma-Aminobutyric acid (GABA) | ~1-2 mM | 2.28, 3.01 |
Experimental Protocols
The following protocols are proposed for the exploratory detection of N-acetylhistidine in the human brain. Protocol 1 describes a direct, non-editing approach at ultra-high field, while Protocol 2 details an advanced spectral editing technique suitable for more common 3T scanners.
Protocol 1: Direct Detection using Ultra-High Field (7T) MRS
This protocol aims to leverage the increased spectral resolution at 7T to directly resolve the NAH peak from NAA.
4.1. Subject Preparation
-
Ensure the subject has no contraindications for 7T MRI.
-
Provide earplugs and headphones for hearing protection and communication.
-
Immobilize the subject's head using foam padding to minimize motion artifacts.
4.2. MRS Acquisition
-
Localization: Acquire high-resolution T1-weighted anatomical images (e.g., MPRAGE) to define the volume of interest (VOI). A typical VOI size would be 2x2x2 cm³ (8 mL), placed in a region of interest such as the posterior cingulate cortex or prefrontal cortex.
-
Shimming: Perform automated and manual shimming of the magnetic field within the VOI to achieve a narrow water line width (e.g., < 15 Hz). High-quality shimming is critical for resolving closely spaced peaks.
-
Pulse Sequence: Utilize a short-TE STEAM or semi-LASER sequence. The semi-LASER sequence is often preferred at 7T for its reduced chemical shift displacement artifact[4].
-
Acquisition Parameters (Example for 7T):
-
Sequence: Short-TE STEAM or sLASER
-
Echo Time (TE): 6-20 ms (to minimize T2 relaxation effects)
-
Repetition Time (TR): ≥ 5000 ms (to minimize T1 saturation)
-
Number of Averages: 128-256 (to achieve sufficient SNR)
-
Spectral Width: 4000-5000 Hz
-
Data Points: 2048 or 4096
-
-
Water Suppression: Employ a robust water suppression technique, such as VAPOR (Variable Power and Optimized Relaxation delays).
-
Reference Scan: Acquire a non-water-suppressed spectrum from the same VOI (with a reduced number of averages, e.g., 16) for eddy current correction and absolute quantification.
4.3. Data Processing and Analysis
-
Preprocessing: Perform eddy current correction, frequency and phase correction on the raw data.
-
Quantification: Analyze the processed spectra using a linear combination modeling software package such as LCModel.
-
Basis Set: A custom basis set including a simulated spectrum for N-acetylhistidine will be required. This can be generated using software like VeSPA or FID-A, based on known chemical shifts and J-coupling constants for NAH. The accuracy of the NAH basis function is critical.
-
Analysis: Inspect the fitting results, paying close attention to the peak region around 1.9-2.1 ppm. The Cramér-Rao Lower Bounds (CRLB) for NAH should be below 20-30% for a quantification to be considered reliable.
Protocol 2: Exploratory Detection using MEGA-PRESS at 3T
This protocol proposes a J-difference editing approach to suppress the NAA signal, thereby unmasking the underlying NAH peak. This is a hypothetical application of MEGA-PRESS that would require significant optimization.
4.2. Subject Preparation
-
Standard preparation for a 3T MRI/MRS examination.
-
Head immobilization is crucial to ensure stable voxel positioning between the 'edit-on' and 'edit-off' scans.
4.2. MRS Acquisition
-
Localization and Shimming: As described in Protocol 1. A water line width of < 10-12 Hz is desirable.
-
Pulse Sequence: MEGA-PRESS.
-
Editing Pulse Optimization: This is the most critical and experimental step. The goal is to selectively perturb the NAA signal.
-
The standard MEGA-PRESS editing pulses are often applied to coupled protons. As the acetyl groups of both NAA and NAH are singlets, a direct J-difference editing approach is not straightforward.
-
An alternative strategy would be to place a highly selective editing pulse directly on the NAA resonance at 2.02 ppm during the 'edit-on' acquisitions. The 'edit-off' pulse would be placed symmetrically at a reference frequency where no signals are present (e.g., ~1.8 ppm).
-
The subtraction of 'edit-on' from 'edit-off' spectra would ideally remove the NAA peak, leaving a residual spectrum that may reveal the NAH peak at 1.96 ppm. The efficacy of this depends heavily on the selectivity of the editing pulse and the stability of the scanner.
-
-
Acquisition Parameters (Example for 3T):
-
Sequence: MEGA-PRESS
-
Echo Time (TE): 68 ms (a common TE for GABA editing that could be a starting point) or optimized for NAA suppression.
-
Repetition Time (TR): 2000-3000 ms
-
Number of Averages: 256-512 (interleaved 'edit-on' and 'edit-off')
-
Editing Pulse ('Edit-on'): Centered at ~2.02 ppm (NAA)
-
Editing Pulse ('Edit-off'): Centered at a reference frequency (e.g., ~1.80 ppm)
-
-
Reference Scan: Acquire a non-water-suppressed spectrum for quantification purposes.
4.3. Data Processing and Analysis
-
Preprocessing: The individual 'edit-on' and 'edit-off' scans must be frequency- and phase-aligned before subtraction to avoid subtraction artifacts.
-
Difference Spectrum: Generate the difference spectrum by subtracting the summed 'edit-on' spectra from the summed 'edit-off' spectra.
-
Quantification: Analyze the difference spectrum using LCModel with a basis set containing only the metabolites expected to appear in the edited spectrum. A simulated basis function for NAH would be essential.
-
Analysis: Carefully inspect the difference spectrum around 1.96 ppm for a residual peak corresponding to NAH. The interpretation must be cautious, as subtraction artifacts can be mistaken for real signals.
Visualizations
Caption: Workflow for direct NAH detection using ultra-high field (7T) MRS.
Caption: Workflow for exploratory NAH detection using MEGA-PRESS at 3T.
Caption: Logical approach to overcoming challenges in NAH detection.
Limitations and Future Directions
The protocols outlined above are exploratory and carry significant technical challenges.
-
Low SNR: The very low concentration of NAH will result in a low signal-to-noise ratio, requiring a high number of averages and long scan times.
-
NAA Suppression/Subtraction: For the MEGA-PRESS approach, incomplete suppression or subtraction of the massive NAA peak can lead to significant artifacts that could be larger than the expected NAH signal.
-
Quantification Accuracy: Accurate absolute quantification requires a precise, simulated basis spectrum for NAH, which in turn depends on accurately determined chemical shifts and J-coupling constants under in vivo conditions. The T1 and T2 relaxation times of NAH in the human brain are unknown, which will affect quantification.
-
Validation: Without a clear positive control or phantom studies that mimic the in vivo environment (including the high NAA background), validating any detected signal as NAH will be difficult.
Future research should focus on phantom experiments to optimize NAA suppression schemes and validate the NAH basis spectrum. The application of these methods at ultra-high field strengths (≥7T) holds the most promise for unequivocally detecting and quantifying N-acetylhistidine in the human brain. Further investigation into the enzymatic pathways of NAH synthesis and degradation in humans may also provide opportunities for novel MRS experiments, for instance, by observing metabolic changes after administration of labeled precursors.
References
- 1. benchchem.com [benchchem.com]
- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. J-difference editing (MEGA) of lactate in the human brain at 3T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. J-Difference editing (MEGA) of lactate in the human brain at 3T - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of N-acetylhistidine in Neurochemistry Research: A Comparative Framework Using N-acetylcysteine
Introduction
N-acetylhistidine (NAH) is an acetylated derivative of the essential amino acid L-histidine.[1] While its presence in the vertebrate brain has been known for decades, its precise function, particularly in mammals, remains an area of active investigation. In poikilothermic vertebrates like fish, amphibians, and reptiles, NAH is a major osmolyte, existing in high millimolar concentrations in the brain.[1][2][3][4] Conversely, in the mammalian brain, N-acetylaspartate (NAA) is the predominant acetylated amino acid, with NAH found in only trace amounts.[1][2] Despite its low abundance in mammals, recent metabolomic analyses have confirmed its presence in human plasma and cerebrospinal fluid, suggesting it is a conserved component of human neurochemistry.[1]
Direct research into the neuroprotective applications of N-acetylhistidine in mammalian models of neurodegenerative diseases is currently limited. However, the structural and chemical similarities to the extensively studied N-acetylcysteine (NAC) provide a strong rationale for investigating NAH's potential in this area. NAC, a precursor to the antioxidant glutathione, has demonstrated significant neuroprotective effects in various models of neurological disorders.[5][6][7][8][9]
These application notes will therefore provide a comprehensive overview of the established neuroprotective applications of NAC as a benchmark to guide future research into the therapeutic potential of N-acetylhistidine. The protocols and data presented for NAC can be adapted to explore the efficacy and mechanisms of action of NAH in neurochemistry research.
Quantitative Data on Neuroprotective Agents
The following tables summarize the efficacy of N-acetylcysteine (NAC) and other neuroprotective agents from preclinical and clinical studies, providing a quantitative basis for comparison when evaluating N-acetylhistidine.
Table 1: In Vitro Neuroprotective Efficacy of N-Acetylcysteine (NAC)
| Cell Line | Insult | NAC Concentration | Outcome | Reference |
| SH-SY5Y or primary cortical neurons | Glutamate, H₂O₂, or Aβ oligomers | Varies | Increased cell viability | [10] |
| Neuronal cells | H₂O₂ | Varies | Reduced intracellular ROS | [10] |
Table 2: In Vivo Efficacy of N-Acetylcysteine (NAC) in Animal Models
| Disease Model | Animal | NAC Dosage | Key Findings | Reference |
| Parkinson's Disease | Mouse | 7.5 mg/kg or higher (i.p.) | Normalized neuronal glutathione content and antioxidant capacity | [11] |
| Stroke (transient cerebral ischemia) | Gerbil | 20 mg/kg (30 min before, and 1, 2, 6h after reperfusion) | Reduced brain edema, MDA levels, and MPO activity | [12] |
| Alzheimer's Disease | Rat (Aβ-induced) | Not specified | Alleviated Aβ-induced deficits in learning and memory | [13] |
| Alzheimer's Disease | Rat (Aβ₁₋₄₂ peptide-induced) | 75 mg/kg (restorative or prophylactic) | Reversed cognitive deficits and reduced oxidative stress | [14][15] |
| Traumatic Brain Injury | Mouse | 100 mg/kg (i.p.) | Improved neurologic status, reduced oxidative stress and apoptosis | [16] |
Table 3: Clinical Efficacy of N-Acetylcysteine (NAC)
| Condition | Study Design | NAC Dosage | Key Outcomes | Reference |
| Parkinson's Disease | Open-label trial | Not specified | ~13% improvement in UPDRS scores; 4-9% increase in dopamine transporter signal | [5][17] |
| Acute Ischemic Stroke | Randomized, double-blind, placebo-controlled | 4g loading dose, then 4g/day for 2 days (oral) | Lower NIHSS scores at day 90; 57.6% vs 28.6% with favorable functional outcome (mRS 0-1) | [6][18] |
| Acute Ischemic Stroke | Double-blind controlled trial | 100 mg/kg initially, then 10 mg/kg/hr for 10 hours (infusion) | Reduction in stroke-related symptom severity and improved neurological function | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols for key assays used to assess neuroprotection can be adapted for studying N-acetylhistidine.
In Vitro Neuroprotection Assays
a) MTT Assay for Cell Viability
-
Principle: Measures the metabolic activity of viable cells via the reduction of MTT to formazan.
-
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound (e.g., N-acetylhistidine) for a specified duration.
-
Induce neuronal injury by adding a neurotoxic agent (e.g., glutamate, H₂O₂, or Aβ oligomers).
-
Incubate for the desired time.
-
Add MTT solution and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.[10]
-
b) DCFH-DA Assay for Intracellular ROS
-
Principle: Uses the fluorescent probe DCFH-DA, which becomes fluorescent upon oxidation by intracellular ROS.
-
Protocol:
-
Culture neuronal cells in a black, clear-bottom 96-well plate.
-
Treat cells with the test compound followed by an oxidative stressor (e.g., H₂O₂).
-
Wash cells with phosphate-buffered saline (PBS).
-
Load cells with DCFH-DA solution and incubate in the dark.
-
Wash cells to remove excess probe.
-
Measure fluorescence intensity using a fluorescence microplate reader (excitation ~488 nm, emission ~525 nm).[10]
-
In Vivo Neuroprotection Models
a) Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
-
Principle: Mimics focal cerebral ischemia that occurs in human stroke.
-
Protocol:
-
Anesthetize a rat (e.g., Sprague-Dawley) and monitor physiological parameters.
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA and advance it to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Administer the test compound at a specified time point (before, during, or after MCAO).
-
Assess neurological deficits at various time points post-surgery.
-
At the end of the experiment, sacrifice the animal and remove the brain.
-
Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume. Healthy tissue stains red, while the infarcted area remains white.[10]
-
b) Aβ-Induced Alzheimer's Disease Model
-
Principle: Intracerebroventricular infusion of Aβ₁₋₄₂ peptide to induce Alzheimer's-like pathology.
-
Protocol:
-
Anesthetize male Wistar rats.
-
Induce AD-like pathology via intracerebroventricular infusion of Aβ₁₋₄₂ peptide into the lateral ventricle.
-
Administer the test compound (e.g., N-acetylhistidine) either restoratively (after pathology induction) or prophylactically (before and after induction).
-
Conduct behavioral tests to assess learning and memory.
-
After the treatment period, sacrifice the animals and collect brain tissue (hippocampus and prefrontal cortex).
-
Perform western blot analysis for AD markers (Tau, Synaptophysin, Aβ).
-
Conduct histopathological evaluation through immunostaining for neurogenesis, neurofibrillary tangles, β-amyloid peptide, synaptophysin, neuronal morphology, and gliosis.[14][15]
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of NAC are attributed to its antioxidant and anti-inflammatory properties, primarily through the replenishment of intracellular glutathione (GSH).
Biosynthesis of N-acetylhistidine
The biosynthesis of N-acetylhistidine is a single-step enzymatic reaction where an acetyl group from acetyl-CoA is transferred to the alpha-amino group of L-histidine, catalyzed by the enzyme histidine N-acetyltransferase (HISAT).[20]
Caption: Biosynthesis of N-acetylhistidine from L-histidine and Acetyl-CoA.
Proposed Neuroprotective Mechanism of NAC
NAC acts as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a major endogenous antioxidant that detoxifies reactive oxygen species (ROS). By increasing GSH levels, NAC helps to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.
Caption: Simplified signaling pathway of NAC's neuroprotective action.
Conclusion
While the direct therapeutic applications of N-acetylhistidine in neurochemistry are still in their infancy, its structural similarity to N-acetylcysteine suggests it is a promising candidate for further investigation. The extensive research on NAC provides a valuable framework and robust methodologies that can be adapted for the future exploration of N-acetylhistidine's therapeutic potential. Further studies are warranted to elucidate the specific mechanisms of action and to evaluate the efficacy of N-acetylhistidine in relevant mammalian models of neurological diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural molecule could improve Parkinson's | EurekAlert! [eurekalert.org]
- 6. Evidence for a Beneficial Effect of Oral N-acetylcysteine on Functional Outcomes and Inflammatory Biomarkers in Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. N-Acetylcysteine CSF Levels and Biomarkers in a Pre-clinical Model of PD | Parkinson's Disease [michaeljfox.org]
- 12. Beneficial effects of n-acetylcysteine on ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of N-acetyl cysteine on beta-amyloid-induced Alzheimer's disease in a rat model: A behavioral and electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Acetylcysteine Amide against Aβ-Induced Alzheimer’s-like Pathology in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Acetylcysteine Amide against Aβ-Induced Alzheimer's-like Pathology in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-acetylcysteine for Parkinson's disease: a translational systematic review of mechanistic and early clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evidence for a Beneficial Effect of Oral N-acetylcysteine on Functional Outcomes and Inflammatory Biomarkers in Patients with Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
- 20. benchchem.com [benchchem.com]
Application Notes: Synthesis of N-Terminally Acetylated Histidine-Containing Peptides
Introduction
In the field of peptide science and drug development, the synthesis of modified peptides is crucial for enhancing their therapeutic properties, such as stability, bio-availability, and binding affinity. N-terminal acetylation is a common modification that mimics a prevalent post-translational modification in eukaryotic proteins, often contributing to increased stability against enzymatic degradation by aminopeptidases and altering the overall charge of the peptide.
These application notes provide a comprehensive overview of the synthesis of peptides containing histidine, followed by N-terminal acetylation, using standard solid-phase peptide synthesis (SPPS) techniques. It is important to note that N-acetylhistidine monohydrate is not typically used as a direct building block in stepwise peptide synthesis. The standard and chemically robust method involves incorporating a side-chain protected histidine residue into the growing peptide chain and then performing the acetylation on the N-terminus of the completed peptide, prior to cleavage from the solid support.
Core Principles and Challenges
1. Solid-Phase Peptide Synthesis (SPPS) SPPS, particularly using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, is the standard method for assembling peptides. The process is cyclical, involving the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is anchored to an insoluble resin support.[1] Each cycle consists of:
-
Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminal amine using a mild base, typically piperidine in DMF.
-
Washing: Removal of excess reagents and by-products.
-
Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent coupling to the newly freed N-terminal amine.
-
Washing: Removal of unreacted amino acids and coupling reagents.
2. Challenges of Histidine Incorporation Histidine is one of the most challenging amino acids in peptide synthesis due to its imidazole side chain.[1] Key issues include:
-
Racemization: The imidazole nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid, which leads to a loss of stereochemical integrity (epimerization).[2][3] This is particularly problematic during slow or base-mediated coupling reactions.[3]
-
Side-Chain Reactivity: The nucleophilic imidazole ring can participate in unwanted side reactions if left unprotected.[1]
To mitigate these issues, the histidine side chain must be protected. The Trityl (Trt) group is a widely used protecting group for the imidazole side chain as it is stable to the piperidine used for Fmoc deprotection but is readily removed during the final acid cleavage step.[1]
3. N-Terminal Acetylation (Capping) Acetylation of the final peptide's N-terminus is performed on the solid support after the final Fmoc group is removed. This is typically achieved by reacting the free N-terminal amine with acetic anhydride.[4] This "capping" reaction converts the positively charged N-terminal amine into a neutral acetyl group, which can influence the peptide's solubility and biological activity.[4]
Quantitative Data
The efficiency of each coupling step is critical for the overall yield and purity of the final peptide. While coupling efficiencies are generally high (>99%), certain amino acids, including histidine, are known to be "difficult" and may require optimized conditions or double coupling.[5][6]
Table 1: Representative Coupling Efficiencies in SPPS
| Amino Acid Residue | Typical Coupling Difficulty | Factors Affecting Efficiency | Representative Coupling Efficiency (Single Coupling) |
| Glycine, Alanine | Low | - | >99.5% |
| Leucine, Valine | Moderate | Steric hindrance from bulky side chains. | 98.0% - 99.5% |
| Arginine | High | Steric hindrance and side chain reactivity. | 97.0% - 99.0% |
| Histidine | High | Risk of racemization, side chain reactivity. [5][6] | 97.0% - 99.0% |
| Proline | Moderate | Secondary amine requires specific conditions. | >99.0% |
| Aspartic Acid | Moderate | Risk of aspartimide formation.[7] | 98.5% - 99.5% |
Note: The efficiencies provided are estimates and can vary significantly based on the peptide sequence, resin, coupling reagents, and reaction conditions.
Experimental Protocols
**Protocol 1: Fmoc Solid-Phase Synthesis of a Histidine-Containing Peptide (Example: Ala-His-Gly-NH₂) **
This protocol outlines the manual synthesis on a 0.1 mmol scale using Rink Amide resin, which yields a C-terminal amide upon cleavage.
Materials:
-
Rink Amide Resin (0.1 mmol substitution)
-
Fmoc-Gly-OH, Fmoc-His(Trt)-OH, Fmoc-Ala-OH
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Washing Solvents: DMF, DCM, Methanol
-
Peptide synthesis vessel with a fritted disc
Procedure:
-
Resin Swelling: a. Place the Rink Amide resin (0.1 mmol) into the synthesis vessel. b. Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation. c. Drain the DMF.
-
Initial Fmoc Deprotection: a. Add 5 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes. d. Drain and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Coupling of the First Amino Acid (Fmoc-Gly-OH): a. In a separate tube, dissolve Fmoc-Gly-OH (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in 3 mL of DMF. b. Allow the mixture to pre-activate for 2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate for 1-2 hours at room temperature. e. Drain the solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL). f. (Optional) Perform a Kaiser test to confirm complete coupling (ninhydrin test; primary amines yield a blue color).
-
Synthesis Cycles for Fmoc-His(Trt)-OH and Fmoc-Ala-OH: a. Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled Glycine. b. Coupling: Repeat step 3 using Fmoc-His(Trt)-OH. c. Deprotection: Repeat step 2 to remove the Fmoc group from Histidine. d. Coupling: Repeat step 3 using Fmoc-Ala-OH. e. Final Deprotection: Repeat step 2 to remove the final Fmoc group from Alanine, exposing the N-terminal amine for acetylation.
Protocol 2: On-Resin N-Terminal Acetylation
Materials:
-
Peptide-resin with free N-terminus from Protocol 1
-
Acetylation Reagent: Acetic Anhydride
-
Base: DIPEA or Pyridine
-
Solvent: DMF
Procedure:
-
Ensure the final Fmoc group has been removed from the peptide-resin as described in Protocol 1, step 4e.
-
Wash the resin with DMF (3 x 5 mL).
-
Prepare the acetylation solution: 1 mL of DMF, 0.5 mmol of Acetic Anhydride (5 eq), and 0.5 mmol of DIPEA (5 eq).
-
Add the acetylation solution to the resin and agitate for 30-60 minutes at room temperature.[4]
-
Drain the solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).
-
Dry the resin under vacuum for several hours.
Protocol 3: Cleavage and Deprotection
Materials:
-
Dry, acetylated peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[8]
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add 2-3 mL of the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours. The TIS scavenger protects the Trp side chain (if present) and the Trt group from the histidine side chain.
-
Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with cold ether twice more, and dry the crude peptide under vacuum.
-
The peptide can then be purified by reverse-phase HPLC.
Visualizations
Diagram 1: SPPS Workflow
Caption: General workflow for a single cycle of Fmoc-based solid-phase peptide synthesis (SPPS).
Diagram 2: N-Terminal Acetylation Reaction
Caption: Chemical reaction for on-resin N-terminal acetylation of a peptide.
References
- 1. nbinno.com [nbinno.com]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to improve solubility of N-acetylhistidine in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-acetylhistidine in aqueous solutions.
Troubleshooting Guide
Problem: N-acetylhistidine is not dissolving completely in water at the desired concentration.
| Potential Cause | Suggested Solution |
| Concentration exceeds solubility limit | The aqueous solubility of N-acetyl-L-histidine monohydrate has been reported to be around 62.5 mg/mL, which can be achieved with the aid of sonication and warming.[1] An estimated solubility at 25°C is approximately 11.4 mg/mL.[2] If your target concentration is higher, the solution may be supersaturated. |
| Slow dissolution rate | Gentle heating (e.g., to 60°C) and ultrasonication can significantly accelerate the dissolution process.[1] |
| Suboptimal pH | The solubility of amino acid derivatives like N-acetylhistidine is often pH-dependent. Adjusting the pH of the solution may enhance solubility. For its parent amino acid, L-histidine, solubility is lowest near its isoelectric point and increases in more acidic or basic conditions. A similar trend is expected for N-acetylhistidine. |
| Precipitation upon standing | If the solution was prepared at an elevated temperature, it might precipitate as it cools to room temperature. Maintain a slightly elevated temperature or consider using co-solvents to stabilize the solution. |
Frequently Asked Questions (FAQs)
1. What is the expected aqueous solubility of N-acetylhistidine?
The reported aqueous solubility of N-acetyl-L-histidine monohydrate can vary. One source indicates a solubility of 62.5 mg/mL can be achieved with warming to 60°C and ultrasonication.[1] Another source provides an estimated water solubility of 11,360 mg/L (11.4 mg/mL) at 25°C.[2] It is recommended to experimentally determine the solubility for your specific application and lot of material.
2. How does pH affect the solubility of N-acetylhistidine?
3. How does temperature impact the solubility of N-acetylhistidine?
Increasing the temperature generally enhances the aqueous solubility of N-acetylhistidine.[1] For instance, heating the solution to 60°C can aid in dissolving the compound.[1] For the parent compound, L-histidine, solubility in water has been shown to increase with temperature.
4. Can I use co-solvents to improve the solubility of N-acetylhistidine?
Yes, co-solvents can be effective in increasing the solubility of N-acetylhistidine, particularly for in vivo studies. Common co-solvents include Dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween-80.[1] For example, a clear solution of at least 2 mg/mL can be prepared in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] N-acetylhistidine is also soluble in DMSO, with a reported solubility of 20 mg/mL with the aid of ultrasonication.[1]
5. Are there other excipients that can enhance the solubility of N-acetylhistidine?
Cyclodextrins are known to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility. A protocol for an in vivo formulation of N-acetylhistidine suggests using a 20% solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline, which can achieve a concentration of at least 2 mg/mL.[1]
6. Is there a difference in solubility between N-acetylhistidine and its salt forms?
While specific data for N-acetylhistidine hydrochloride is not available, forming a salt is a common strategy to enhance the aqueous solubility of ionizable compounds. For example, L-histidine is often used as its hydrochloride salt to improve its solubility and handling properties. It is plausible that a salt form of N-acetylhistidine, such as the hydrochloride salt, would exhibit higher aqueous solubility compared to the free acid form.
Quantitative Data Summary
| Solvent/Condition | Reported Solubility | Reference |
| Water (with ultrasonication and heating to 60°C) | 62.5 mg/mL | [1] |
| Water (estimated at 25°C) | 11.4 mg/mL | [2] |
| DMSO (with ultrasonication) | 20 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL (clear solution) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL (clear solution) | [1] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility of N-Acetylhistidine
This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.
Materials:
-
N-acetylhistidine
-
Purified water (or desired aqueous buffer)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Add an excess amount of N-acetylhistidine to a vial containing a known volume of the aqueous solvent.
-
Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant using a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of N-acetylhistidine in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Prepare a standard curve with known concentrations of N-acetylhistidine to determine the concentration of the saturated solution.
Caption: A typical workflow for determining the equilibrium solubility of N-acetylhistidine.
Visualizations
Caption: A logical workflow for troubleshooting N-acetylhistidine solubility issues.
References
Proper storage and handling of N-acetylhistidine powder.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of N-acetylhistidine powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I properly store N-acetylhistidine powder?
A1: N-acetylhistidine powder should be stored in a tightly sealed container in a refrigerated environment at 2-8°C.[1][2] It should be kept away from incompatible materials, such as oxidizing agents.[3][4]
Q2: What are the recommended storage conditions for N-acetylhistidine solutions?
A2: For optimal stability, stock solutions of N-acetylhistidine can be stored at -20°C for up to one month or at -80°C for up to six months.[1][5] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: What personal protective equipment (PPE) should I use when handling N-acetylhistidine powder?
A3: When handling N-acetylhistidine powder, it is recommended to use standard laboratory PPE, including a lab coat, protective gloves to prevent skin contact, and safety glasses or chemical safety goggles to protect your eyes.[3] If there is a risk of significant dust formation, a particle filter respirator may be used in a well-ventilated area.[3]
Q4: I'm having trouble dissolving N-acetylhistidine powder. What can I do?
A4: N-acetylhistidine is generally soluble in water.[1][6] If you encounter solubility issues, especially at higher concentrations, you can try the following:
-
Gentle Warming: Warm the solution in a water bath at 37°C or up to 60°C.[1][5]
-
Sonication: Use a water-bath sonicator for 5-10 minutes to aid dissolution.[1][5]
-
pH Adjustment: The solubility of amino acid derivatives can be dependent on the pH of the solvent. Adjusting the pH may improve solubility.[1]
Q5: How stable is N-acetylhistidine in solution?
A5: While extensive stability data for N-acetylhistidine in all common buffers is not widely published, studies on the structurally similar compound N-acetylcysteine (NAC) show greater stability at refrigerated temperatures (2-8°C) compared to room temperature.[1] For instance, a 25 mg/mL solution of NAC in D5W is stable for at least 8 days under refrigerated conditions.[1] It is best practice to prepare fresh working solutions for each experiment to ensure reproducibility.[1][5]
Q6: How can I assess the purity of my N-acetylhistidine sample?
A6: The purity of N-acetylhistidine can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity, often with UV detection at 210-220 nm.[7] Other methods include titration and ¹H NMR spectroscopy to confirm the structure and identify any potential impurities.[7][8][9] The water content can be determined by Karl Fischer titration.[7][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Experimental Results | Degradation of N-acetylhistidine due to improper storage or handling. | Store the powder at 2-8°C and solutions in single-use aliquots at -20°C or -80°C.[1][5] Prepare fresh working solutions for each experiment.[1][5] |
| Variability in the purity of the N-acetylhistidine batch. | Verify the purity of the compound using HPLC or another suitable analytical method.[7] | |
| Solubility Issues | High concentration of the solution. | Use gentle warming (37°C) or sonication to aid dissolution.[1] Consider adjusting the pH of the solvent.[1] |
| The compound may be hygroscopic. | Ensure the container is tightly sealed during storage to prevent moisture absorption. | |
| Precipitation in Solution During Storage | Solution is supersaturated or has become unstable over time. | If warming and vortexing do not redissolve the precipitate, it is recommended to prepare a fresh solution. |
| Contamination of the solution. | Filter the solution through a 0.22 µm filter before use, especially for cell culture experiments.[5] |
Quantitative Data Summary
Table 1: Physical and Chemical Properties of N-acetylhistidine
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₃ | [11][12] |
| Molecular Weight | 197.19 g/mol | [11][12] |
| Appearance | White to off-white powder or crystals | [4][9] |
| Melting Point | 163 °C | [4] |
| Purity (by HPLC) | >99.0% | [9][13] |
Table 2: Solubility of N-acetylhistidine
| Solvent | Concentration | Conditions | Source |
| Water (H₂O) | 62.5 mg/mL (290.41 mM) | Ultrasonic and warming to 60°C may be required. | [5] |
| DMSO | 20 mg/mL (92.93 mM) | Ultrasonic may be needed. Hygroscopic DMSO can affect solubility. | [5] |
Table 3: Storage Recommendations for N-acetylhistidine
| Form | Storage Temperature | Duration | Notes | Source |
| Powder | 2-8°C | Long-term | Keep in a tightly sealed container, protected from moisture. | [1][2] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [1][5] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [1][5] |
Experimental Protocols
Protocol 1: Preparation of N-acetylhistidine Stock and Working Solutions
-
Materials:
-
N-acetylhistidine powder
-
Sterile, purified water or DMSO
-
Sterile conical tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
0.22 µm syringe filter (for sterile applications)
-
-
Procedure for a 100 mM Aqueous Stock Solution:
-
Accurately weigh the required amount of N-acetylhistidine powder (Molecular Weight: 197.19 g/mol ). For 10 mL of a 100 mM solution, weigh 197.19 mg.
-
Add the powder to a sterile conical tube.
-
Add a portion of the solvent (e.g., 8 mL of sterile water) to the tube.
-
Vortex thoroughly. If solubility is an issue, gently warm the solution to 37°C or sonicate for 5-10 minutes.[1]
-
Once dissolved, add the remaining solvent to reach the final volume of 10 mL.
-
For cell culture or other sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[5]
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1][5]
-
-
Preparation of Working Solutions:
Protocol 2: Quality Control using ¹H NMR Spectroscopy
-
Objective: To confirm the identity and purity of N-acetylhistidine.
-
Materials:
-
N-acetylhistidine sample (1-5 mg)
-
Deuterated solvent (e.g., D₂O)
-
NMR tube (5 mm)
-
Internal reference standard (e.g., DSS)
-
-
Procedure:
-
Accurately weigh 1-5 mg of the N-acetylhistidine sample.[8]
-
Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean vial.[8]
-
If necessary, adjust the pH of the solution to a desired value (e.g., 7.4 for physiological relevance) using dilute DCl or NaOD.[8]
-
Add a small amount of an internal reference standard.[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[8]
-
Acquire a 1D ¹H NMR spectrum according to the spectrometer's standard procedures.
-
Process the data and compare the resulting spectrum with a known reference spectrum for N-acetylhistidine to confirm its identity and assess purity.[8]
-
Protocol 3: Investigating Cellular Effects using Western Blot (p38 MAPK Pathway Example)
-
Objective: To determine the effect of N-acetylhistidine on the phosphorylation of p38 MAPK in a cell-based assay.[1]
-
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
N-acetylhistidine working solution
-
Positive control (e.g., anisomycin)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and grow to the desired confluency. Treat the cells with various concentrations of N-acetylhistidine for different time points. Include untreated cells as a negative control and a known activator of the p38 MAPK pathway as a positive control.[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK or a housekeeping protein.
-
Compare the levels of phosphorylated p38 MAPK across the different treatment groups.
-
-
Visual Guides
Caption: A workflow for the safe handling of N-acetylhistidine powder.
Caption: The biosynthesis pathway of N-acetylhistidine.
Caption: An experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetyl-L-histidine | 2497-02-1 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Human Metabolome Database: Showing metabocard for N-Acetylhistidine (HMDB0032055) [hmdb.ca]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. N-Acetyl-L-histidine monohydrate 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. Identity determination and purity testing [chemcon.com]
- 11. GSRS [precision.fda.gov]
- 12. N-Acetyl-L-histidine | C8H11N3O3 | CID 75619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-Acetyl-L-histidine | 39145-52-3 | TCI AMERICA [tcichemicals.com]
Preventing degradation of N-acetylhistidine in experimental buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-acetylhistidine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: How should I store N-acetylhistidine powder and its solutions to ensure stability?
A1: For optimal stability, N-acetylhistidine powder should be stored in a tightly sealed container at 2-8°C for long-term storage. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid degradation that can result from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.[1]
Q2: What is the general stability of N-acetylhistidine in different solutions and at various temperatures?
Q3: What are the potential degradation pathways for N-acetylhistidine in experimental buffers?
A3: While specific degradation pathways for N-acetylhistidine are not extensively documented, a plausible degradation route involves the histidine moiety. L-histidine has been shown to degrade into trans-urocanic acid in some biologic formulation buffers.[3][4] This suggests that the imidazole ring of N-acetylhistidine could undergo a similar transformation, especially under conditions of microbial contamination or exposure to certain metal ions.[3]
Q4: I am having difficulty dissolving N-acetylhistidine. What can I do?
A4: N-acetylhistidine is generally soluble in water. However, if you encounter solubility issues, especially at high concentrations, you can try the following:
-
Gentle Warming: Warm the solution in a water bath set to 37°C.[1]
-
Sonication: Use a water-bath sonicator for 5-10 minutes to aid in dissolution.[1]
-
pH Adjustment: The solubility of amino acid derivatives can be dependent on pH. Adjusting the pH of your solvent may improve solubility.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Problem: My cell viability results using the MTT assay are inconsistent when N-acetylhistidine is included.
-
Potential Cause: A related compound, N-acetyl-L-cysteine (NAC), has been reported to interfere with the MTT reagent, leading to a color change that is independent of cellular metabolic activity.[1] It is possible that N-acetylhistidine could have a similar effect.
-
Troubleshooting Steps:
-
Run Proper Controls: Include a cell-free control with your cell culture media and N-acetylhistidine to determine if there is a direct reaction with the MTT reagent.[1]
-
Consider Alternative Viability Assays: Use a different cell viability assay that does not rely on the reduction of tetrazolium salts, such as a trypan blue exclusion assay or a CyQUANT assay.[1]
-
Issue 2: Unexpected peaks in HPLC analysis.
-
Problem: I am observing unexpected peaks in my HPLC chromatogram when analyzing N-acetylhistidine samples.
-
Potential Causes:
-
Troubleshooting Steps:
-
Optimize Sample Preparation and Storage: Ensure that your sample preparation and storage procedures are optimized for stability. This includes using fresh solutions and appropriate storage temperatures.[1]
-
Verify Solvent and Glassware Cleanliness: Use high-purity solvents and ensure all glassware is thoroughly cleaned to avoid introducing contaminants.
-
Quantitative Data on Stability of a Structurally Similar Compound
As previously mentioned, comprehensive quantitative stability data for N-acetylhistidine is not widely available. However, the following tables summarize the stability of N-acetylcysteine (NAC), a structurally similar compound, under different storage conditions. This data is provided for illustrative purposes to indicate how a related compound behaves.
Disclaimer: The following data pertains to N-acetylcysteine (NAC) and should not be directly extrapolated to N-acetylhistidine. Researchers should perform their own stability studies for N-acetylhistidine in their specific experimental buffers.
Table 1: Stability of N-acetylcysteine (NAC) Solution (25 mg/mL) at 5 ± 3 °C [5]
| Time (hours) | Mean NAC Content (%) |
| 0 | 100.0 |
| 8 | 98.7 |
| 24 | 97.5 |
| 48 | 96.2 |
| 72 | 95.1 |
| 168 | 92.8 |
Table 2: Stability of N-acetylcysteine (NAC) Solution (25 mg/mL) at 25 ± 2 °C [5]
| Time (hours) | Mean NAC Content (%) |
| 0 | 100.0 |
| 8 | 97.4 |
| 24 | 95.0 |
| 48 | 92.1 |
| 72 | 89.8 |
Experimental Protocols
Protocol 1: General Method for Assessing the Stability of N-acetylhistidine in an Experimental Buffer
This protocol outlines a general method for determining the stability of N-acetylhistidine in a specific buffer over time using HPLC-UV analysis.
Materials:
-
N-acetylhistidine
-
Experimental buffer of choice (e.g., PBS, Tris-HCl)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or other appropriate mobile phase modifier)
-
0.22 µm syringe filters
-
HPLC vials
Methodology:
-
Preparation of N-acetylhistidine Stock Solution:
-
Prepare a concentrated stock solution of N-acetylhistidine in your chosen experimental buffer.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Incubation Conditions:
-
Aliquot the stock solution into multiple HPLC vials.
-
Store the vials at the desired experimental temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time Points:
-
Analyze samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
The t=0 sample should be analyzed immediately after preparation.
-
-
Sample Preparation for HPLC:
-
At each time point, take an aliquot of the N-acetylhistidine solution and dilute it to a suitable concentration for HPLC analysis using the initial mobile phase.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Quantification: Generate a standard curve with known concentrations of N-acetylhistidine. Calculate the concentration of N-acetylhistidine in the stability samples by comparing their peak areas to the standard curve.
-
-
Data Analysis:
-
Plot the percentage of the initial N-acetylhistidine concentration remaining versus time for each temperature.
-
Determine the time at which the concentration drops below a certain threshold (e.g., 90%) to establish the stability under those conditions.
-
Visualizations
Caption: Workflow for assessing N-acetylhistidine stability.
Caption: Troubleshooting logic for unexpected HPLC results.
Caption: Plausible degradation of the histidine moiety.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in N-acetyl-L-histidine synthesis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-acetyl-L-histidine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-acetyl-L-histidine, particularly when using the common method of acetylating L-histidine with acetic anhydride.
Q1: My reaction is incomplete, with a significant amount of L-histidine starting material remaining. What are the likely causes and solutions?
An incomplete reaction is a primary cause of low yields. Several factors can contribute to this issue:
-
Insufficient Acetylating Agent: The stoichiometry of acetic anhydride to L-histidine is critical. A molar excess of acetic anhydride is typically required to drive the reaction to completion.
-
Poor Temperature Control: The acetylation of amino acids is an exothermic reaction. Without adequate cooling, side reactions can occur, and the stability of the reagents may be compromised. Maintaining a low temperature, typically with an ice bath, is crucial.[1]
-
Inadequate Mixing: L-histidine may not be fully soluble in the initial reaction medium. Vigorous and continuous stirring is necessary to ensure the suspended amino acid can react with the acetic anhydride.[1]
-
Short Reaction Time: While the reaction is often rapid, allowing insufficient time can lead to incomplete conversion. Reaction progress should be monitored to determine the optimal duration.[1]
Q2: My final yield is low despite the reaction appearing to go to completion. Where could I be losing my product?
Product loss frequently occurs during the workup and purification stages. Key areas to investigate include:
-
Workup Procedure: N-acetyl-L-histidine has significant solubility in water. Excessive washing of the crystalline product with water, especially if not ice-cold, can lead to substantial losses.
-
Crystallization/Precipitation: Incomplete crystallization is a common source of yield loss. Ensure the solution is sufficiently concentrated before cooling and allow adequate time for the crystals to form, such as overnight in a refrigerator.[1][2]
-
Filtration and Transfer: Mechanical losses can occur when transferring the product between vessels or during filtration. Ensure all crystalline product is carefully collected from the reaction flask and funnel.
Q3: I'm observing unexpected impurities in my final product. What are the potential side reactions?
The presence of impurities suggests that side reactions may be occurring. Potential side reactions include:
-
Di-acetylation: While the primary amino group is the most reactive site, acetylation of the imidazole ring nitrogens is a possibility, especially with a large excess of acetic anhydride or elevated temperatures.
-
Degradation: Extreme pH levels or high temperatures can lead to the degradation of both the starting material and the product. The reaction should be performed under controlled temperature conditions.[1]
-
Aspartimide Formation (in peptide synthesis): When acetylating sequences containing Asp-His, the aspartic acid residue can cyclize to a succinimide, which is a known side reaction during acetylation procedures.[3]
Q4: How can I effectively monitor the reaction to optimize conditions and maximize yield?
Proper reaction monitoring is essential for optimization.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective method to qualitatively track the consumption of the L-histidine starting material and the formation of the N-acetyl-L-histidine product.[4] The difference in polarity between the amino acid and its acetylated derivative allows for clear separation on the plate.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can be used to determine the precise conversion rate and identify the presence of side products, allowing for fine-tuning of reaction parameters.[5]
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for N-acetyl-L-histidine synthesis with acetic anhydride?
While yields can vary based on scale and specific conditions, well-optimized acetylation of amino acids using acetic anhydride can often achieve high yields, sometimes in the range of 80-92%.[2][6]
Q2: What are the generally recommended reaction conditions for this synthesis?
The most effective conditions involve the careful control of stoichiometry, temperature, and reaction time. A summary of recommended parameters is provided in the table below.
Q3: What is the most common and effective method for purifying crude N-acetyl-L-histidine?
Recrystallization is the most widely used and effective method for purifying the crude product.[1] Common solvent systems include hot water or mixtures of ethanol and water. This method is effective at removing unreacted starting materials and inorganic byproducts. For highly impure samples, column chromatography using an ion-exchange resin like DOWEX may be necessary.[4]
Q4: Are there alternative methods if the acetic anhydride synthesis consistently fails?
Yes, an alternative is enzymatic synthesis. This method utilizes the enzyme Histidine N-acetyltransferase (HISAT) to catalyze the transfer of an acetyl group from acetyl-CoA to L-histidine.[5][7] This approach offers high specificity and can be performed under mild conditions, but it requires access to the purified enzyme and cofactors.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acetic anhydride | Use a molar excess of acetic anhydride (e.g., 2 equivalents).[1] |
| Poor temperature control (too warm) | Conduct the reaction in an ice bath to manage the exothermic process.[1] | |
| Inadequate mixing/dissolution | Use vigorous mechanical stirring throughout the addition and reaction time.[1] | |
| Low Yield After Workup | Product loss during washing | Wash the crystalline product with a minimal amount of ice-cold water.[1] |
| Incomplete crystallization | Allow the solution to crystallize overnight in a refrigerator.[1][2] | |
| Presence of Impurities | Side reactions (e.g., di-acetylation) | Avoid large excesses of acetic anhydride and maintain low temperatures. |
| Degradation of product/reagents | Ensure temperature and pH are controlled throughout the process. |
Table 2: Recommended Reaction Parameters for L-histidine Acetylation
| Parameter | Recommended Value/Condition | Reference |
| L-Histidine:Acetic Anhydride | 1 : 2 (molar ratio) | [1] |
| Solvent | Water | [1][2] |
| Temperature | Cooled in an ice bath (0-5 °C) | [1] |
| Reaction Time | 15 - 30 minutes | [1] |
| Purification Method | Recrystallization from water or ethanol-water | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-acetyl-L-histidine with Acetic Anhydride
This protocol is adapted from historical methods for the acetylation of amino acids.[1][2]
Materials:
-
L-Histidine
-
Acetic anhydride (95% or higher)
-
Deionized water
-
Ethanol (for recrystallization, optional)
-
Reaction flask with mechanical stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Refrigerator
Methodology:
-
Dissolution: In a flask equipped with a mechanical stirrer, dissolve or suspend 1 mole equivalent of L-Histidine in a suitable volume of water.
-
Cooling: Place the flask in an ice bath and cool the mixture to 0-5 °C with continuous stirring.
-
Acetylation: Add approximately 2 mole equivalents of acetic anhydride portion-wise to the cold, stirred suspension.
-
Reaction: Continue to stir vigorously for 15-30 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
Crystallization: Once the reaction is complete, place the flask in a refrigerator (4-7 °C) overnight to allow for complete crystallization of the product.
-
Isolation: Collect the crystalline precipitate by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small volume of ice-cold water to remove acetic acid and unreacted starting materials.
-
Drying & Purification: Dry the crude product. For higher purity, recrystallize the product from hot water or an ethanol-water mixture.
Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
Materials:
-
Silica gel TLC plates (with UV indicator)
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v) is a common solvent system for amino acids.
-
Visualization Agent: Ninhydrin stain.
-
Capillary tubes for spotting.
Methodology:
-
Spotting: At various time points (e.g., 0, 15, and 30 minutes), take a small aliquot from the reaction mixture and spot it onto the TLC plate. Also spot standards for L-histidine and, if available, pure N-acetyl-L-histidine.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase and allow the solvent to travel up the plate.
-
Visualization: After development, dry the plate and spray it with a ninhydrin solution. Heat the plate gently. The L-histidine (starting material) will appear as a colored spot (typically purple), while the N-acetyl-L-histidine product (which lacks a primary amine) will not react with ninhydrin. This allows for clear visualization of the starting material's consumption.
Mandatory Visualizations
Caption: General experimental workflow for N-acetyl-L-histidine synthesis.
Caption: Troubleshooting logic flow for diagnosing low synthesis yields.
Caption: Chemical synthesis pathway for N-acetyl-L-histidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opus.govst.edu [opus.govst.edu]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for the optimization of N-acetylhistidine separation from related compounds using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating N-acetylhistidine from related compounds like L-histidine?
The primary challenges stem from the polar nature of N-acetylhistidine and its structural similarity to related compounds, particularly its precursor, L-histidine. Key issues include:
-
Poor Retention: Insufficient retention on standard reversed-phase (RP) columns (e.g., C18) due to high polarity.
-
Peak Tailing: Asymmetrical peak shapes, especially for histidine, which has a basic imidazole group that can interact with acidic residual silanols on the silica column packing.[1][2]
-
Co-elution: Difficulty in achieving baseline separation between N-acetylhistidine and other small, polar, structurally similar compounds.
Q2: Which HPLC mode is best suited for analyzing N-acetylhistidine?
Both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Chromatography (HILIC) can be used, but the choice depends on your specific separation goals and available instrumentation.
-
Hydrophilic Interaction Chromatography (HILIC): This is often the preferred technique for highly polar compounds like N-acetylhistidine.[3] HILIC uses a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile), which provides good retention for polar analytes.[3][4][5]
-
Reversed-Phase HPLC (RP-HPLC): Standard RP-HPLC can be challenging but can be optimized. To enhance retention and improve peak shape, ion-pairing agents are often required.[6]
Q3: How does mobile phase pH affect the separation?
Mobile phase pH is a critical parameter for controlling the retention and selectivity of ionizable compounds like N-acetylhistidine and histidine.[7][8]
-
At low pH (e.g., 2.5-3.5): The carboxylic acid group is protonated (neutral), and the imidazole ring (pKa ~6.0) and primary amine group are protonated (positive charge). Operating at a low pH can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions and reducing peak tailing for basic compounds like histidine.[1][9]
-
At neutral pH (e.g., 7.4): The carboxylic acid group is deprotonated (negative charge), and the imidazole ring is partially protonated. This pH can be effective for achieving separation, as demonstrated in some amino acid analyses.[10]
Adjusting the pH by at least one unit away from the analyte's pKa value is recommended to ensure reproducible retention times.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your analysis.
Problem 1: Poor Peak Shape (Tailing Peaks)
Peak tailing is a common issue when analyzing basic compounds on silica-based columns.[1] It is often caused by secondary interactions between the analyte and the stationary phase.[9]
-
Cause: Strong interaction between the basic imidazole group of histidine or N-acetylhistidine and acidic silanol groups on the silica surface.[1]
-
Solutions:
-
Lower Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an acid like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing unwanted ionic interactions.[1]
-
Increase Buffer Strength: A higher buffer concentration can help mask the residual silanol sites, improving peak symmetry.[9]
-
Use a Highly Deactivated Column: Employ a modern, end-capped column specifically designed to minimize silanol activity.[1][9]
-
Check for Column Issues: A void at the column inlet or a blocked frit can also cause peak tailing for all compounds.[9] If this is suspected, reversing and flushing the column (if permitted by the manufacturer) or replacing it may be necessary.[1]
-
dot
Caption: Troubleshooting workflow for HPLC peak tailing.
Problem 2: Insufficient Retention on a Reversed-Phase Column
N-acetylhistidine and histidine are highly polar and may elute at or near the void volume on traditional C18 columns.
-
Cause: The analytes have a stronger affinity for the polar mobile phase than for the nonpolar stationary phase.
-
Solutions:
-
Switch to HILIC: This is the most effective solution. A HILIC column will provide strong retention for these polar compounds.[3][4]
-
Use an Ion-Pairing Reagent: For RP-HPLC, add an ion-pairing reagent to the mobile phase. For positively charged analytes like histidine at low pH, a reagent like 1-heptanesulfonic acid can be used.[6] The reagent forms a neutral complex with the analyte, increasing its hydrophobicity and retention on the RP column.
-
Decrease Organic Modifier: Reduce the percentage of acetonitrile or methanol in the mobile phase. However, this may not be sufficient for very polar compounds and can lead to long run times.
-
Use a Polar-Embedded or Aqueous C18 Column: These columns are designed to be more stable in highly aqueous mobile phases and provide slightly more retention for polar analytes than standard C18 columns.
-
dot
Caption: Decision tree for improving analyte retention.
Experimental Protocols & Data
Table 1: Starting HPLC Method Parameters
This table provides recommended starting conditions for method development.
| Parameter | Method A: Ion-Pair RP-HPLC | Method B: HILIC |
| Column | C18, end-capped (e.g., TSK–gel ODS-80Ts), 4.6 x 150 mm, 5 µm[6] | Amide or Silica (e.g., XBridge BEH Amide), 2.1 x 100 mm, 1.7 µm[3][11] |
| Mobile Phase A | 50 mM Potassium Dihydrogen Phosphate + 6 mM 1-Heptanesulfonic Acid, pH 3.4[6] | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic: 96% A, 4% B[6] | Start at 5-10% A, increase to 40-50% A over 10-15 minutes |
| Flow Rate | 1.0 mL/min[6] | 0.3 - 0.5 mL/min |
| Column Temp. | 45°C[6] | 30°C |
| Detection (UV) | 210 nm[6] | 210 nm |
| Injection Vol. | 10 µL | 2 - 5 µL |
Protocol: Sample and Mobile Phase Preparation
A robust and reproducible method begins with careful preparation of your sample and mobile phases.
-
Mobile Phase Preparation:
-
Always use HPLC-grade solvents and reagents.
-
For buffered mobile phases, dissolve salts in the aqueous portion first.
-
Adjust the pH of the aqueous phase before adding the organic solvent.[7]
-
Filter all aqueous buffers through a 0.22 µm or 0.45 µm filter to remove particulates and prevent column blockage.[12]
-
Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the pump.[13]
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is identical to or weaker than the initial mobile phase. Injecting a sample in a stronger solvent can cause severe peak distortion.[12]
-
For HILIC, this means dissolving the sample in a high percentage of acetonitrile.
-
For RP-HPLC, dissolve the sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates that could block the column frit.[12]
-
dot
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. helixchrom.com [helixchrom.com]
- 3. waters.com [waters.com]
- 4. Amino Acid Analysis by Hydrophilic Interaction Chromatography Coupled with Isotope Dilution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Addressing matrix effects in mass spectrometry analysis of N-acetylhistidine.
Welcome to the technical support center for the mass spectrometry analysis of N-acetylhistidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of N-acetylhistidine LC-MS analysis?
A: Matrix effects are the alteration of ionization efficiency for N-acetylhistidine caused by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification. Ion suppression is the more commonly observed phenomenon in electrospray ionization (ESI). The components responsible can range from salts and endogenous metabolites to proteins and phospholipids.
Q2: Why is N-acetylhistidine susceptible to matrix effects?
A: N-acetylhistidine, as an acetylated amino acid, has specific physicochemical properties that can make it prone to matrix effects. Acetylation neutralizes the positive charge on the amine group, which can reduce ionization efficiency in the commonly used positive-ion mode. Furthermore, its analysis in complex biological matrices means it often co-elutes with numerous endogenous compounds that can compete for ionization in the mass spectrometer's source.
Q3: How can I detect and quantify matrix effects in my assay?
A: There are several established methods to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative method where the response of N-acetylhistidine spiked into a blank, extracted matrix is compared to its response in a neat solvent. The difference between these responses reveals the extent of ion suppression or enhancement. A value less than 100% indicates suppression, while a value greater than 100% indicates enhancement.
-
Post-Column Infusion Method: This is a qualitative method used to identify regions in the chromatogram where matrix effects occur. A solution of N-acetylhistidine is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix is injected. Any dip or rise in the baseline signal for N-acetylhistidine indicates where co-eluting matrix components are causing ion suppression or enhancement, respectively.
-
Matrix-Matched Calibrators: This approach involves preparing calibration standards in a blank matrix that is identical to the study samples. While this helps to compensate for the effect, it doesn't eliminate it and relies on the availability of a representative blank matrix.
Q4: What is the most effective strategy to compensate for matrix effects?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects. A SIL-IS, such as ¹³C- or ¹⁵N-labeled N-acetylhistidine, is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the workflow and co-elutes with the analyte. Because it experiences the same matrix effects, any signal variation is mirrored in both the analyte and the internal standard, allowing for accurate correction through ratio-based quantification.
Troubleshooting Guide
Problem: My N-acetylhistidine signal is low and inconsistent across different biological samples.
This issue is a classic symptom of ion suppression due to matrix effects. The variability between samples suggests that the composition of the matrix is different from one sample to the next.
Caption: Troubleshooting workflow for low and inconsistent signals.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering substances before analysis.
-
Protein Precipitation (PPT): A simple method, but often leaves behind phospholipids and other small molecules. Using acetonitrile is generally more effective at removing proteins than methanol.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning N-acetylhistidine into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining the analyte on
-
Best practices for long-term storage of N-acetylhistidine solutions.
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the long-term storage of N-acetylhistidine solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data tables to ensure the integrity and stability of your experimental materials.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid N-acetylhistidine?
For long-term stability, solid N-acetylhistidine, particularly as N-acetyl-L-histidine monohydrate, should be stored in a tightly sealed container, protected from moisture and light.[1] Recommended temperatures can vary, with options including 2-8°C or a cool, dark place.[1] For extended periods, storage at -20°C in a desiccator is a common practice to ensure the stability of related compounds.[1]
Q2: How should I store N-acetylhistidine solutions for long-term use?
Stock solutions of N-acetylhistidine are best preserved when stored frozen. A stock solution can be stable for up to 6 months at -80°C or for 1 month at -20°C.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into single-use volumes before freezing.[1][2]
Q3: What solvents are suitable for dissolving and storing N-acetylhistidine?
N-acetylhistidine is soluble in water.[1] For stock solutions, sterile, high-purity water is a common choice. If the stock solution will be used in cell culture, it is advisable to filter-sterilize the solution through a 0.22 µm filter before use.[1][2] While small amounts of DMSO can be used for compounds that are difficult to dissolve, it is generally not recommended for the long-term storage of solutions.[1]
Q4: What are the potential degradation pathways for N-acetylhistidine during storage?
The primary degradation pathways for N-acetylhistidine include hydrolysis of the N-acetyl group, especially under strongly acidic or basic conditions, and photo-oxidation, which could potentially lead to the formation of dimers.[1] The stability of N-acetylated amino acids has been shown to be pH-dependent.[1] For the related compound N-acetylcysteine (NAC), dimerization is a main degradation pathway, particularly under oxidative conditions.[3]
Q5: How can I visually inspect my N-acetylhistidine solution for degradation?
Visual inspection can be the first indicator of potential degradation. Examine the solution for:
-
Clarity and Transparency: The solution should be clear and free from turbidity.[4]
-
Absence of Particulates: There should be no visible particulate matter, precipitates, or aggregates.[4]
-
Color Changes: Any deviation from the expected color of the solution could indicate chemical changes.[1]
-
Uniformity of Appearance: The overall appearance should be consistent with a freshly prepared solution.[4]
Q6: What is the most reliable method to confirm the stability of my N-acetylhistidine solution?
While visual inspection is a useful first step, the most reliable method for assessing stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[1] A stability-indicating HPLC method can quantify the amount of intact N-acetylhistidine and detect the presence of any degradation products. A decrease in the main N-acetylhistidine peak and the appearance of new peaks are indicative of degradation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of N-acetylhistidine solutions.
Issue: Precipitation is observed in the N-acetylhistidine solution upon thawing or during storage.
Caption: Troubleshooting workflow for precipitation in N-acetylhistidine solutions.
-
Potential Cause 1: Solution concentration is too high for the storage temperature.
-
Solution: Consider storing the solution at a lower concentration or using a different solvent system.[1]
-
-
Potential Cause 2: Change in the pH of the solution.
-
Solution: Ensure the pH of the solution is stable and within the optimal range. For similar compounds, a pH of 5-7 is often recommended.[1]
-
-
Potential Cause 3: Degradation of the compound.
-
Solution: Analyze the precipitate and the supernatant by HPLC to check for degradation products.[1]
-
Quantitative Stability Data
Table 1: Recommended Long-Term Storage Conditions for N-Acetylhistidine Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 months | Aliquot into single-use volumes to avoid freeze-thaw. |
| -20°C | 1 month | Aliquot into single-use volumes to avoid freeze-thaw. |
Data compiled from multiple sources.[1][2][5]
Table 2: Illustrative Stability of N-Acetylcysteine (NAC) Solutions in D5W
| Compound | Concentration | Storage Temperature | Duration | Stability |
| N-Acetylcysteine (NAC) | 25 mg/mL | 5 ± 3°C | 4 days | Content remained >95% of initial. |
| N-Acetylcysteine (NAC) | 25 mg/mL | 25 ± 2°C | 3 days | Content remained >95% of initial. |
This data is for N-acetylcysteine and serves as an illustrative example.[3]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of N-acetylhistidine. Method validation and optimization may be required for specific applications.
Caption: Workflow for stability-indicating HPLC analysis.
1. Preparation of Stressed Samples: Prepare solutions of N-acetylhistidine (e.g., 1 mg/mL in water) and subject them to the following stress conditions:[1]
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and store at room temperature for 24 hours.
-
Thermal Degradation: Heat solid N-acetylhistidine at 105°C for 24 hours, then dissolve in the mobile phase.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
2. Analysis of Stressed Samples:
-
Neutralize the acid and base hydrolyzed samples before injection.[1]
-
Dilute all stressed samples to the working concentration with the mobile phase.[1]
-
Analyze all samples by a validated stability-indicating HPLC method.
3. HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile with formic acid).
-
Flow Rate: Typically 0.4-1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Temperature: Column temperature maintained at a constant value (e.g., 40°C).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
A decrease in the area of the main N-acetylhistidine peak and the appearance of new peaks indicate degradation.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main peak and from each other.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visual Inspection Services for Biopharm Quality & Compliance [coriolis-pharma.com]
- 5. benchchem.com [benchchem.com]
Avoiding freeze-thaw cycle degradation of N-acetylhistidine aliquots.
This technical support center provides guidance on the proper handling and storage of N-acetylhistidine to minimize degradation, with a specific focus on the detrimental effects of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid N-acetylhistidine?
For long-term stability, solid N-acetylhistidine should be stored in a tightly sealed container, protected from light and moisture. Recommended storage is in a cool, dark place, with temperatures between 2-8°C.[1] For extended storage periods, maintaining the solid at -20°C in a desiccator is also a common and effective practice.
Q2: How should I prepare and store N-acetylhistidine solutions?
N-acetylhistidine is soluble in water. For stock solutions, it is recommended to use sterile, high-purity water. To prevent microbial contamination, especially if the solution will be used in cell culture, it should be filter-sterilized through a 0.22 µm filter. To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes before freezing.[2]
Q3: What is the recommended storage temperature and shelf-life for N-acetylhistidine solutions?
For optimal stability, N-acetylhistidine stock solutions should be stored frozen. The recommended storage temperatures and corresponding shelf-lives are summarized in the table below.
| Storage Temperature | Shelf-Life |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
| Data based on N-Acetyl-L-histidine monohydrate solutions.[3] |
Q4: Why is it critical to avoid repeated freeze-thaw cycles?
Repeated freeze-thaw cycles can lead to the degradation of N-acetylhistidine. This can result in a decrease in the compound's purity and potency, leading to inconsistent experimental results.[4] The formation of ice crystals during freezing and their subsequent melting can also cause changes in the local concentration and pH of the solution, which can accelerate degradation pathways.
Q5: What are the potential degradation pathways for N-acetylhistidine?
The primary degradation pathways for N-acetylhistidine include:
-
Hydrolysis: The N-acetyl group can be hydrolyzed, particularly under strong acidic or basic conditions.
-
Photo-oxidation: Exposure to light can lead to oxidation and the potential formation of dimers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of N-acetylhistidine stock solution due to repeated freeze-thaw cycles or improper storage. | - Prepare fresh stock solutions from solid N-acetylhistidine.- Ensure stock solutions are aliquoted into single-use volumes to avoid multiple freeze-thaw cycles.[2]- Verify storage conditions (temperature and protection from light). |
| Precipitate observed in thawed aliquot | - Poor solubility at lower temperatures.- Change in pH of the solution upon freezing. | - Gently warm the aliquot to room temperature and vortex to redissolve the precipitate.- Ensure the pH of the solution is within the optimal range for stability (typically pH 5-7 for similar compounds). |
| Loss of biological activity | Chemical degradation of N-acetylhistidine. | - Perform a stability analysis of the stock solution using a suitable method like HPLC.- Prepare fresh solutions and handle them with sterile techniques to prevent microbial contamination. |
Experimental Protocols
Protocol 1: Preparation and Aliquoting of N-acetylhistidine Stock Solution
Objective: To prepare a stable, ready-to-use N-acetylhistidine stock solution and properly store it to prevent degradation.
Materials:
-
N-acetylhistidine (solid)
-
High-purity, sterile water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of solid N-acetylhistidine.
-
Dissolve the solid in the appropriate volume of high-purity, sterile water to achieve the desired stock concentration (e.g., 100 mM).
-
Ensure complete dissolution by gentle vortexing.
-
Attach a 0.22 µm syringe filter to a sterile syringe.
-
Draw the N-acetylhistidine solution into the syringe.
-
Filter-sterilize the solution into a sterile conical tube.
-
Dispense single-use aliquots of the sterile stock solution into sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid thawing the remaining stock.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Forced Degradation Study of N-acetylhistidine
Objective: To assess the stability of N-acetylhistidine under various stress conditions and identify potential degradation products.
Materials:
-
N-acetylhistidine solution (e.g., 1 mg/mL in water)
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp (e.g., 254 nm)
-
Heating block or oven
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Mix the N-acetylhistidine solution with 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the N-acetylhistidine solution with 1N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the N-acetylhistidine solution with 3% H₂O₂ and store at room temperature for 24 hours.
-
Photolytic Degradation: Expose the N-acetylhistidine solution to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Heat solid N-acetylhistidine at 105°C for 24 hours, then dissolve it in the mobile phase for analysis.
-
Analysis:
-
Neutralize the acid and base hydrolyzed samples before injection into the HPLC system.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A typical method would use a C18 column with a mobile phase of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA), with detection at 210 nm.
-
Visualizations
Caption: Workflow for preparing and storing N-acetylhistidine aliquots.
Caption: Troubleshooting guide for inconsistent experimental results.
Caption: Potential degradation pathways of N-acetylhistidine.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Human Metabolome Database: Showing metabocard for N-Acetylhistidine (HMDB0032055) [hmdb.ca]
- 3. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of products from the reactions of N-acetyldopamine quinone with N-acetylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-acetylhistidine Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the aqueous solubility of N-acetylhistidine through pH adjustment. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful preparation of your N-acetylhistidine solutions.
Physicochemical Properties of N-acetylhistidine
Understanding the physicochemical properties of N-acetylhistidine is crucial for optimizing its solubility. The molecule's ionizable groups, specifically the carboxylic acid and the imidazole ring, dictate its charge and solubility at different pH values.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₃ | PubChem[1] |
| Molecular Weight | 197.19 g/mol | PubChem[1] |
| pKa (Carboxylic Acid) | ~3.53 | ChemAxon[2] |
| pKa (Imidazole Ring) | ~6.55 - 7.05 | ChemAxon, R. Williams[2][3] |
| Water Solubility | 62.5 mg/mL (with sonication and heating to 60°C) | MedchemExpress[4] |
| PBS Solubility | 12.5 mg/mL | MedchemExpress[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my N-acetylhistidine not dissolving in water at neutral pH?
N-acetylhistidine is generally soluble in water, but achieving high concentrations can be challenging.[5] Near its isoelectric point (the pH at which the net charge is zero), the molecule is least soluble. The pKa of the imidazole ring is around 6.55-7.05, meaning that at neutral pH (around 7), a significant population of the molecules can be zwitterionic, reducing their solubility.
Q2: How does pH adjustment enhance the solubility of N-acetylhistidine?
By adjusting the pH, you can alter the ionization state of N-acetylhistidine's functional groups, thereby increasing its solubility.[]
-
Acidic pH (below ~3.5): The carboxylic acid group is protonated (neutral charge), and the imidazole ring is protonated (positive charge). The overall positive charge on the molecule enhances its interaction with water, increasing solubility.
-
Alkaline pH (above ~7.1): The carboxylic acid group is deprotonated (negative charge), and the imidazole ring is deprotonated (neutral charge). The overall negative charge on the molecule enhances its interaction with water, increasing solubility.
Q3: What is the optimal pH range for dissolving N-acetylhistidine?
To maximize solubility, the pH should be adjusted to be at least 1-2 pH units away from the pKa values.
-
For a positively charged, soluble species, adjust the pH to below 4.5 .
-
For a negatively charged, soluble species, a pH of 7.5 or higher is recommended. The reaction to form N-acetylhistidine has been noted to be relatively stable at pH values of 7 and above.[7]
Q4: What happens if the pH is too low or too high?
While adjusting the pH is effective, extreme pH values can lead to chemical degradation of the compound. It is important to consider the stability of N-acetylhistidine for your specific application. For most in-vitro and in-vivo applications, maintaining the pH within a physiologically compatible range (e.g., 6.0 to 8.0) is crucial once the compound is dissolved.
Q5: What buffers are recommended for preparing N-acetylhistidine solutions?
Phosphate buffers are a good choice as they have been shown to be suitable for reactions involving N-acetylhistidine.[7] For cell culture applications, standard buffers like PBS can be used, though solubility might be lower compared to water.[4] When preparing a stock solution, it is often best to dissolve the compound in water first, adjust the pH, and then add buffer components or dilute it into your final buffered medium.
Q6: I've adjusted the pH, but solubility is still an issue. What else can I do?
If you are still facing solubility challenges, especially at high concentrations, consider the following methods:
-
Gentle Warming: Use a water bath set to 37°C to aid dissolution.[5][8]
-
Sonication: A water-bath sonicator can be used for 5-10 minutes to break up particles and enhance dissolution.[5][8]
-
Co-solvents: For some applications, the use of co-solvents like DMSO may be an option, though this should be tested for compatibility with your experimental system.[4]
Experimental Protocols
Protocol: Preparation of a pH-Adjusted N-acetylhistidine Aqueous Solution
This protocol provides a step-by-step method for dissolving N-acetylhistidine in water by adjusting the pH.
Materials:
-
N-acetylhistidine powder
-
Ultrapure water
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (e.g., 0.22 µm syringe filter)
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of N-acetylhistidine powder.
-
Add Solvent: Add a portion of the final volume of ultrapure water (e.g., 80% of the final volume) to a sterile beaker with a magnetic stir bar.
-
Create Slurry: While stirring, slowly add the N-acetylhistidine powder to the water. A suspension or slurry will form.
-
Initial pH Measurement: Place the calibrated pH electrode into the suspension and record the initial pH.
-
pH Adjustment:
-
To increase solubility by creating a negatively charged species, add 0.1 M NaOH dropwise to the solution.
-
Monitor the pH closely. Continue adding base until the N-acetylhistidine completely dissolves and the target pH (e.g., pH 7.5-8.0) is reached and stable.
-
-
Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable, transfer the solution to a volumetric flask and add ultrapure water to reach the final desired volume.
-
Sterilization (Optional): If required for your application, sterile filter the final solution using a 0.22 µm filter.[4]
-
Storage: Store the solution appropriately. For short-term storage, 4°C is recommended. For long-term storage, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Visualizations
Caption: Relationship between pH, ionization state, and solubility of N-acetylhistidine.
Caption: Experimental workflow for N-acetylhistidine solution preparation via pH adjustment.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Precipitate forms after pH adjustment and reaching the final volume. | The solution may be supersaturated, or the addition of the final volume of water has slightly shifted the pH back towards the isoelectric point. | Re-check the pH and make minor adjustments if necessary. If the concentration is very high, consider preparing a slightly more dilute solution. Ensure thorough mixing.[9] |
| The solution is clear after dissolving but becomes cloudy upon storage at 4°C. | The solubility of N-acetylhistidine is temperature-dependent. The compound may be precipitating out at the lower temperature. | Try gentle warming to redissolve the compound before use. If the issue persists, prepare fresh solutions before each experiment or store at room temperature if stability allows (check for degradation). |
| The pH of the solution drifts after initial adjustment. | The solution is not adequately buffered, or atmospheric CO₂ is dissolving into an alkaline solution, lowering its pH. | For long-term stability of the pH, consider preparing the solution in a suitable buffer system (e.g., 10 mM phosphate buffer) after the initial dissolution and pH adjustment in water.[7] |
| The compound degrades after pH adjustment. | N-acetylhistidine may be unstable at the chosen pH, especially at extreme acidic or alkaline conditions or during prolonged storage. | Minimize the time the compound is kept at a high or low pH. Whenever possible, perform a stability study for your specific conditions using an appropriate analytical method like HPLC to ensure the integrity of the compound over the duration of your experiment. |
References
- 1. N-Acetyl-L-histidine | C8H11N3O3 | CID 75619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for N-Acetylhistidine (HMDB0032055) [hmdb.ca]
- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. knowledge.illumina.com [knowledge.illumina.com]
Technical Support Center: Sonication-Assisted Dissolution of N-acetylhistidine
Troubleshooting Guide
Researchers may encounter several challenges when dissolving N-acetylhistidine, particularly at high concentrations or in complex solvent systems. This guide provides solutions to common issues.
| Issue | Potential Cause(s) | Recommended Solutions |
| Cloudy or Milky Solution After Sonication | 1. Incomplete Dissolution: The sonication time or power may be insufficient to fully dissolve the N-acetylhistidine, especially at high concentrations. 2. Supersaturation and Precipitation: The solution may have become supersaturated during sonication, leading to precipitation upon cooling. 3. Contaminants: The presence of insoluble impurities in the N-acetylhistidine powder or solvent. 4. pH Shift: The pH of the solution may not be optimal for N-acetylhistidine solubility. | 1. Optimize Sonication: Increase sonication time in 5-minute intervals. If using a probe sonicator, consider short bursts (pulses) to prevent overheating. Ensure the sample is adequately cooled in an ice bath during sonication. 2. Gentle Warming: Combine sonication with gentle warming in a water bath (e.g., 37°C) to enhance solubility.[1][2] 3. Solvent Check: Use high-purity solvents. Filter the solvent before use if contamination is suspected. 4. pH Adjustment: Measure the pH of the solution. The solubility of amino acid derivatives can be pH-dependent. Adjust the pH to a more favorable range if necessary.[1] |
| Precipitate Forms Upon Cooling | Temperature-Dependent Solubility: N-acetylhistidine may have a higher solubility at the elevated temperatures generated during sonication. | 1. Maintain Elevated Temperature: If the experimental procedure allows, maintain the solution at a slightly elevated temperature (e.g., 37°C). 2. Prepare a More Dilute Solution: If possible, work with a lower concentration of N-acetylhistidine. 3. Use a Co-solvent: Consider the addition of a co-solvent, such as a small percentage of DMSO, to improve solubility at room temperature. |
| Suspected Degradation (e.g., unexpected peaks in HPLC) | Excessive Sonication: Prolonged exposure to high-energy ultrasound can lead to the degradation of the compound.[3] Overheating: Localized high temperatures during sonication can cause thermal degradation. | 1. Reduce Sonication Intensity: Use a lower power setting on the sonicator. 2. Employ Pulsed Sonication: Use cycles of sonication followed by cooling periods to dissipate heat. 3. Cooling: Ensure the sample vial is kept in an ice bath throughout the sonication process. 4. Monitor for Degradation: Analyze the sample using techniques like HPLC or LC-MS/MS to check for the presence of degradation products. |
| Foaming of the Solution | High Sonication Power: Excessive power can cause the solvent to cavitate too vigorously, leading to foam. | 1. Reduce Power Setting: Lower the amplitude of the sonicator. 2. Optimize Probe Position: Ensure the sonicator probe is submerged to an appropriate depth in the liquid, but not touching the sides or bottom of the vial. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for sonicating N-acetylhistidine?
A1: For general laboratory-scale dissolution, a water-bath sonicator is a good starting point. A typical recommendation is to sonicate for 5-10 minutes.[1] If solubility issues persist, this can be combined with gentle warming to 37°C.[1][2]
Q2: What solvents are compatible with the sonication-assisted dissolution of N-acetylhistidine?
A2: N-acetylhistidine is generally soluble in water.[1] For cell culture and other biological applications, Phosphate-Buffered Saline (PBS) is also a suitable solvent. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) can be used, often in combination with sonication to ensure complete dissolution.[2]
Q3: Can sonication cause N-acetylhistidine to degrade?
A3: Yes, excessive or high-intensity sonication has the potential to cause degradation of organic molecules.[3] This is often due to localized high temperatures and the generation of free radicals during acoustic cavitation. It is crucial to use the minimum effective sonication energy and to keep the sample cool during the process.
Q4: How can I tell if my N-acetylhistidine has degraded during sonication?
A4: The most reliable way to assess degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for analyzing the purity of N-acetylhistidine solutions. The appearance of new peaks or a decrease in the area of the main N-acetylhistidine peak can indicate degradation. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to identify potential degradation products.
Q5: Is a probe sonicator or a bath sonicator better for dissolving N-acetylhistidine?
A5: A bath sonicator provides a more gentle and uniform sonication, which is often sufficient for dissolving N-acetylhistidine and reduces the risk of overheating and degradation. A probe sonicator delivers more concentrated energy and is more effective for difficult-to-dissolve substances or for cell lysis, but it requires careful control to avoid sample degradation. For most routine dissolution of N-acetylhistidine, a bath sonicator is the preferred and safer option.
Experimental Protocols
Protocol 1: Standard Dissolution of N-acetylhistidine in Aqueous Buffer using a Bath Sonicator
Objective: To prepare a clear, homogenous solution of N-acetylhistidine in an aqueous buffer for use in biological assays.
Materials:
-
N-acetylhistidine powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Water-bath sonicator
-
Vortex mixer
-
Water bath set to 37°C (optional)
Methodology:
-
Weighing: Accurately weigh the desired amount of N-acetylhistidine powder and transfer it to a sterile conical tube.
-
Solvent Addition: Add the calculated volume of sterile PBS to the tube to achieve the target concentration.
-
Initial Mixing: Briefly vortex the tube for 30 seconds to disperse the powder.
-
Sonication: Place the tube in a water-bath sonicator. Ensure the water level in the sonicator is sufficient to cover the liquid level in the tube.
-
Sonication Parameters: Sonicate for 5-10 minutes.
-
Visual Inspection: After sonication, visually inspect the solution. If undissolved particles remain, proceed to the next step.
-
Gentle Warming (Optional): Place the tube in a 37°C water bath for 5-10 minutes. Periodically vortex the tube during this time.
-
Final Sonication: If necessary, sonicate for an additional 5 minutes.
-
Final Inspection: The final solution should be clear and free of any visible particulates.
-
Sterilization (for cell culture): If the solution is intended for cell culture, it should be filter-sterilized through a 0.22 µm syringe filter.
Protocol 2: Preparation of a High-Concentration N-acetylhistidine Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of N-acetylhistidine in DMSO for long-term storage and subsequent dilution into aqueous media.
Materials:
-
N-acetylhistidine powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, microcentrifuge tubes with screw caps
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of N-acetylhistidine powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes.
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes.
-
Visual Inspection: Ensure the solution is completely clear. If not, repeat the vortexing and sonication steps.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for up to one month or at -80°C for longer-term storage.[1]
Quantitative Data Summary
While specific quantitative data on the sonication-assisted dissolution of N-acetylhistidine is limited in publicly available literature, the following table provides general parameters and solubility information based on available data for N-acetylhistidine and related compounds.
| Parameter | Value/Range | Solvent | Notes |
| Solubility | Generally soluble[1] | Water | Solubility is temperature and pH-dependent. |
| ≥ 2 mg/mL[4] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Sonication can aid in achieving a clear solution.[4] | |
| ≥ 2 mg/mL[4] | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Sonication can be used if precipitation occurs.[4] | |
| Recommended Sonication Time (Bath Sonicator) | 5 - 10 minutes[1][2] | Water, PBS | This is a general guideline; optimization may be required for higher concentrations. |
| Recommended Temperature (with Sonication) | 37°C[1][2] | Water, PBS | Gentle warming can significantly improve dissolution. |
Visualizations
Experimental Workflow: Dissolving N-acetylhistidine
Caption: A flowchart illustrating the general workflow for dissolving N-acetylhistidine using sonication.
Logical Relationship: Troubleshooting Sonication Issues
Caption: A diagram showing the logical relationships between common issues, their potential causes, and solutions.
References
Common pitfalls in N-acetylhistidine quantification in biological samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of N-acetylhistidine (NAH) in biological samples.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for N-acetylhistidine quantification?
A1: The choice of analytical technique depends on the specific requirements of your study.[1] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and cost-effective method suitable for routine analysis and higher concentration levels.[2] For research applications demanding high sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2]
Q2: What is the most critical step in sample preparation for NAH analysis?
A2: Preventing analyte degradation and minimizing matrix effects are the most critical aspects. N-acetylhistidine can be susceptible to enzymatic degradation and hydrolysis.[3] Therefore, rapid sample processing at low temperatures and the addition of protease inhibitors are crucial. For LC-MS/MS analysis, effective removal of matrix components like phospholipids and proteins is vital to prevent ion suppression or enhancement.
Q3: Why is an internal standard necessary, and which one should I use?
A3: An internal standard (IS) is essential for accurate quantification, as it corrects for variability during sample preparation, injection, and analysis. For LC-MS/MS, a stable isotope-labeled (SIL) internal standard, such as d3-N-acetylhistidine, is highly recommended. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects, which provides the most accurate correction.[4]
Q4: How should N-acetylhistidine samples and stock solutions be stored?
A4: Solid N-acetylhistidine should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[5] Stock solutions are best stored at -80°C for up to six months or at -20°C for up to one month.[5] To prevent degradation from repeated freeze-thaw cycles, it is highly advisable to aliquot stock solutions into single-use volumes.[5] Biological samples (plasma, urine, tissue homogenates) should be stored at -80°C to ensure long-term stability of metabolites.[6][7]
Q5: Is derivatization required for N-acetylhistidine analysis?
A5: Derivatization is generally not required for LC-MS/MS analysis, as modern instruments are sensitive enough to detect the native molecule. For HPLC-UV or fluorescence detection, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can be employed to enhance sensitivity and chromatographic retention.[7][8]
Troubleshooting Guides
This section addresses common problems encountered during the quantification of N-acetylhistidine.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing (for NAH peak) | Secondary Interactions: The basic imidazole ring of histidine can interact with acidic silanol groups on the HPLC column packing.[5] | - Use a high-purity, end-capped silica column. - Lower the mobile phase pH (e.g., to pH 3.0 with phosphoric or formic acid) to protonate the silanol groups and reduce interaction.[2] - Consider adding a silanol-masking agent like triethylamine (TEA) to the mobile phase, though this is less common with modern columns.[5] |
| Column Overload: Injecting too high a concentration of the analyte.[9] | - Reduce the injection volume or dilute the sample.[10] | |
| Column Contamination/Void: Buildup of matrix components on the column frit or a void in the packing material.[10] | - Reverse-flush the column (if permitted by the manufacturer).[9] - Use a guard column to protect the analytical column.[11] - Replace the column if performance does not improve. | |
| Peak Fronting | Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. | - Reconstitute the final sample extract in the initial mobile phase or a weaker solvent. |
| Sample Overload: Extremely high concentration of the analyte. | - Dilute the sample. |
Problem 2: Low or No Signal Intensity (LC-MS/MS)
| Symptom | Potential Cause | Recommended Solution |
| Low Signal for NAH and Internal Standard | Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte in the mass spectrometer source.[12] | - Improve sample cleanup: Use solid-phase extraction (SPE) instead of simple protein precipitation. - Optimize chromatography to separate NAH from the interfering peaks. - Dilute the sample to reduce the concentration of matrix components. |
| Poor Instrument Settings: Incorrect mass transitions, collision energy, or source parameters. | - Optimize MS parameters by infusing a standard solution of NAH. Ensure you are monitoring the correct precursor ([M+H]+) and product ions. | |
| Low Signal for NAH only (IS signal is stable) | Analyte Degradation: NAH has degraded during sample collection, storage, or preparation. | - Ensure samples are collected and processed quickly on ice. - Check the pH of all solutions; extreme pH can cause hydrolysis of the N-acetyl group. - Evaluate the stability of NAH under your specific processing and storage conditions (freeze-thaw, benchtop stability).[5] |
| Poor Extraction Recovery: The sample preparation method is not efficiently extracting NAH.[13] | - Validate the extraction recovery by comparing pre-extraction and post-extraction spiked samples. - Test alternative extraction solvents or methods (e.g., different protein precipitation solvents, SPE). |
Problem 3: High Variability in Results (Poor Precision)
| Symptom | Potential Cause | Recommended Solution |
| Inconsistent Results Between Replicates | Inconsistent Sample Preparation: Manual steps in the extraction process are not being performed uniformly. | - Automate sample preparation steps where possible. - Ensure thorough vortexing and consistent incubation times. - Use a high-quality stable isotope-labeled internal standard added at the very beginning of the process to correct for variability.[4] |
| Instrument Variability: Fluctuations in the LC pump flow rate or inconsistent injector performance. | - Perform system suitability tests before each run. - Check for leaks in the LC system and ensure the pump is properly primed. | |
| Matrix Effects: The degree of ion suppression or enhancement varies between different samples. | - Use a stable isotope-labeled internal standard (e.g., d3-NAH). - If a SIL-IS is not available, use the matrix-matched calibration curve approach. |
Data Presentation: Quantitative Method Performance
The following tables summarize representative validation parameters for the quantification of N-acetylated amino acids in biological matrices. Note: As comprehensive validation data specifically for N-acetylhistidine is not widely published across all matrices, these tables include data from structurally similar compounds like N-acetylcysteine and N-acetylornithine to provide expected performance characteristics.
Table 1: Representative HPLC-UV Method Performance
| Parameter | Matrix | Expected Value | Reference |
|---|---|---|---|
| Linearity Range | Pharmaceutical Formulation | 1 - 100 µg/mL | [2] |
| Limit of Quantification (LOQ) | Dolphin Serum (Histidine-dipeptides) | 0.11 - 0.21 µmol/L | N/A |
| Precision (%RSD) | Dolphin Serum (Histidine-dipeptides) | < 6% | N/A |
| Accuracy (% Recovery) | Tablet Dosage Form (NAC) | 97 - 102% |[14] |
Table 2: Representative LC-MS/MS Method Performance
| Parameter | Matrix | Expected Value | Reference |
|---|---|---|---|
| Linearity Range | Human Plasma (NAC) | 10 - 5000 ng/mL | [15] |
| Lower Limit of Quantification (LLOQ) | Human Plasma (N-Acetylornithine) | 5 ng/mL | [16] |
| Intra-day Precision (%CV) | Human Plasma (NAC) | < 13.4% | [9] |
| Inter-day Precision (%CV) | Human Plasma (N-Acetylornithine) | < 15% | [16] |
| Accuracy (% Bias) | Human Plasma (NAC) | -5.9 to 8.5% | [9] |
| Extraction Recovery | Rat Plasma (AC1LPSZG) | 86.9 - 102.5% |[17] |
Experimental Protocols
Protocol 1: Extraction of N-acetylhistidine from Mammalian Brain Tissue
This protocol is adapted from a method for fish brain tissue and is suitable for mammalian brain tissue.[4]
-
Tissue Homogenization:
-
Weigh the frozen brain tissue sample (e.g., 50 mg).
-
Add 10 volumes of ice-cold 0.4 M perchloric acid (PCA) (e.g., 500 µL for 50 mg tissue).
-
Homogenize thoroughly on ice using a bead-based homogenizer or a Dounce tissue grinder.[4]
-
-
Protein Precipitation:
-
Incubate the homogenate on ice for 20 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Neutralization:
-
Add 3 M potassium hydroxide (KOH) dropwise to the supernatant while vortexing until the pH is between 6.5 and 7.5. This will precipitate potassium perchlorate.
-
Incubate on ice for 10 minutes.
-
-
Final Clarification:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the salt.
-
Collect the final supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.[4]
-
Protocol 2: Extraction of N-acetylhistidine from Plasma
This is a general protein precipitation protocol suitable for NAH quantification by LC-MS/MS, adapted from methods for similar analytes.[16]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., d3-N-acetylhistidine in 50:50 methanol:water).
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge briefly, and transfer to an HPLC vial for injection.
-
Visualizations
Caption: General Experimental Workflow for NAH Quantification
Caption: Troubleshooting Low Signal Intensity in LC-MS/MS
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 9. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. visualize decision tree in python with graphviz [dataaspirant.com]
- 14. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 15. benchchem.com [benchchem.com]
- 16. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Properties of N-acetylhistidine and N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of N-acetylhistidine (NAH) and N-acetylcysteine (NAC). While N-acetylcysteine is a well-established antioxidant with a wealth of experimental data, research into the specific antioxidant capacities of N-acetylhistidine is less extensive. To provide a comprehensive comparison, this guide will draw upon data from its close structural and functional analogue, carnosine, and its acetylated form, N-acetylcarnosine, to benchmark against the robust data available for N-acetylcysteine.
Executive Summary
N-acetylcysteine (NAC) is a potent antioxidant primarily by acting as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a crucial intracellular antioxidant. NAC also exhibits direct scavenging activity against certain reactive oxygen species (ROS) and modulates key signaling pathways involved in the cellular antioxidant response.
N-acetylhistidine (NAH), and by extension its analogue N-acetylcarnosine, is suggested to possess significant antioxidant properties, including direct radical scavenging and metal ion chelation. N-acetylated forms like N-acetylcarnosine may offer the advantage of increased stability and bioavailability over carnosine, potentially acting as a more effective pro-drug.
Quantitative Comparison of Antioxidant Activities
The following tables summarize available quantitative data from in vitro studies to facilitate a direct comparison of the antioxidant capacities of N-acetylcysteine and N-acetylhistidine analogues.
| Antioxidant Assay | N-acetylcysteine (NAC) | N-acetylcarnosine / Carnosine | Source |
| DPPH Radical Scavenging | IC₅₀: 89.23 µM | Carnosine (100 mM): 15.6% inhibition | [1] |
| Nitric Oxide Synthesis Inhibition | Data not available | N-acetylcarnosine: ~70% attenuationCarnosine: ~60% attenuation | [2] |
| Lipid Peroxidation (TBARS) Inhibition | Can decrease markers of lipid peroxidation | Carnosine (100 mM): 55.6% inhibition | [1][2] |
| Metal Chelating Activity | Demonstrates chelation of heavy metals such as cobalt, chromium, copper, and zinc.[3][4] | Carnosine (100 mM): 58.7% activity | [2] |
| ABTS Radical Scavenging | Data not available in direct comparison | Carnosine (100 µg/mL): 43.30% inhibition | [5] |
Mechanisms of Antioxidant Action
N-acetylcysteine (NAC)
N-acetylcysteine employs a multi-faceted approach to combat oxidative stress:
-
Glutathione Precursor: NAC is readily deacetylated to L-cysteine, which is the rate-limiting amino acid for the synthesis of glutathione (GSH).[6] GSH is a major intracellular antioxidant that directly neutralizes ROS and is a cofactor for antioxidant enzymes like glutathione peroxidase.
-
Direct ROS Scavenging: The thiol group in NAC can directly scavenge certain reactive oxygen species.[6]
-
Modulation of Signaling Pathways: NAC can influence key signaling pathways involved in the cellular stress response. It has been shown to modulate the Keap1-Nrf2 pathway, leading to the upregulation of antioxidant response elements, and can also impact inflammatory pathways such as NF-κB.[4][7]
-
Hydrogen Sulfide (H₂S) and Sulfane Sulfur Production: Recent studies suggest that NAC-derived cysteine can be desulfurated to produce hydrogen sulfide (H₂S) and sulfane sulfur species, which are themselves potent antioxidants.[8]
N-acetylhistidine (NAH) and its Analogues
The antioxidant activity of N-acetylhistidine is believed to be similar to that of carnosine, with the N-acetylation potentially enhancing its stability and bioavailability.
-
Direct Radical Scavenging: The imidazole ring of the histidine moiety is a key contributor to its ability to scavenge free radicals.
-
Metal Ion Chelation: Carnosine is known to chelate pro-oxidant metal ions like copper and iron, preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.[2]
-
Inhibition of Lipid Peroxidation: By scavenging radicals and chelating metals, carnosine and its derivatives can effectively inhibit the chain reactions of lipid peroxidation in cellular membranes.[2]
-
Modulation of Signaling Pathways: Similar to NAC, carnosine has been shown to activate the Nrf2 transcription factor, a central regulator of the cellular antioxidant response, leading to the expression of various antioxidant enzymes.[2]
-
Pro-drug Function: N-acetylcarnosine is more resistant to degradation by the enzyme carnosinase found in blood plasma, allowing it to reach target tissues more effectively where it can be deacetylated to release carnosine.[2]
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[9]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly made and kept in the dark.
-
Prepare a series of dilutions of the test compound (NAC or NAH analogue) in the same solvent.
-
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add a specific volume of the test sample or control to the wells of a 96-well plate.
-
Add the DPPH working solution to each well to start the reaction.
-
Include a blank control containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.[9]
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically or fluorometrically.[1][10]
Protocol:
-
Sample Preparation: Homogenize tissue samples or use plasma/serum.
-
Reaction Mixture:
-
To 100 µL of the sample, add 100 µL of SDS solution and mix.
-
Add 2.5 mL of the TBA/Buffer reagent.
-
-
Incubation: Cap the tubes and incubate in a boiling water bath for 60 minutes.
-
Cooling and Centrifugation: Cool the tubes on ice for 10 minutes and then centrifuge (e.g., at 3000 rpm for 15 minutes).
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Data Analysis: The concentration of TBARS is calculated from a standard curve prepared with an MDA standard and expressed as µmol/L or nmol/mg of protein.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance.[3]
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test sample or a Trolox standard to a cuvette or 96-well plate.
-
Add a larger volume of the diluted ABTS•+ solution to initiate the reaction.
-
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]
Conclusion
Both N-acetylcysteine and N-acetylhistidine (and its analogues) demonstrate significant antioxidant properties through various mechanisms. N-acetylcysteine's primary strength lies in its role as a precursor to the master antioxidant, glutathione, providing a robust and indirect antioxidant effect. N-acetylhistidine and its related compounds, carnosine and N-acetylcarnosine, exhibit potent direct radical scavenging and metal-chelating activities, with the N-acetylated forms potentially offering enhanced stability and bioavailability.
The choice between these compounds for research or therapeutic development will depend on the specific application and the desired mechanism of action. Further direct comparative studies, particularly in cellular and in vivo models, are warranted to fully elucidate the relative potencies and therapeutic potential of N-acetylhistidine versus N-acetylcysteine.
References
- 1. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcdr.net [jcdr.net]
- 6. nbinno.com [nbinno.com]
- 7. atsjournals.org [atsjournals.org]
- 8. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. genoprice.com [genoprice.com]
Comparing the roles of N-acetylhistidine and N-acetylaspartate in the brain.
A Comparative Guide to N-acetylhistidine and N-acetylaspartate in the Brain
Introduction
N-acetylaspartate (NAA) and N-acetylhistidine (NAH) are two structurally similar, endogenously produced acetylated amino acids found in the vertebrate nervous system. While NAA is one of the most abundant metabolites in the mammalian brain and a widely recognized marker of neuronal health, the role of NAH is more enigmatic, showing significant concentrations primarily in the brains of poikilothermic (cold-blooded) vertebrates.[1][2] This guide provides a detailed comparison of their respective roles, metabolism, and the experimental methodologies used to study them, aimed at researchers, scientists, and professionals in drug development.
Quantitative Data Comparison
The following table summarizes the key characteristics of N-acetylaspartate (NAA) and N-acetylhistidine (NAH) in the brain.
| Feature | N-acetylaspartate (NAA) | N-acetylhistidine (NAH) |
| Typical Concentration | High (can reach 10 mM or greater) in mammalian brain.[3][4] | High (e.g., ~10 mM) in poikilothermic vertebrate brains (fish, amphibians); trace amounts in mammalian brains.[1][2] |
| Primary Location | Synthesized and stored primarily in neuronal mitochondria.[5][6] | Prominent in the brain, retina, and lens of poikilothermic vertebrates.[2][7] |
| Primary Functions | Marker of neuronal health/viability[8][9], source of acetate for myelin lipid synthesis[5], neuronal osmoregulation[10][11], precursor for the neuropeptide NAAG[3], and role in mitochondrial energy metabolism.[5] | Major osmolyte in poikilothermic vertebrates[1][2], hypothesized "molecular water pump" to maintain tissue dehydration[2][7], potential pH buffer and antioxidant.[12] |
| Synthesizing Enzyme | Aspartate N-acetyltransferase (Asp-NAT), encoded by the NAT8L gene.[6][13] | Histidine N-acetyltransferase (HISAT), potentially encoded by the NAT16 gene in humans.[1][12] |
| Degrading Enzyme | Aspartoacylase (ASPA).[5][14] | N-acetylhistidine deacetylase (acylase or amidohydrolase).[1][2] |
| Clinical Significance | Reduced levels are a marker for neuronal loss in stroke, traumatic brain injury, and neurodegenerative diseases.[6][8] Elevated levels cause Canavan disease, a fatal leukodystrophy.[3][14] | Role in mammals is uncharacterized, but its presence in human plasma and cerebrospinal fluid suggests a conserved function.[1][12][15] |
Metabolic and Functional Pathways
The synthesis and degradation of NAA and NAH involve distinct enzymes and cellular compartments, reflecting their specialized roles.
N-acetylaspartate (NAA) Metabolism and Trafficking
NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-coenzyme A (Acetyl-CoA) by the enzyme Asp-NAT.[5][6] It is then transported out of the neuron into the extracellular fluid and taken up by oligodendrocytes. Within oligodendrocytes, the enzyme aspartoacylase (ASPA) hydrolyzes NAA back into L-aspartate and acetate.[5] This liberated acetate is a crucial building block for the synthesis of fatty acids and steroids necessary for myelin production and maintenance.[5] This intercellular trafficking highlights a key symbiotic relationship between neurons and glial cells.
N-acetylhistidine (NAH) Metabolism
The metabolism of NAH involves the acetylation of L-histidine using Acetyl-CoA, catalyzed by histidine N-acetyltransferase (HISAT).[1] The subsequent degradation is carried out by N-acetylhistidine deacetylase, which hydrolyzes NAH back to L-histidine and acetate.[1] In some tissues, like the fish lens, synthesis and degradation are highly compartmentalized, with NAH being synthesized intracellularly and then exported to the extracellular fluid for hydrolysis, suggesting a dynamic cycle.[2][7]
Experimental Protocols and Methodologies
The investigation of NAA and NAH relies on a range of analytical techniques, from non-invasive in-vivo spectroscopy to quantitative analysis of tissue extracts.
Proton Magnetic Resonance Spectroscopy (¹H-MRS)
¹H-MRS is a non-invasive imaging technique that allows for the in-vivo quantification of metabolites in the brain.
-
Principle: The methyl protons of the acetyl group on NAA produce a large, distinct singlet peak at 2.02 ppm in the ¹H-MRS spectrum, making it one of the most reliable and prominent markers in brain MRS studies.[8][16] Its signal intensity is used to estimate neuronal density and viability.[9] A decrease in the NAA peak is a robust indicator of neuronal injury or loss.[3][8] NAH also has a detectable peak (~1.96 ppm) which can be distinguished from NAA, as demonstrated in studies of fish brains where NAH is abundant.[2]
-
Methodology:
-
Data Acquisition: A subject is placed in a high-field MRI scanner (e.g., 1.5T, 3T, or 7T). A specific volume of interest (VOI) in the brain is selected.
-
Sequence: A water-suppressed, single-voxel spectroscopy (SVS) or chemical shift imaging (CSI) sequence is used. For whole-brain measurements, non-localizing sequences with specific inversion times can suppress lipid signals and isolate the NAA peak.[17][18]
-
Spectral Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce a spectrum of metabolite peaks.
-
Quantification: The area under the NAA peak is integrated and often expressed as a ratio to other stable metabolites like creatine (Cr) or quantified in absolute terms (e.g., mM) using an internal or external reference standard.[17]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method used to measure NAH and NAA concentrations in brain tissue extracts.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For NAA and NAH, reversed-phase HPLC with UV detection is commonly employed.
-
Methodology (General Protocol for Tissue Extracts):
-
Tissue Preparation: Brain tissue is rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C to halt metabolic activity.[19]
-
Homogenization: The frozen tissue is weighed and homogenized in an ice-cold solution, typically an acid like perchloric acid (PCA), to precipitate proteins.[19]
-
Extraction: The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C. The resulting supernatant, containing the small molecule metabolites, is carefully collected.[19]
-
Neutralization: The acidic supernatant is neutralized (e.g., with potassium hydroxide) to precipitate the perchlorate salt. After another centrifugation step, the final supernatant is collected for analysis.[19]
-
HPLC Analysis: The clarified extract is injected into the HPLC system. The compounds are separated on a C18 column and detected by a UV detector at an appropriate wavelength.
-
Quantification: The concentration is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of pure NAH or NAA standards.[19]
-
Enzyme Assays & Genetic Models
-
Enzyme Assays: The activity of enzymes like ASPA or Asp-NAT can be measured in tissue homogenates.[16] This is done by providing the enzyme with its substrate (e.g., NAA for an ASPA assay) and measuring the rate of product formation (e.g., aspartate or acetate) over time, often using colorimetric or fluorometric methods.
-
Genetic Models: The study of Canavan disease, caused by mutations in the ASPA gene, has provided invaluable insights into NAA function.[11] Animal models, such as rats or knockout mice lacking the Aspa gene, replicate features of the disease, including NAA accumulation and leukodystrophy, allowing for detailed investigation into its pathophysiology.[11][20]
References
- 1. benchchem.com [benchchem.com]
- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]
- 5. N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]
- 7. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation [frontiersin.org]
- 9. Whole-Brain N-Acetylaspartate as a Surrogate Marker of Neuronal Damage in Diffuse Neurologic Disorders | American Journal of Neuroradiology [ajnr.org]
- 10. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]
- 11. N-acetylaspartate in the vertebrate brain: metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 15. researchgate.net [researchgate.net]
- 16. Measuring N-acetyl aspartate synthesis in vivo using proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Automated Whole-Brain N-Acetylaspartate Proton MR Spectroscopic Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Total brain N-acetylaspartate concentration in normal, age-grouped females: quantitation with non-echo proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Increasing N-acetylaspartate in the Brain during Postnatal Myelination Does Not Cause the CNS Pathologies of Canavan Disease [frontiersin.org]
A Comparative Analysis of N-acetylhistidine and N-acetylcysteine: Structure, Function, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-acetylhistidine (NAH) and N-acetylcysteine (NAC), two structurally related N-acetylated amino acids. While both molecules share a common N-acetyl group, their distinct side chains—imidazole for histidine and thiol for cysteine—confer unique biological roles and mechanisms of action. This document outlines their structural similarities and differences, functional capacities, and available experimental data to inform research and development applications.
Structural and Physicochemical Comparison
N-acetylhistidine and N-acetylcysteine share a core N-acetylated amino acid structure but differ in their side chains, leading to distinct chemical properties and biological functions. NAC possesses a thiol (-SH) group, which is central to its well-documented antioxidant and mucolytic activities.[1][2][3] In contrast, NAH features an imidazole ring, contributing to its role as a significant osmolyte, particularly in poikilothermic vertebrates.[4][5][6][7]
| Property | N-acetylhistidine (NAH) | N-acetylcysteine (NAC) |
| Molecular Formula | C₈H₁₁N₃O₃[5][8] | C₅H₉NO₃S[6][9] |
| Molecular Weight | 197.19 g/mol [5][8] | 163.195 g/mol [9] |
| Key Functional Group | Imidazole Ring | Thiol (Sulfhydryl) Group |
| Primary Biological Role | Osmolyte, Molecular Water Pump (hypothesized)[4][7] | Antioxidant, Glutathione Precursor, Mucolytic Agent[1][2][3] |
Functional Comparison: Antioxidant and Biological Activities
N-acetylcysteine (NAC) is a well-established antioxidant with a multifaceted mechanism of action.[1][2][10] Its primary antioxidant function stems from its role as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][3][11] NAC can also exert direct antioxidant effects by scavenging reactive oxygen species (ROS) through its free thiol group.[1] Furthermore, it acts as a disulfide bond-breaking agent, which underlies its mucolytic properties.[2][3]
N-acetylhistidine (NAH) , on the other hand, is not primarily recognized for its antioxidant activity in the same vein as NAC. Its major established role is as an osmolyte in the brain and eyes of cold-blooded vertebrates, where it is found in high concentrations.[4][5][6] Research suggests that NAH may function as a "molecular water pump" to maintain lens dehydration and prevent cataracts in these species.[4][7] While histidine and related compounds can have antioxidant properties, the direct antioxidant capacity of NAH has not been extensively studied or compared to that of NAC.
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is a standardized method for measuring the antioxidant capacity of a substance.[12][13][14] It quantifies the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (like fluorescein) by a peroxyl radical generator (such as AAPH). The assay measures the decay of fluorescence over time, and the antioxidant capacity is determined by the area under the curve (AUC) relative to a standard antioxidant like Trolox.[13][15]
Experimental Workflow:
Figure 1. Workflow of the Oxygen Radical Absorbance Capacity (ORAC) assay.
Signaling Pathways
N-acetylcysteine and the Glutathione Synthesis Pathway
NAC's primary indirect antioxidant mechanism involves its contribution to the synthesis of glutathione. Upon entering the cell, NAC is deacetylated to L-cysteine. Cysteine then participates in the two-step enzymatic synthesis of GSH, catalyzed by glutamate-cysteine ligase and glutathione synthetase.
Figure 2. NAC as a precursor in the glutathione synthesis pathway for ROS detoxification.
Hypothesized Role of N-acetylhistidine as a Molecular Water Pump
The proposed mechanism for NAH's function in the lens of poikilothermic vertebrates involves a metabolic cycle that drives water out of the lens to maintain clarity.
References
- 1. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective [mdpi.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetyl-L-histidine | C8H11N3O3 | CID 75619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. AMDB | Metabolites | N-acetylhistidine [amdb.online]
- 10. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. mdpi.com [mdpi.com]
N-Acetylhistidine: A Tale of Two Thermoregulators - A Comparative Analysis of Poikilotherms and Homeotherms
A clear phylogenetic divide exists in the concentration of N-acetylhistidine (NAH), an acetylated derivative of the amino acid L-histidine. This guide provides a comprehensive comparison of NAH concentrations and its physiological significance in poikilothermic (cold-blooded) and homeothermic (warm-blooded) vertebrates, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
N-acetylhistidine is a prominent biomolecule found in high concentrations in the brain, retina, and lens of poikilothermic vertebrates such as fish, amphibians, and reptiles.[1][2] In stark contrast, homeothermic vertebrates, including mammals and birds, exhibit significantly lower levels of NAH.[2] In these animals, N-acetylaspartate (NAA) is the predominant acetylated amino acid, fulfilling a similar role as a major osmolyte in the brain.[1] Recent advanced metabolomic analyses have, however, confirmed the presence of NAH in human plasma and cerebrospinal fluid, indicating it is a conserved, though quantitatively minor, component of human neurochemistry.[1]
Quantitative Data Summary
The disparity in NAH concentration between these two groups is substantial. The following table summarizes the available quantitative data for NAH concentrations in various tissues of poikilotherms and homeotherms.
| Category | Animal Group | Tissue | Concentration | Reference |
| Poikilotherms | Fish | Brain | ~10 mM | [3] |
| Fish (14 species) | Lens | 3.3–21.7 mM | [2] | |
| Carp | Lens | ~12 mM | [2] | |
| Amphibians | Brain, Eye | High millimolar concentrations | [1][4] | |
| Reptiles | Brain, Eye | High millimolar concentrations | [1][4] | |
| Homeotherms | Mammals | Brain | Trace amounts | [1][2] |
| Humans | Plasma, Cerebrospinal Fluid | Detected | [1][4] | |
| Rat, Guinea Pig | Tissues | Detected | [4] |
Physiological Significance and Signaling Pathways
In poikilotherms, particularly in the avascular lens of fish, NAH is hypothesized to function as a "molecular water pump" to maintain lens clarity and prevent the formation of cataracts.[5] This mechanism involves a compartmentalized metabolic cycle where NAH is synthesized within lens cells from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase (HISAT).[3] The NAH is then exported to the ocular fluid, where it is hydrolyzed back to L-histidine and acetate by N-acetylhistidine deacetylase.[5] The L-histidine is then actively transported back into the lens cells for re-synthesis into NAH.[5] This continuous, energy-dependent cycle is thought to actively transport water out of the lens, maintaining its dehydrated state, which is crucial for transparency.
In homeotherms, the physiological role of the low levels of NAH is not yet fully understood. Its presence in plasma and cerebrospinal fluid suggests it may have a yet-to-be-elucidated systemic function.[1] The dominant acetylated amino acid in the mammalian brain, NAA, is also involved in osmoregulation and is used as a marker of neuronal health.[6]
The following diagram illustrates the proposed molecular water pump mechanism involving N-acetylhistidine in the fish lens.
Experimental Protocols
Accurate quantification of N-acetylhistidine is crucial for comparative studies. Below are detailed methodologies for the extraction and analysis of NAH from biological tissues.
Protocol 1: Extraction and Quantification of N-Acetylhistidine from Fish Brain Tissue using HPLC
This protocol is adapted from established methods for the analysis of small molecules in neural tissue.[3]
1. Tissue Collection and Preservation:
-
Immediately following euthanasia, dissect the brain tissue rapidly on a cold surface.
-
Freeze the tissue sample instantly in liquid nitrogen or on dry ice to halt metabolic activity.
-
Store samples at -80°C until extraction.
2. Homogenization and Protein Precipitation:
-
Weigh the frozen tissue.
-
In a pre-chilled tube, add 10 volumes of ice-cold 0.4 M perchloric acid (PCA) (e.g., 500 µL of PCA for a 50 mg brain sample).
-
Homogenize the tissue thoroughly using a Dounce tissue grinder or a bead-based homogenizer on ice.
-
Incubate the homogenate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the deproteinized tissue extract.
3. Neutralization:
-
In a new pre-chilled tube, neutralize the acidic supernatant by adding a pre-determined volume of 3 M potassium hydroxide (KOH) dropwise while vortexing.
-
Monitor the pH using indicator strips to ensure it is between 6.5 and 7.5. The addition of KOH will precipitate potassium perchlorate (KClO₄).
-
Incubate the neutralized sample on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the KClO₄ salt.
4. Sample Preparation for HPLC:
-
Carefully collect the final supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
5. HPLC Analysis:
-
Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A buffer system appropriate for separating polar compounds, such as a phosphate buffer with an ion-pairing agent.
-
Detection: UV detector at 210 nm.
-
Quantification: Construct a standard curve using known concentrations of N-acetylhistidine. The concentration in the tissue samples is determined by comparing their peak areas to the standard curve and normalizing to the initial tissue weight.
Protocol 2: Identification of N-Acetylhistidine using Proton Magnetic Resonance Spectroscopy (¹H MRS)
This protocol provides general parameters for the detection of NAH in tissue extracts or in vivo.
1. Sample Preparation:
-
For in vitro analysis, tissue extracts can be prepared as described in the HPLC protocol and then lyophilized and reconstituted in a deuterated solvent (e.g., D₂O).
-
For in vivo analysis, animals are anesthetized and placed in the spectrometer.
2. ¹H MRS Acquisition Parameters (example for a 7.0 Tesla system):
-
Sequence: Point Resolved Spectroscopy (PRESS).
-
Repetition Time (TR): 4 seconds.
-
Echo Time (TE): 7.5 ms (short echo time is preferable to minimize signal loss).
-
Spectral Width: 5 kHz.
-
Number of Averages: Sufficient to obtain a good signal-to-noise ratio (e.g., 64-750, depending on the sample and voxel size).
3. Data Analysis:
-
The characteristic peak for the acetyl group protons of NAH appears at approximately 1.96 ppm.[2] This can be distinguished from the NAA peak, which appears at around 2.01-2.02 ppm.[2][6]
-
Quantification can be performed by integrating the peak area and comparing it to an internal or external standard.
The following diagram outlines the general workflow for the extraction and analysis of N-acetylhistidine from tissue samples.
References
- 1. benchchem.com [benchchem.com]
- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Anti-N-acetylhistidine Antibody Specificity
For researchers in immunology, neuroscience, and drug development, the accurate detection of N-acetylhistidine (NAH) is crucial for understanding its physiological roles and its potential as a biomarker. Anti-N-acetylhistidine antibodies are powerful tools for this purpose, but their utility is entirely dependent on their specificity. This guide provides a framework for the rigorous validation of anti-N-acetylhistidine antibodies, comparing their performance to antibody-independent methods and offering detailed experimental protocols for researchers to generate their own comparative data.
Introduction to N-acetylhistidine and the Importance of Antibody Specificity
Comparative Validation Strategy: A Multi-pronged Approach
A robust validation strategy for anti-N-acetylhistidine antibodies should not rely on a single method. We propose a multi-pronged approach that combines qualitative and quantitative immunoassays with an orthogonal, antibody-independent method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This allows for a comprehensive assessment of antibody performance.
Key Performance Parameters for Comparison
When evaluating different anti-N-acetylhistidine antibodies, the following parameters should be assessed:
-
Specificity: The ability of the antibody to bind exclusively to N-acetylhistidine and not to other related molecules.
-
Sensitivity (Limit of Detection): The lowest concentration of N-acetylhistidine that can be reliably detected.
-
Cross-reactivity: The degree to which the antibody binds to molecules other than N-acetylhistidine.
-
Lot-to-Lot Consistency: The reproducibility of results obtained with different batches of the same antibody.
Performance Comparison of Anti-N-acetylhistidine Antibodies
Due to the limited availability of direct comparative studies in the public domain, we present a template for researchers to generate their own comparative data. The following table should be populated with experimental results from the protocols detailed in this guide.
| Antibody | Supplier | Lot Number | Dot Blot Specificity | Western Blot Sensitivity (ng) | ELISA IC50 (µM) | Cross-Reactivity (Histidine) | Cross-Reactivity (N-acetyllysine) |
| Antibody A | Vendor 1 | XXXXX | High | 10 | 0.5 | < 1% | < 1% |
| Antibody B | Vendor 2 | YYYYY | Medium | 50 | 2.0 | < 5% | < 2% |
| Antibody C | Vendor 3 | ZZZZZ | Low | 100 | 5.0 | > 10% | > 5% |
Experimental Protocols for Antibody Validation
The following are detailed protocols for key experiments to assess the specificity and performance of anti-N-acetylhistidine antibodies.
Dot Blot for Specificity Assessment
This simple and rapid method provides a qualitative assessment of antibody specificity against a panel of related molecules.
Methodology:
-
Antigen Preparation: Prepare 1 mg/mL stock solutions of N-acetylhistidine, L-histidine, N-acetyllysine, and a control protein (e.g., BSA) in phosphate-buffered saline (PBS).
-
Spotting: Spot 1 µL of serial dilutions (e.g., 100 ng, 50 ng, 25 ng, 12.5 ng) of each antigen onto a nitrocellulose membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the anti-N-acetylhistidine primary antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
A Comparative Analysis of Anti-N-Acetylhistidine Antibody Cross-Reactivity with Histidine Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for the accuracy and reliability of immunoassays. This guide provides an objective comparison of the cross-reactivity of a hypothetical anti-N-acetylhistidine antibody with other structurally related histidine derivatives. The presented data, based on established principles of antibody-antigen recognition, is supported by a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA), the gold standard for quantifying cross-reactivity for small molecules.
Understanding Cross-Reactivity
Cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, N-acetylhistidine), also binds to other molecules that share similar structural features or epitopes.[1] For small molecules like N-acetylhistidine, this is often observed with its metabolic precursors or other derivatives that possess a similar core structure. High cross-reactivity can lead to false-positive results and an overestimation of the target analyte's concentration. Therefore, characterizing an antibody's cross-reactivity profile is a critical validation step.
Comparison of Cross-Reactivity
The following table summarizes hypothetical cross-reactivity data for a monoclonal antibody raised against N-acetylhistidine. The data is presented in terms of the 50% inhibitory concentration (IC50) and the percentage of cross-reactivity. The IC50 is the concentration of the competing analyte that is required to inhibit 50% of the signal in a competitive ELISA. The cross-reactivity percentage is calculated using the formula:
Cross-Reactivity (%) = (IC50 of N-acetylhistidine / IC50 of competing compound) x 100
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| N-acetylhistidine | N-acetylated alpha-amino group of L-histidine | 15 | 100% |
| L-histidine | Precursor to N-acetylhistidine | 3,000 | 0.5% |
| Histamine | Decarboxylation product of L-histidine | >10,000 | <0.15% |
| Carnosine | Dipeptide of beta-alanine and L-histidine | 7,500 | 0.2% |
| 1-Methylhistidine | Methylated derivative of L-histidine at position 1 of the imidazole ring | 500 | 3.0% |
| 3-Methylhistidine | Methylated derivative of L-histidine at position 3 of the imidazole ring | 800 | 1.875% |
Note: The data presented in this table is for illustrative purposes to demonstrate a typical cross-reactivity profile and is not derived from a specific commercially available antibody.
The hypothetical data illustrates that the antibody is highly specific for N-acetylhistidine. The presence of the acetyl group on the alpha-amino group of histidine is the primary recognition motif. L-histidine, lacking this acetyl group, shows very low cross-reactivity. Other derivatives with modifications to the imidazole ring or the carboxyl group also exhibit minimal binding, indicating their structural dissimilarity from the epitope recognized by the antibody.
Experimental Protocols
A competitive ELISA is a robust method for determining the cross-reactivity of an antibody with various structurally similar compounds.[2][3][4][5]
Competitive ELISA Protocol for Cross-Reactivity Assessment
Objective: To quantify the cross-reactivity of an anti-N-acetylhistidine antibody against L-histidine, histamine, carnosine, 1-methylhistidine, and 3-methylhistidine.
Materials:
-
Microtiter plate pre-coated with N-acetylhistidine-carrier protein conjugate
-
Monoclonal anti-N-acetylhistidine antibody
-
N-acetylhistidine standard
-
Histidine derivatives (L-histidine, histamine, carnosine, 1-methylhistidine, 3-methylhistidine)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Preparation of Standards and Competitors:
-
Prepare a series of dilutions for the N-acetylhistidine standard (e.g., from 1 ng/mL to 1000 ng/mL) in assay buffer.
-
Prepare a series of dilutions for each histidine derivative to be tested (e.g., from 10 ng/mL to 10,000 ng/mL) in assay buffer.
-
-
Competitive Reaction:
-
Add 50 µL of the standard or the competing histidine derivative solution to the wells of the pre-coated microtiter plate.
-
Add 50 µL of the diluted anti-N-acetylhistidine antibody to each well.
-
Incubate the plate for 1 hour at 37°C to allow for competitive binding to occur.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well to remove unbound antibodies and competitors.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Final Washing:
-
Wash the plate five times with 200 µL of wash buffer per well.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Add 50 µL of the stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the N-acetylhistidine standard.
-
Determine the IC50 value for N-acetylhistidine and each of the tested histidine derivatives. The IC50 is the concentration that results in a 50% reduction in the maximum signal.
-
Calculate the percentage of cross-reactivity for each derivative using the formula mentioned above.
-
Visualizing the Pathways and Workflows
To better understand the biological context and the experimental design, the following diagrams illustrate the N-acetylhistidine biosynthesis pathway and the competitive ELISA workflow.
Caption: Biosynthesis of N-acetylhistidine from L-histidine and Acetyl-CoA.
Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Isotopic Labeling of N-acetylhistidine for Metabolic Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling strategies for N-acetylhistidine (NAH) in metabolic tracing studies. We offer an objective analysis of commercially available labeled compounds, alternative tracers for histidine metabolism, and detailed experimental protocols to assist in the design and execution of rigorous and insightful research.
Introduction to N-acetylhistidine and Metabolic Tracing
N-acetylhistidine is an acetylated derivative of the essential amino acid L-histidine.[1] While its precise functions are still under investigation, it is recognized as an endogenous metabolite in vertebrates.[1] In some species, particularly poikilothermic vertebrates, NAH is a major osmolyte in the brain and lens.[1][2] In mammals, its concentration is generally lower, but it is present in plasma and cerebrospinal fluid, suggesting a conserved role in neurochemistry.[1] The synthesis of NAH from L-histidine and acetyl-CoA is catalyzed by the enzyme histidine N-acetyltransferase, with the human homolog identified as N-acetyltransferase 16 (NAT16).[1][3]
Stable isotope tracing has become an indispensable tool for elucidating metabolic pathways. By introducing molecules labeled with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) into a biological system, researchers can track their metabolic fate, quantify flux through various pathways, and identify novel biochemical reactions.[4][5] This guide focuses on the application of this powerful technique to the study of N-acetylhistidine metabolism.
Comparison of Isotopic Labeling Strategies for N-acetylhistidine
The choice of isotopic label for N-acetylhistidine depends on the specific research question, the analytical platform available, and budget considerations. The most common stable isotopes for metabolic tracing are Carbon-13 (¹³C), Deuterium (²H), and Nitrogen-15 (¹⁵N).
| Isotopic Label | Key Advantages | Key Considerations |
| Carbon-13 (¹³C) | - Stable C-C bonds prevent isotopic exchange.[6] - Provides direct information on the carbon skeleton's fate. - ¹³C-NMR can provide positional information of the label.[7][8][9] | - Higher cost of ¹³C-labeled precursors. - Larger mass shift can be beneficial for MS but may slightly alter enzymatic kinetics in some cases. |
| Deuterium (²H) | - Lower cost of deuterated precursors. - Can be used to trace hydride transfer reactions. | - Potential for back-exchange of deuterium with protons in aqueous environments, especially on hydroxyl or amine groups.[6] - The stronger C-D bond can lead to a kinetic isotope effect, potentially slowing down metabolic reactions where C-H bond cleavage is rate-limiting.[10] |
| Nitrogen-15 (¹⁵N) | - Traces the fate of the nitrogen atoms in the histidine ring and the amino group. - Useful for studying nitrogen metabolism and transamination reactions.[7][8] | - Fewer nitrogen atoms in the molecule compared to carbon, offering fewer labeling positions. - May not be suitable for tracing the acetyl group. |
Commercially Available Isotopically Labeled N-acetylhistidine and Precursors
While a wide variety of unlabeled N-acetyl-L-histidine is commercially available from suppliers like Thermo Scientific Chemicals, TCI Chemicals, and Santa Cruz Biotechnology, directly synthesized, isotopically labeled N-acetyl-L-histidine is less common.[11][12][13] However, researchers can readily obtain isotopically labeled L-histidine, the direct precursor for NAH synthesis, from vendors such as Cambridge Isotope Laboratories. This allows for the in-house or custom synthesis of the desired labeled N-acetylhistidine.
| Labeled Precursor | Supplier Example(s) | Available Isotopic Labeling |
| L-Histidine | Cambridge Isotope Laboratories | ¹³C₆, D₅, ¹⁵N₃ |
| τ-methyl-L-Histidine | Cambridge Isotope Laboratories | methyl-D₃ |
This table is not exhaustive and represents examples of commercially available products. Researchers should consult vendor catalogs for the most up-to-date information.
Alternative Tracers for Histidine Metabolism
To gain a comprehensive understanding of histidine metabolism, it is often beneficial to use multiple tracers that enter the metabolic network at different points. Besides N-acetylhistidine, other key metabolites in the histidine pathway can be used as tracers.
| Alternative Tracer | Metabolic Pathway | Key Features and Considerations |
| Urocanic Acid | Histidine degradation pathway | - Formed from L-histidine by the enzyme histidase.[14] - A key intermediate in the catabolism of histidine to glutamate. - Stable isotope-labeled urocanic acid can be used to trace this specific catabolic route.[15] |
| Carnosine | Dipeptide synthesis and degradation | - A dipeptide of β-alanine and L-histidine, abundant in muscle and brain tissue. - Its metabolism involves synthesis by carnosine synthase and degradation by carnosinase. - ¹³C-labeled carnosine derivatives have been synthesized for use in isotope dilution mass spectrometry.[12][16] |
| Ergothioneine | Thiol-histidine derivative biosynthesis | - A potent antioxidant derived from histidine.[17] - Its biosynthesis pathway is a target of interest in several organisms.[3][18][19][20] - Isotopically labeled ergothioneine and its precursors are used to study its synthesis and metabolic roles.[17] |
Experimental Protocols
The following sections provide detailed methodologies for metabolic tracing studies using isotopically labeled N-acetylhistidine. These protocols are generalized and may require optimization based on the specific experimental system.
Protocol 1: Cell Culture Labeling with Isotopically Labeled N-acetylhistidine
This protocol outlines the steps for labeling adherent mammalian cells with isotopically labeled N-acetylhistidine to trace its metabolic fate.
Materials:
-
Adherent mammalian cell line of interest
-
Complete culture medium
-
Isotopically labeled N-acetyl-L-histidine (e.g., N-acetyl-L-histidine-d₃ or N-acetyl-L-histidine-¹³C)
-
Unlabeled N-acetyl-L-histidine (for control)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Media Preparation: Prepare the experimental medium by supplementing the base medium with the desired concentration of either isotopically labeled or unlabeled N-acetyl-L-histidine.
-
Labeling: Aspirate the standard culture medium and replace it with the prepared experimental medium.
-
Incubation: Incubate the cells for the desired time course (e.g., 0, 1, 3, 6, 24 hours) to allow for the uptake and metabolism of the labeled compound.
-
Quenching and Extraction:
-
At each time point, rapidly aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add pre-chilled 80% methanol to quench metabolism and lyse the cells.
-
Place the plate on dry ice for 10 minutes.
-
Scrape the cell lysate and transfer it to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis of Isotopically Labeled N-acetylhistidine
This protocol is adapted from methods for similar acetylated amino acids and can be used for the relative quantification of labeled and unlabeled N-acetylhistidine.[21][22][23]
Materials:
-
Dried metabolite extracts
-
Internal Standard (e.g., a commercially available stable isotope-labeled version of N-acetylhistidine if available, or a structurally similar labeled compound)
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase LC column
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) and add the internal standard.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute the metabolites using a gradient of increasing Mobile Phase B. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-20 min: 95% B
-
20-25 min: 95-5% B
-
25-30 min: 5% B
-
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for unlabeled N-acetylhistidine and its isotopically labeled counterpart. For example:
-
Unlabeled NAH (¹²C₈H₁₁N₃O₃): Precursor ion [M+H]⁺ m/z 198.1 -> Product ion (e.g., fragment corresponding to the loss of the acetyl group or water).
-
N-acetyl-L-histidine-d₃: Precursor ion [M+H]⁺ m/z 201.1 -> Corresponding product ion.
-
N-acetyl-L-histidine-¹³C₆: Precursor ion [M+H]⁺ m/z 204.1 -> Corresponding product ion.
-
-
-
Data Analysis: Integrate the peak areas for the labeled and unlabeled forms of N-acetylhistidine and its downstream metabolites. Calculate the fractional enrichment to determine the extent of label incorporation over time.
References
- 1. chempep.com [chempep.com]
- 2. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic and Metabolomic Dissection of the Ergothioneine and Selenoneine Biosynthetic Pathway in the Fission Yeast, S. pombe, and Construction of an Overproduction System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beregond.bham.ac.uk [beregond.bham.ac.uk]
- 9. A 13C-n.m.r. investigation of the metabolism of amino acids in renal proximal convoluted tubules of normal and streptozotocin-treated rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. N-Acetyl-L-histidine monohydrate 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.cn [thermofisher.cn]
- 12. air.unimi.it [air.unimi.it]
- 13. N-Acetyl-L-histidine | 39145-52-3 | TCI AMERICA [tcichemicals.com]
- 14. Urocanic acid - Wikipedia [en.wikipedia.org]
- 15. Simultaneous determination of stable isotopically labelled L-histidine and urocanic acid in human plasma by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biological matrices [pubmed.ncbi.nlm.nih.gov]
- 17. Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Ergothioneine biosynthesis: The present state and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Review of Novel Antioxidant Ergothioneine: Biosynthesis Pathways, Production, Function and Food Applications | MDPI [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Effects of N-acetylhistidine and L-histidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of a Precursor and its Derivative
In the landscape of neuroprotective and antioxidant research, L-histidine, an essential amino acid, and its N-acetylated derivative, N-acetylhistidine (NAH), present a compelling case for comparative study. L-histidine is a fundamental building block for protein synthesis and serves as the direct precursor to several crucial biomolecules, including the neurotransmitter histamine and the antioxidant dipeptide carnosine.[1] N-acetylhistidine, while found in significantly lower concentrations in mammals compared to poikilothermic (cold-blooded) vertebrates, is an endogenous metabolite whose full physiological significance is still being uncovered.[2]
This guide provides a detailed comparison of the in vivo effects of NAH and its precursor, L-histidine. It is designed to move beyond a simple listing of facts, instead offering insights into the causal relationships behind experimental choices and providing robust, validated protocols for researchers. While direct comparative in vivo studies in mammals are limited for NAH, this guide will synthesize available data, draw logical comparisons from structurally and functionally related compounds, and highlight the critical gaps in our knowledge to guide future research.
Biochemical Profile and Metabolic Pathways
The relationship between L-histidine and NAH is a direct metabolic one. L-histidine is the substrate for the synthesis of NAH, a reaction catalyzed by the enzyme histidine N-acetyltransferase, which transfers an acetyl group from acetyl-CoA.[2] The degradation of NAH back to L-histidine and acetate is carried out by N-acetylhistidine deacetylase.[2] This seemingly simple cycle can be highly compartmentalized in certain tissues, such as the eye lens of fish, where synthesis and hydrolysis occur in different locations, suggesting a specialized physiological role.[3]
In mammals, L-histidine is a precursor to histamine, a key neurotransmitter in the brain.[4] This conversion is a critical factor in L-histidine's neuroprotective effects. The acetylation of L-histidine to form NAH alters its biochemical properties, potentially affecting its stability, bioavailability, and interaction with biological targets. Understanding this metabolic relationship is fundamental to interpreting their differing in vivo effects.
References
Efficacy of N-acetylhistidine in different organ preservation solutions.
In the critical window between organ procurement and transplantation, the quality of organ preservation is a key determinant of graft function and recipient outcomes. Organ preservation solutions are designed to minimize cellular injury during this ischemic period. A significant advancement in this field is the development of Custodiol-N, also known as HTK-N, a modified histidine-tryptophan-ketoglutarate (HTK) solution. This guide provides a comprehensive comparison of the efficacy of N-acetylhistidine, a key component of Custodiol-N, in various organ preservation contexts, supported by experimental data.
N-Acetylhistidine: A Key Player in Mitigating Ischemia-Reperfusion Injury
Custodiol-N is an evolution of the standard HTK solution, with several modifications aimed at enhancing its protective properties. The most notable change is the partial substitution of histidine with N-acetylhistidine. This modification, along with the addition of other amino acids like glycine, alanine, and arginine, as well as the iron chelators, aims to provide a greater antioxidative capacity and improved tolerance to cold-induced cellular stress.[1][2][3] N-acetylhistidine is believed to exert its beneficial effects through several mechanisms, primarily by reducing oxidative stress and inhibiting inflammatory pathways that are activated during ischemia-reperfusion injury.
Comparative Efficacy of N-Acetylhistidine-Containing Solutions
Experimental and clinical studies have evaluated the performance of Custodiol-N in the preservation of various organs, comparing it primarily with the conventional HTK solution.
Cardiac Preservation
In the context of heart transplantation, the use of Custodiol-N has shown promising results. A prospective, randomized, multicenter phase III clinical trial demonstrated that Custodiol-N is safe and non-inferior to the standard Custodiol solution.[4][5] The primary endpoint of this study, the peak value of creatine kinase-MB (CK-MB), a marker of myocardial injury, was found to be lower in the Custodiol-N group, suggesting better myocardial protection.[4][5]
Renal Preservation
A pilot randomized controlled clinical phase II trial in living donor kidney transplantation found Custodiol-N to be non-inferior to the standard HTK solution.[6] The primary endpoint, the estimated glomerular filtration rate (eGFR) at 3 months post-transplantation, was comparable between the two groups, indicating that Custodiol-N effectively preserves renal function.[6]
Hepatic Preservation
Preclinical studies using animal models have suggested the superiority of Custodiol-N in liver preservation. In a rat model of orthotopic liver transplantation with steatotic liver grafts, Custodiol-N was associated with reduced serum levels of liver enzymes (AST, ALT, LDH) and less histological evidence of liver injury compared to the standard HTK solution.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies of Custodiol-N (containing N-acetylhistidine) and standard organ preservation solutions.
Table 1: Cardiac Preservation - Clinical Trial Data [4][5]
| Parameter | Custodiol-N Group | Custodiol Group | p-value |
| Average Peak CK-MB (U/L) | 130.51 ± 69.60 | 176.94 ± 189.61 | <0.0001 (for non-inferiority) |
| 1-Year Patient Survival | 88.7% | 90.4% | Not significant |
| Incidence of Primary Graft Failure | Lower in Custodiol-N | Higher in Custodiol | Not specified |
| Median ICU Stay | Lower in Custodiol-N | Higher in Custodiol | Not specified |
Table 2: Renal Preservation - Clinical Trial Data [6]
| Parameter | Custodiol-N Group (n=22) | HTK Group (n=20) | p-value |
| Mean eGFR at 3 months (ml/min/1.73 m²) | 57.2 ± 16.7 | 55.4 ± 14.0 | 0.72 |
| Post-transplant Graft Survival | 100% | 100% | - |
| Post-transplant Patient Survival | 100% | 100% | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to evaluate the efficacy of organ preservation solutions.
Isolated Perfused Rat Liver Model
This ex vivo model is widely used to assess liver function and injury in a controlled environment.[7][8][9][10]
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized.
-
Surgical Procedure: A midline laparotomy is performed to expose the portal vein, hepatic artery, and bile duct. The portal vein and bile duct are cannulated.
-
Liver Perfusion: The liver is flushed in situ with the preservation solution (e.g., Custodiol-N or HTK) at 4°C to remove blood.
-
Cold Storage: The liver is then excised and stored in the same preservation solution at 4°C for a defined period (e.g., 8 hours).
-
Reperfusion: Following cold storage, the liver is transferred to a perfusion chamber and reperfused with an oxygenated Krebs-Henseleit buffer at 37°C. The perfusion is typically performed via the portal vein at a constant flow rate.
-
Data Collection: Perfusate samples are collected at regular intervals to measure liver enzyme release (e.g., AST, ALT, LDH). Bile production is also quantified. At the end of the experiment, liver tissue is collected for histological analysis.
Heterotopic Rat Heart Transplantation Model
This in vivo model allows for the assessment of myocardial function and graft survival after transplantation.[11][12][13][14][15]
-
Donor Heart Procurement: A donor rat is anesthetized, and the heart is arrested and flushed with the cold preservation solution. The heart is then excised and stored in the same solution.
-
Recipient Preparation: A recipient rat is anesthetized, and a midline abdominal incision is made to expose the infrarenal aorta and inferior vena cava.
-
Transplantation: The donor aorta is anastomosed end-to-side to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed end-to-side to the recipient's inferior vena cava.
-
Reperfusion: The vascular clamps are removed, allowing blood flow to the transplanted heart.
-
Assessment of Graft Function: The viability of the transplanted heart is assessed by daily palpation of the abdomen for contractions. Graft function can be more formally assessed at a terminal procedure by measuring intraventricular pressure.
-
Histological Analysis: The transplanted heart is harvested at the end of the study for histological examination to assess for signs of injury and rejection.
Signaling Pathways and Experimental Workflows
The protective effects of N-acetylhistidine are attributed to its ability to modulate key signaling pathways involved in ischemia-reperfusion injury.
Caption: Proposed mechanism of N-acetylhistidine in mitigating ischemia-reperfusion injury.
Caption: General workflow for organ preservation and transplantation.
Conclusion
The inclusion of N-acetylhistidine in organ preservation solutions, exemplified by Custodiol-N, represents a significant step forward in optimizing graft quality. The available evidence from both preclinical and clinical studies suggests that N-acetylhistidine-containing solutions offer at least non-inferior, and in some aspects, superior organ protection compared to traditional formulations. Its multifactorial mechanism of action, targeting both oxidative stress and inflammatory pathways, makes it a promising agent for reducing ischemia-reperfusion injury and improving transplant outcomes. Further large-scale clinical trials are warranted to fully elucidate its benefits across a wider range of organs and clinical scenarios.
References
- 1. HTK-N: Modified Histidine-Tryptophan-Ketoglutarate Solution-A Promising New Tool in Solid Organ Preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HTK-N: Modified Histidine-Tryptophan-Ketoglutarate Solution—A Promising New Tool in Solid Organ Preservation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Custodiol-N versus Custodiol: Results from a prospective noninferiority randomized single blind, multicenter phase 3 trial in patients undergoing heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Custodiol-N versus Custodiol: Results from a Prospective Randomised Single Blind, Multicenter Phase III Trial in Patients Undergoing Heart Transplantation - American Transplant Congress [atc.digitellinc.com]
- 6. HTK-N as a new preservation solution for human kidney preservation: Results of a pilot randomized controlled clinical phase II trial in living donor transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The isolated perfused rat liver: standardization of a time-honoured model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of the isolated dual perfused rat liver model as an improved reperfusion model for transplantation research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rat Liver Preparation, Lung Perfusion, and Blood Collection | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Video: Rat Model of Normothermic Ex-Situ Perfused Heterotopic Heart Transplantation [jove.com]
- 12. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A modified heterotopic heart transplantation in the rat – as an important model in experimental regeneration and replacement of the failing organ [termedia.pl]
- 14. [Heterotopic heart transplantation in the rat: an experimental method for evaluating myocardial protection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Heterotopic heart transplantation in the rat: a preliminary study] - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylhistidine: A Comparative Guide to Experimental Reproducibility and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
N-Acetylhistidine (NAH) is an endogenous N-acetylated amino acid with emerging therapeutic interest, particularly in ocular health and organ preservation. However, the body of research on NAH is still in its early stages, especially when compared to its structurally similar and extensively studied counterpart, N-Acetylcysteine (NAC). This guide provides a comparative overview of the experimental data available for NAH, alongside the wealth of information on NAC, to offer a framework for reproducible research and to highlight potential therapeutic avenues.
Quantitative Data Summary
Direct quantitative comparisons of N-Acetylhistidine with other compounds are limited due to the nascent stage of its research. The most robust data for NAH comes from studies on cataract prevention in fish. In contrast, N-Acetylcysteine has been extensively evaluated in numerous preclinical and clinical studies. The following table summarizes key quantitative findings for both compounds to provide a basis for comparison and to guide future experimental design.
| Compound | Model System | Key Parameter | Observed Effect | Reference |
| N-Acetylhistidine (NAH) | Atlantic salmon (in vivo) | Lens NAH Concentration | Increased with dietary histidine supplementation. | [1] |
| Atlantic salmon (in vivo) | Cataract Score | Negatively correlated with lens NAH concentration. | [1] | |
| Atlantic salmon (in vivo) | Cataract Prevention | Diets with ≥ 13 g/kg histidine prevented cataract development. | [2] | |
| Goldfish lens (ex vivo) | Lens Swelling | Inversely correlated with residual NAH content under hypo-osmotic conditions. | [3] | |
| N-Acetylcysteine (NAC) | High-Fat Diet-Induced Diabetic Mice (in vivo) | Glucose Tolerance & Insulin Sensitivity | Improved with NAC administration. | [4] |
| mdx Mouse Model of Muscular Dystrophy (in vivo) | Pathological Fiber Branching | Decreased with 2% NAC in drinking water for six weeks. | [5][6] | |
| Murine Oligodendrocytes (in vitro) | Reactive Oxygen Species (ROS) Production | Decreased with NAC treatment (50-500 µM). | [7] | |
| Human Bronchial Epithelial Cells (in vitro) | NF-κB Activation | Reduced with NAC treatment. | [8] | |
| LPS-Stimulated Human Bronchi (ex vivo) | IL-6 and H₂O₂ Production | Reduced with NAC concentrations as low as those mimicking a 200 mg/day oral dose. | [8] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways influenced by N-Acetylhistidine and its analogs is crucial for designing reproducible experiments and for drug development.
N-Acetylhistidine Metabolic Pathway
N-Acetylhistidine undergoes a relatively simple metabolic cycle of synthesis and degradation. In some tissues, like the fish eye, these processes are highly compartmentalized.[9]
Biosynthesis and degradation of N-Acetylhistidine.
The "Molecular Water Pump" Hypothesis for N-Acetylhistidine
In the lens of poikilothermic vertebrates, N-Acetylhistidine is hypothesized to function as a "molecular water pump" to maintain lens dehydration and prevent cataract formation.[3][10] This mechanism involves the transport of water molecules out of the lens, coupled with the efflux of NAH.
The hypothesized "Molecular Water Pump" action of NAH.
N-Acetylcysteine's Antioxidant and Anti-inflammatory Signaling
N-Acetylcysteine's therapeutic effects are largely attributed to its role as a precursor to the antioxidant glutathione (GSH) and its ability to inhibit the pro-inflammatory NF-κB signaling pathway.[8][11] This pathway can serve as a model for investigating the potential anti-inflammatory effects of N-Acetylhistidine.
Inhibition of the NF-κB pathway by N-Acetylcysteine.
Experimental Protocols
To facilitate the reproducibility of research in this area, detailed experimental protocols are provided below.
Protocol 1: Evaluation of N-Acetylhistidine in a Fish Model of Cataract Prevention
This protocol is adapted from studies investigating the effect of dietary histidine on NAH levels and cataract formation in Atlantic salmon.[12]
-
Objective: To determine the effect of dietary histidine supplementation on lens N-Acetylhistidine concentration and the incidence of cataracts.
-
Animal Model: Atlantic salmon (Salmo salar).
-
Experimental Design:
-
Acclimation: Fish are acclimated to the experimental conditions for a minimum of two weeks.
-
Dietary Groups:
-
Control Group: Fed a standard commercial salmon diet (e.g., 9 g/kg histidine).
-
Treatment Group(s): Fed diets supplemented with varying levels of L-histidine (e.g., 13 g/kg and 17 g/kg).
-
-
Feeding Regimen: Fish are fed their respective diets for a period sufficient to observe cataract development (e.g., several months).
-
-
Data Collection and Analysis:
-
Biochemical Analysis:
-
Lens tissue is dissected, weighed, and homogenized.
-
N-Acetylhistidine and L-histidine concentrations in the lens homogenates are quantified using High-Performance Liquid Chromatography (HPLC).
-
-
Expected Outcome: A dose-dependent increase in lens NAH concentration and a corresponding decrease in cataract incidence and severity in the histidine-supplemented groups.
Protocol 2: Assessment of N-Acetylcysteine's Antioxidant Effects in a Mouse Model
This protocol provides a framework for studying the in vivo antioxidant effects of NAC, which can be adapted for future studies with NAH.[4]
-
Objective: To evaluate the effect of N-Acetylcysteine on markers of oxidative stress and metabolic parameters in a relevant mouse model (e.g., high-fat diet-induced obesity or a model of a specific disease).
-
Animal Model: C57BL/6 mice.
-
Experimental Design:
-
Induction of Condition: Mice are fed a high-fat diet to induce obesity and insulin resistance.
-
Treatment Groups:
-
Control Group: Mice on a high-fat diet receive regular drinking water.
-
NAC Group: Mice on a high-fat diet receive drinking water supplemented with N-Acetylcysteine (e.g., 50 mM).
-
-
Treatment Duration: The treatment is administered for a specified period (e.g., 8-12 weeks).
-
-
Data Collection and Analysis:
-
Metabolic Testing: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess metabolic function.
-
Tissue Collection: At the end of the study, blood and tissues (e.g., liver, pancreas) are collected.
-
Biochemical Analysis:
-
Serum levels of oxidative stress markers (e.g., malondialdehyde) are measured.
-
Tissue levels of glutathione (GSH) are quantified.
-
Expression of genes and proteins related to oxidative stress and inflammation (e.g., via qPCR and Western blot) are analyzed.
-
-
-
Expected Outcome: Improved metabolic parameters and reduced markers of oxidative stress in the NAC-treated group compared to the control group.
A Note on Reproducibility
The reproducibility of experimental results is a cornerstone of scientific advancement. For N-Acetylhistidine, the field is still young, and dedicated reproducibility studies are yet to be conducted. The detailed protocols provided in this guide are intended to promote the standardization of experimental designs, which is a critical first step toward ensuring that findings can be independently verified.
For N-Acetylcysteine, the extensive body of literature, with numerous independent research groups reporting similar antioxidant and anti-inflammatory effects across various models, provides a strong indication of the reproducibility of its core biological activities. Researchers venturing into the study of N-Acetylhistidine are encouraged to draw upon the robust methodologies established for NAC to build a foundation of reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary histidine supplementation prevents cataract development in adult Atlantic salmon, Salmo salar L., in seawater | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Administration of Antioxidant N-Acetyl-L-Cysteine Impacts Beta Cell Oxidative Stress, Insulin Secretion, and Intracellular Signaling Pathways in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Six weeks of N-acetylcysteine antioxidant in drinking water decreases pathological fiber branching in MDX mouse dystrophic fast-twitch skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of N-acetylhistidine Monohydrate: A Guide to Safe and Compliant Practices
For researchers and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible workspace. While N-acetylhistidine monohydrate is not classified as a hazardous substance under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, adherence to standard laboratory safety and disposal protocols is essential.[1][2][3] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with best practices for chemical hygiene.
Core Principles of Chemical Disposal
The foundation of safe laboratory practice involves minimizing waste generation and preventing the release of chemicals into the environment.[2][4] Even for non-hazardous substances, it is crucial to avoid disposing of them down the drain or in regular trash unless explicitly permitted by institutional and local regulations.[5][6]
Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment. This includes:
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses or chemical safety goggles |
| Hand Protection | Chemically compatible gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
2. Waste Collection and Segregation:
-
Solid Waste:
-
Aqueous Solutions:
-
Do not pour solutions of this compound down the drain.
-
Collect aqueous waste in a dedicated, leak-proof container.
-
Label the container with the full chemical name and approximate concentration.
-
Store in the SAA, ensuring segregation from incompatible materials like strong oxidizing agents.[8]
-
3. Container Decontamination and Disposal:
-
Empty containers that held this compound must be properly decontaminated before disposal.
-
The first rinse with a solvent (e.g., water) should be collected and treated as chemical waste.[2][9] This rinsate should be added to your aqueous this compound waste container.
-
After the initial rinse, containers can typically be washed and recycled or disposed of as regular laboratory glassware or plastic waste, in accordance with your institution's policies.
4. Final Disposal:
-
All collected chemical waste, including solid this compound and its rinsate, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][7]
-
Complete any required waste disposal forms accurately, listing all components of the waste stream.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. odu.edu [odu.edu]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. nems.nih.gov [nems.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling N-acetylhistidine Monohydrate
For researchers, scientists, and drug development professionals, the safe and efficient handling of laboratory chemicals is paramount. This document provides comprehensive, immediate safety and logistical guidance for N-acetylhistidine monohydrate, fostering a culture of safety and providing value beyond the product itself. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety practices is recommended to mitigate potential risks such as mild skin and eye irritation.[1]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense in ensuring laboratory safety. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| PPE Category | Low-Volume/Low-Frequency Operations (e.g., occasional weighing of small quantities) | High-Volume/High-Frequency Operations (e.g., routine bulk handling, large-scale solution preparation) |
| Eye and Face Protection | Safety glasses with side shields. | Chemical safety goggles. A face shield may be considered if there is a significant splash hazard. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile). | Standard laboratory gloves (e.g., nitrile). Consider double-gloving for extensive handling. |
| Body Protection | A standard laboratory coat. | A standard laboratory coat. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area. | A dust mask or respirator may be considered if significant dust is generated and cannot be controlled by engineering solutions. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Preparation and Area Setup:
-
Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.
-
Verify that the Safety Data Sheet (SDS) for this compound is readily accessible.
-
Assemble all necessary equipment, including weigh boats, spatulas, and containers, before handling the chemical.
-
If working with larger quantities that may generate dust, it is advisable to work in a fume hood or a ventilated enclosure.
2. Weighing and Transfer:
-
Don the appropriate PPE as outlined in the table above.
-
To minimize dust generation, avoid pouring the powder directly from the main container. Instead, use a clean spatula or scoop to transfer the desired amount to a weigh boat.
-
Keep the container of this compound closed when not in use to prevent contamination and accidental spills.
-
If preparing a solution, add the powder to the solvent slowly to avoid splashing. This compound is soluble in water.[2][3]
3. Use in Solution:
-
When working with solutions of this compound, handle them with the same care as the solid powder.
-
Clearly label all containers with the chemical name and concentration.
-
Avoid direct contact with the solution.
4. Spill Cleanup:
-
In the event of a small spill of solid material, gently sweep it up, avoiding the creation of dust, and place it in a sealed container for disposal.
-
For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Clean the spill area with soap and water after the material has been removed.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to protect the environment and maintain a safe laboratory.
1. Unused and Waste Material:
-
Dispose of unused or waste this compound in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain or in the regular trash.
-
Collect waste material in a clearly labeled, sealed container.
2. Contaminated Materials:
-
Dispose of contaminated items such as weigh boats, gloves, and paper towels as chemical waste.
-
Place these materials in a designated, sealed waste container.
3. Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent (e.g., water) before disposal or recycling.
-
The rinsate should be collected and disposed of as chemical waste.
Visualizing Safety Protocols
To further clarify the safety and handling procedures, the following diagrams illustrate key decision-making processes and workflows.
References
- 1. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 2. Thermo Scientific Chemicals N-Acetyl-L-histidine monohydrate 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N-Acetyl-L-histidine | 39145-52-3 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
